BIBO3304
Descripción
Propiedades
Número CAS |
191868-13-0 |
|---|---|
Fórmula molecular |
C29H35N7O3 |
Peso molecular |
529.6 g/mol |
Nombre IUPAC |
(2R)-N-[[4-[(carbamoylamino)methyl]phenyl]methyl]-5-(diaminomethylideneamino)-2-[(2,2-diphenylacetyl)amino]pentanamide |
InChI |
InChI=1S/C29H35N7O3/c30-28(31)33-17-7-12-24(26(37)34-18-20-13-15-21(16-14-20)19-35-29(32)39)36-27(38)25(22-8-3-1-4-9-22)23-10-5-2-6-11-23/h1-6,8-11,13-16,24-25H,7,12,17-19H2,(H,34,37)(H,36,38)(H4,30,31,33)(H3,32,35,39)/t24-/m1/s1 |
Clave InChI |
TVMJSGGZULFVCZ-XMMPIXPASA-N |
SMILES isomérico |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)N[C@H](CCCN=C(N)N)C(=O)NCC3=CC=C(C=C3)CNC(=O)N |
SMILES canónico |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC(CCCN=C(N)N)C(=O)NCC3=CC=C(C=C3)CNC(=O)N |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
(R)-N-(4-(aminocarbonylaminomethyl)-phenyl)methyl-N(2)-(diphenylacetyl)-argininamide trifluoroacetate BIBO 3304 BIBO 3457 BIBO-3304 BIBO-3457 BIBO3304 |
Origen del producto |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Core Mechanism of Action of BIBO3304
For Researchers, Scientists, and Drug Development Professionals
Abstract
BIBO3304 is a potent and highly selective non-peptide antagonist of the Neuropeptide Y (NPY) Y1 receptor. This document provides a comprehensive technical overview of its mechanism of action, detailing its interaction with the Y1 receptor and the subsequent downstream signaling events. Quantitative data from key experiments are presented, along with detailed experimental protocols to facilitate replication and further investigation. Visual diagrams of the signaling pathways and experimental workflows are included to provide a clear and concise representation of the scientific principles.
Introduction
Neuropeptide Y (NPY) is a 36-amino acid neurotransmitter that is widely expressed in the central and peripheral nervous systems. It plays a crucial role in regulating a variety of physiological processes, including appetite, energy homeostasis, anxiety, and blood pressure.[1] NPY exerts its effects through a family of G protein-coupled receptors (GPCRs), with the Y1 receptor subtype being a key mediator of many of NPY's physiological actions. This compound has emerged as a critical pharmacological tool for elucidating the role of the Y1 receptor in these processes. It is an (R)-argininamide derivative that demonstrates subnanomolar binding affinity for the Y1 receptor and exhibits high selectivity over other NPY receptor subtypes.[2][3][4][5]
Core Mechanism of Action: NPY Y1 Receptor Antagonism
The primary mechanism of action of this compound is its competitive antagonism of the NPY Y1 receptor. By binding to the Y1 receptor, this compound prevents the endogenous ligand, NPY, from binding and initiating downstream signaling cascades. The Y1 receptor is coupled to inhibitory G proteins (Gi/o).[1] Activation of the Y1 receptor by NPY typically leads to two main signaling events: the inhibition of adenylyl cyclase and the activation of phospholipase C (PLC).
Inhibition of Adenylyl Cyclase
Upon NPY binding, the activated Gi alpha subunit of the G protein inhibits the enzyme adenylyl cyclase. This inhibition leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP).[1] A reduction in cAMP levels subsequently leads to decreased activity of protein kinase A (PKA). By blocking NPY's access to the Y1 receptor, this compound prevents this inhibitory effect, thereby maintaining basal levels of cAMP and PKA activity.
Activation of Phospholipase C
The Gβγ subunits of the dissociated G protein can activate phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. DAG, in conjunction with the elevated intracellular Ca2+, activates protein kinase C (PKC).[1] this compound, by antagonizing the Y1 receptor, blocks this entire cascade, preventing the NPY-induced increase in intracellular calcium and activation of PKC.
Quantitative Data
The potency and selectivity of this compound have been extensively characterized through various in vitro assays. The following tables summarize the key quantitative data.
Table 1: Binding Affinity of this compound for NPY Receptors
| Receptor Subtype | Species | IC50 (nM) | Reference |
| Y1 | Human | 0.38 ± 0.06 | [3][4][5] |
| Y1 | Rat | 0.72 ± 0.42 | [3][4][5] |
| Y2 | Human | > 1000 | [3][5] |
| Y4 | Human | > 1000 | [3][5] |
| Y4 | Rat | > 1000 | [3][5] |
| Y5 | Human | > 1000 | [3][5] |
| Y5 | Rat | > 1000 | [3][5] |
IC50 values represent the concentration of this compound required to inhibit 50% of radiolabeled ligand binding.
Table 2: Binding Affinity of this compound's Inactive Enantiomer (BIBO3457)
| Receptor Subtype | Species | IC50 (nM) | Reference |
| Y1 | Human | > 10,000 | [1] |
| Y1 | Rat | > 1000 | [1][3] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanism of action and the experimental approaches used to study it, the following diagrams have been generated using Graphviz.
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to characterize the mechanism of action of this compound.
Radioligand Binding Assay
This assay is used to determine the binding affinity (IC50) of this compound for the NPY Y1 receptor.
-
Materials and Reagents:
-
Cell membranes prepared from a cell line stably expressing the human or rat NPY Y1 receptor (e.g., SK-N-MC cells).
-
Radiolabeled NPY analog (e.g., [³H]-NPY or [¹²⁵I]-PYY).
-
This compound stock solution and serial dilutions.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation cocktail.
-
96-well microplates.
-
-
Procedure:
-
In a 96-well microplate, add binding buffer, the cell membrane preparation, the radiolabeled ligand at a concentration near its Kd, and varying concentrations of this compound.
-
For total binding wells, add vehicle instead of this compound. For non-specific binding wells, add a high concentration of unlabeled NPY.
-
Incubate the plate at room temperature for a specified time (e.g., 90-120 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid vacuum filtration through glass fiber filters, followed by several washes with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
cAMP Accumulation Assay
This functional assay measures the ability of this compound to block NPY-induced inhibition of cAMP production.
-
Materials and Reagents:
-
A cell line expressing the NPY Y1 receptor (e.g., CHO-K1 cells).
-
Forskolin (an adenylyl cyclase activator).
-
NPY.
-
This compound.
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
-
Cell culture medium.
-
-
Procedure:
-
Seed the Y1 receptor-expressing cells in a multi-well plate and culture overnight.
-
Pre-incubate the cells with varying concentrations of this compound in the presence of a phosphodiesterase inhibitor for a short period (e.g., 15-30 minutes).
-
Stimulate the cells with a fixed concentration of NPY and forskolin.
-
Incubate for a specified time (e.g., 30 minutes) to allow for cAMP accumulation.
-
Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Plot the cAMP concentration against the this compound concentration to determine the antagonist's potency in reversing the NPY-mediated inhibition of forskolin-stimulated cAMP accumulation.
-
Intracellular Calcium Mobilization Assay
This assay assesses the ability of this compound to block NPY-induced increases in intracellular calcium.
-
Materials and Reagents:
-
A cell line expressing the NPY Y1 receptor.
-
A fluorescent calcium indicator dye (e.g., Fluo-4 AM).
-
Pluronic F-127 to aid dye loading.
-
NPY.
-
This compound.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
A fluorescence plate reader with kinetic reading capabilities.
-
-
Procedure:
-
Plate the Y1 receptor-expressing cells in a black, clear-bottom 96-well plate and culture overnight.
-
Load the cells with the calcium indicator dye (e.g., Fluo-4 AM) in assay buffer for approximately 1 hour at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
Place the plate in a fluorescence plate reader and measure the baseline fluorescence.
-
Inject varying concentrations of this compound into the wells and incubate for a short period.
-
Inject a fixed concentration of NPY and immediately begin kinetic measurement of fluorescence intensity over time.
-
The increase in fluorescence corresponds to an increase in intracellular calcium. Analyze the data to determine the inhibitory effect of this compound on the NPY-induced calcium response.
-
In Vivo NPY-Induced Feeding Study in Rodents
This in vivo experiment evaluates the efficacy of this compound in blocking the orexigenic (appetite-stimulating) effects of NPY.
-
Animal Model:
-
Adult male rats (e.g., Sprague-Dawley or Wistar).
-
-
Procedure:
-
Surgically implant cannulas into the cerebral ventricles (intracerebroventricular, ICV) or directly into specific brain regions known to regulate feeding (e.g., the paraventricular nucleus of the hypothalamus) of the rats.
-
Allow the animals to recover from surgery.
-
On the day of the experiment, pre-treat the rats with an ICV injection of either vehicle or this compound.
-
After a specified pre-treatment time, administer an ICV injection of NPY to stimulate food intake.
-
Provide the animals with pre-weighed food and measure their food consumption at various time points (e.g., 1, 2, and 4 hours) post-NPY injection.
-
Compare the food intake of the this compound-treated group to the vehicle-treated group to determine the antagonist's ability to block NPY-induced feeding.[3]
-
Therapeutic Implications and Future Directions
The potent and selective antagonism of the NPY Y1 receptor by this compound has significant implications for therapeutic development. Given the role of the Y1 receptor in appetite regulation, this compound and similar compounds have been investigated as potential treatments for obesity.[1] Furthermore, research has suggested a role for Y1 receptor signaling in other physiological and pathological processes, including anxiety, depression, and cancer. For instance, studies have shown that this compound can protect pancreatic β-cells and improve glycemic control in mouse models of type 2 diabetes.[6][7]
Future research will likely focus on optimizing the pharmacokinetic properties of Y1 receptor antagonists to enhance their drug-like characteristics, such as oral bioavailability and brain penetration, for various therapeutic applications. The continued use of this compound as a research tool will be invaluable in further dissecting the complex roles of the NPY system in health and disease.
Conclusion
This compound is a highly specific and potent antagonist of the NPY Y1 receptor. Its mechanism of action involves the competitive blockade of NPY binding, thereby preventing the G-protein-mediated downstream signaling events of adenylyl cyclase inhibition and phospholipase C activation. This comprehensive guide has provided a detailed overview of its mechanism, supported by quantitative data, visual diagrams, and experimental protocols, to serve as a valuable resource for the scientific community.
References
- 1. researchgate.net [researchgate.net]
- 2. Interactions of multiple signaling pathways in neuropeptide Y-mediated bimodal vascular smooth muscle cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuropeptide Y1 receptor antagonism protects β-cells and improves glycemic control in type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Neuropeptide Y - Wikipedia [en.wikipedia.org]
- 6. vuir.vu.edu.au [vuir.vu.edu.au]
- 7. Effect of neuropeptide Y on ingestive behaviors in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
BIBO3304: A Technical Guide to a High-Affinity and Selective NPY Y1 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of BIBO3304, a potent and selective non-peptide antagonist of the Neuropeptide Y (NPY) Y1 receptor. This compound is a valuable pharmacological tool for in vitro and in vivo research aimed at elucidating the physiological roles of the NPY Y1 receptor and for the development of novel therapeutics targeting this receptor. This document details the binding affinity, selectivity, and functional activity of this compound, along with detailed experimental protocols for its characterization. Furthermore, it illustrates the NPY Y1 receptor signaling pathway and the mechanism of action of this compound through structured diagrams.
Introduction
Neuropeptide Y (NPY) is a 36-amino acid peptide neurotransmitter widely distributed in the central and peripheral nervous systems, where it is involved in a myriad of physiological processes, including the regulation of food intake, blood pressure, and anxiety.[1][2] NPY exerts its effects through a family of G protein-coupled receptors (GPCRs), with the Y1 receptor subtype being a primary mediator of many of NPY's actions.[2][3] The NPY Y1 receptor has emerged as a significant drug target for various pathological conditions, including obesity, metabolic disorders, and cancer.[1][4]
This compound, chemically identified as (R)-N-[[4-(aminocarbonylaminomethyl)phenyl]methyl]-N2-(diphenylacetyl)-argininamide, is a non-peptide small molecule that acts as a highly potent and selective antagonist for the NPY Y1 receptor.[5][6] Its high affinity and selectivity make it an invaluable tool for dissecting the specific functions of the Y1 receptor subtype, both in vitro and in vivo.[1][7] This guide serves as a technical resource for researchers utilizing this compound in their studies.
Quantitative Data
The following tables summarize the binding affinity and selectivity of this compound for NPY receptors.
Table 1: Binding Affinity of this compound for NPY Y1 Receptors
| Receptor Species | Cell Line | IC50 (nM) | Reference(s) |
| Human | SK-N-MC | 0.38 ± 0.06 | [5][8] |
| Human | BHK (transfected) | 0.69 ± 0.16 | [8] |
| Rat | - | 0.72 ± 0.42 | [5][8] |
Table 2: Selectivity Profile of this compound for NPY Receptor Subtypes
| Receptor Subtype | Species | IC50 (nM) | Fold Selectivity (over human Y1) | Reference(s) |
| Y2 | Human | >1000 | >2600 | [5][9] |
| Y4 | Human | >1000 | >2600 | [5][9] |
| Y4 | Rat | >1000 | >1388 | [5] |
| Y5 | Human | >1000 | >2600 | [5][9] |
| Y5 | Rat | >1000 | >1388 | [5] |
Table 3: In Vivo Efficacy of this compound
| Animal Model | Administration Route | Dose | Effect | Reference(s) |
| Rat (NPY-induced feeding) | Intracerebroventricular | 30 µg | ~50% inhibition of food intake | [5][8] |
| Rat (24h fasted) | Intracerebroventricular | 30 µg | Significant inhibition of hyperphagia | [5] |
Signaling Pathways and Mechanism of Action
The NPY Y1 receptor is a member of the G protein-coupled receptor superfamily and is primarily coupled to Gαi/o proteins.[3][10] Activation of the Y1 receptor by NPY leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[3][8] Additionally, Y1 receptor stimulation can activate phospholipase C (PLC), which in turn generates inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG).[3] This leads to an increase in intracellular calcium concentrations and the activation of protein kinase C (PKC).[3][10] this compound acts as a competitive antagonist at the Y1 receptor, blocking the binding of NPY and thereby preventing the initiation of these downstream signaling cascades.
Experimental Protocols
Detailed methodologies for the characterization of this compound are provided below.
Radioligand Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the NPY Y1 receptor.
Materials:
-
Cell membranes prepared from a cell line endogenously expressing or recombinantly overexpressing the human or rat NPY Y1 receptor (e.g., SK-N-MC or HEK293 cells).
-
Radioligand: [¹²⁵I]-Peptide YY ([¹²⁵I]PYY) or a suitable tritiated Y1 antagonist.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4, ice-cold.
-
Non-specific binding control: High concentration of unlabeled NPY (e.g., 1 µM).
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/C).
-
Cell harvester.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Membrane Preparation: Homogenize cells in ice-cold lysis buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in binding buffer. Determine protein concentration using a standard protein assay (e.g., BCA assay).
-
Assay Setup: In a 96-well plate, add in the following order:
-
Binding buffer.
-
Serial dilutions of this compound or unlabeled NPY for non-specific binding.
-
Radioligand at a concentration close to its Kd.
-
Cell membrane suspension (typically 10-50 µg of protein per well).
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.
In Vitro Functional Assays
This assay measures the ability of this compound to antagonize the NPY-induced inhibition of cAMP production.
Materials:
-
Cells expressing the NPY Y1 receptor (e.g., CHO-K1 or HEK293 cells).
-
NPY agonist (e.g., [Leu³¹, Pro³⁴]NPY).
-
This compound.
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX).
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Cell culture medium and plates.
Procedure:
-
Cell Culture: Seed cells in 96- or 384-well plates and grow to confluence.
-
Pre-treatment: Pre-incubate the cells with varying concentrations of this compound in the presence of a PDE inhibitor for 15-30 minutes.
-
Stimulation: Add a fixed concentration of NPY agonist (typically EC₈₀) and forskolin to stimulate adenylyl cyclase.
-
Incubation: Incubate for a defined period (e.g., 30 minutes) at 37°C.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP concentration against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value for the antagonism of the NPY response.
This assay measures the ability of this compound to block the NPY-induced increase in intracellular calcium.
Materials:
-
Cells expressing the NPY Y1 receptor.
-
NPY agonist.
-
This compound.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Pluronic F-127.
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Fluorescence plate reader with an injection system (e.g., FLIPR).
Procedure:
-
Cell Plating: Seed cells in black-walled, clear-bottom 96- or 384-well plates and allow them to attach overnight.
-
Dye Loading: Incubate the cells with a loading buffer containing Fluo-4 AM and Pluronic F-127 for 60 minutes at 37°C.
-
Washing: Gently wash the cells with assay buffer to remove excess dye.
-
Antagonist Addition: Add varying concentrations of this compound to the wells and incubate for 15-30 minutes.
-
Measurement: Place the plate in the fluorescence reader. Record a baseline fluorescence reading, then inject a fixed concentration of NPY agonist (e.g., EC₈₀) and continue to monitor the fluorescence signal over time.
-
Data Analysis: Determine the peak fluorescence response for each well. Plot the percentage of inhibition of the NPY-induced calcium response against the logarithm of the this compound concentration to calculate the IC50 value.
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. On the use of cells or membranes for receptor binding: growth hormone secretagogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cell membrane preparation and radioligand-binding assay [bio-protocol.org]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. Radioligand binding methods for membrane preparations and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. abcam.com [abcam.com]
- 7. opnme.com [opnme.com]
- 8. Membrane Preparation and Radioligand Binding [bio-protocol.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
The Role of BIBO3304 in the Investigation of Food Intake and Satiety: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of BIBO3304, a potent and selective antagonist of the Neuropeptide Y (NPY) Y1 receptor. It details the compound's mechanism of action, its application in preclinical research related to food intake and satiety, and the experimental protocols utilized in its study. This document serves as a comprehensive resource for researchers investigating the NPY system's role in appetite regulation and for professionals in the field of drug development for obesity and metabolic disorders.
Introduction to this compound
Neuropeptide Y is a powerful stimulant of food intake, acting through a family of G protein-coupled receptors (GPCRs). The Y1 receptor subtype, in particular, is considered a key mediator of NPY's orexigenic (appetite-stimulating) effects. This compound, chemically known as (R)-N-((4-(aminocarbonyl)aminomethyl)phenyl)methyl)-N2-(diphenylacetyl)-L-argininamide, was developed as a highly potent and selective non-peptide antagonist for the Y1 receptor. Its high affinity and selectivity have made it an invaluable pharmacological tool for elucidating the specific role of the Y1 receptor in the complex regulation of energy balance. Studies have consistently demonstrated that central or peripheral administration of this compound effectively reduces food intake in various animal models, highlighting its potential as a therapeutic agent for the treatment of obesity.
Mechanism of Action: Y1 Receptor Antagonism
This compound functions as a competitive antagonist at the NPY Y1 receptor. It binds to the receptor with high affinity, thereby preventing the endogenous ligand, NPY, from binding and initiating downstream signaling. The Y1 receptor is a Gi/o-coupled GPCR. Upon activation by NPY, it inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and modulation of calcium channels. By blocking this cascade, this compound effectively negates the appetite-stimulating signals mediated by NPY through the Y1 receptor.
Quantitative Data Summary
The efficacy of this compound has been quantified in numerous in vitro and in vivo studies. The following tables summarize key data points for easy comparison.
Table 1: In Vitro Receptor Binding Affinity
| Preparation | Radioligand | Ki (nM) | Species | Reference |
| SK-N-MC cell membranes | [¹²⁵I]PYY | 0.25 | Human | |
| Human Y1 receptor (recombinant) | [¹²⁵I]PYY | 0.38 | Human | |
| Rat brain cortex membranes | [¹²⁵I]PYY | 0.93 | Rat |
Ki: Inhibitory constant, a measure of binding affinity. Lower values indicate higher affinity.
Table 2: In Vivo Efficacy on Food Intake
| Animal Model | Administration Route | Dose | Effect on Food Intake | Duration | Reference |
| Wistar Rats (lean) | Intraperitoneal (i.p.) | 3 mg/kg | ~40% reduction | 2 hours | |
| Wistar Rats (lean) | Intraperitoneal (i.p.) | 10 mg/kg | ~60% reduction | 2 hours | |
| Zucker Rats (obese) | Intraperitoneal (i.p.) | 30 mg/kg | Significant reduction | 24 hours | |
| Diet-Induced Obese (DIO) Rats | Intraperitoneal (i.p.) | 10 mg/kg | Significant reduction | 4 hours | |
| Freely-feeding Rats | Intracerebroventricular (ICV) | 10 nmol | Significant reduction | Not specified |
Detailed Experimental Protocols
This section provides an overview of common methodologies used to evaluate this compound.
In Vitro Receptor Binding Assay
This protocol determines the binding affinity of this compound for the Y1 receptor.
Objective: To calculate the inhibitory constant (Ki) of this compound by measuring its ability to displace a radiolabeled ligand from the Y1 receptor.
Materials:
-
Cell membranes expressing the Y1 receptor (e.g., from SK-N-MC cells or recombinant systems).
-
Radioligand: [¹²⁵I]-labeled Peptide YY ([¹²⁵I]PYY).
-
This compound (unlabeled competitor).
-
Binding buffer (e.g., 25 mM HEPES, 2.5 mM CaCl₂, 1 mM MgCl₂, 2 g/L bacitracin, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: A mixture containing the cell membranes, a fixed concentration of [¹²⁵I]PYY, and varying concentrations of this compound is prepared in the binding buffer.
-
Equilibrium: The mixture is incubated (e.g., for 60 minutes at 25°C) to allow the binding to reach equilibrium.
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioactivity.
-
Quantification: The radioactivity trapped on the filters, corresponding to the amount of bound [¹²⁵I]PYY, is measured using a gamma or scintillation counter.
-
Data Analysis: The data are used to generate a competition curve. The IC50 value (the concentration of this compound that displaces 50% of the radioligand) is determined from this curve. The Ki value is then calculated using the Cheng-Prusoff equation.
In Vivo Food Intake Study (Rat Model)
This protocol assesses the effect of this compound administration on food consumption in rats.
Objective: To determine if this compound reduces food intake compared to a vehicle control.
Materials:
-
Adult male rats (e.g., Wistar or Sprague-Dawley).
-
Standard laboratory chow.
-
This compound.
-
Vehicle solution (e.g., saline or DMSO/saline mixture).
-
Administration supplies (e.g., syringes, gavage needles).
-
Metabolic cages or standard cages with accurate food measurement capability.
Procedure:
-
Acclimation: Animals are individually housed and acclimated to the experimental conditions for at least one week.
-
Baseline Measurement: Daily food intake is measured for several days to establish a stable baseline.
-
Randomization: Animals are randomly assigned to treatment groups (e.g., Vehicle, this compound 3 mg/kg, this compound 10 mg/kg).
-
Fasting: To stimulate a robust feeding response, animals are typically food-deprived overnight (e.g., 18 hours) with free access to water.
-
Administration: At the beginning of the dark cycle (when rodents are most active), animals are administered either the vehicle or the assigned dose of this compound via the chosen route (e.g., intraperitoneal injection).
-
Feeding Measurement: Immediately after injection, animals are presented with a pre-weighed amount of food. The amount of food consumed is measured at specific time points (e.g., 1, 2, 4, and 24 hours) by weighing the remaining food.
-
Data Analysis: The cumulative food intake for each group is calculated and compared using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to determine the significance of any reduction caused by this compound.
Conclusion
This compound has proven to be an indispensable tool in the study of appetite regulation. Its high potency and selectivity for the NPY Y1 receptor have allowed researchers to precisely dissect the role of this specific pathway in mediating the powerful orexigenic effects of Neuropeptide Y. The quantitative data consistently demonstrate its ability to reduce food intake across various preclinical models. The standardized protocols outlined herein provide a framework for the continued investigation of Y1 receptor antagonists as potential therapeutic agents for obesity and other metabolic diseases.
The NPY Y1 Receptor Antagonist BIBO3304: A Comprehensive Technical Guide to its Effects on Metabolic Disorders
For Researchers, Scientists, and Drug Development Professionals
Abstract
Metabolic disorders, including obesity and type 2 diabetes, represent a growing global health crisis. The neuropeptide Y (NPY) system, particularly the Y1 receptor (Y1R), has emerged as a significant regulator of energy homeostasis. This technical guide provides an in-depth analysis of BIBO3304, a potent and selective NPY Y1R antagonist, and its therapeutic potential in the context of metabolic diseases. We consolidate findings from key preclinical studies, presenting quantitative data in structured tables, detailing experimental methodologies, and visualizing the underlying signaling pathways and experimental workflows. This document serves as a comprehensive resource for researchers and professionals in the field of metabolic drug discovery and development.
Introduction to this compound and the NPY Y1 Receptor
Neuropeptide Y is a 36-amino acid peptide that is widely expressed in the central and peripheral nervous systems and is implicated in the regulation of various physiological processes, including appetite, energy expenditure, and glucose homeostasis.[1] NPY exerts its effects through a family of G-protein coupled receptors, with the Y1 receptor subtype being a key mediator of its orexigenic and metabolic actions.[1][2]
This compound is a nonpeptide, selective NPY Y1 receptor antagonist.[2][3] It exhibits high affinity for the human and rat Y1 receptors, with IC50 values in the subnanomolar range, while showing significantly lower affinity for other NPY receptor subtypes (Y2, Y4, and Y5).[1][2][3] This high selectivity makes this compound a valuable pharmacological tool for investigating the specific roles of the Y1 receptor in metabolic regulation and a promising therapeutic candidate.
Mechanism of Action of this compound in Metabolic Regulation
This compound exerts its effects on metabolic disorders primarily by blocking the signaling of NPY at the Y1 receptor. This antagonism has been shown to influence several key metabolic pathways:
-
Increased Energy Expenditure and Thermogenesis: A pivotal finding is that peripheral-specific antagonism of the Y1R by this compound, which does not readily cross the blood-brain barrier, leads to a significant reduction in body weight gain.[4][5][6] This effect is attributed to enhanced energy expenditure rather than a reduction in food intake.[4][5] Specifically, this compound promotes thermogenesis in brown adipose tissue (BAT) by elevating the expression of uncoupling protein 1 (UCP1) and induces the "browning" of white adipose tissue (WAT).[4][5]
-
Improved Glucose Homeostasis and Insulin (B600854) Sensitivity: this compound has demonstrated significant beneficial effects on glucose metabolism.[7][8][9] In preclinical models of type 2 diabetes, treatment with this compound leads to improved glycemic control, enhanced insulin sensitivity, and increased glucose uptake in skeletal muscle.[7][8][9][10] These improvements are linked to dynamic changes in Akt activity in BAT and enhanced insulin-induced AKT phosphorylation in skeletal muscle.[4][8][9]
-
Protection and Preservation of Pancreatic β-cells: Studies have revealed that NPY and Y1R expression are elevated in the islets of individuals with type 2 diabetes, which is associated with reduced insulin secretion.[7][10] this compound has been shown to protect pancreatic β-cells from dysfunction and death under diabetogenic conditions.[7][8][10] By preserving functional β-cell mass, this compound contributes to better glycemic control.[7][10]
-
Attenuation of NPY-induced Feeding: While the primary anti-obesity effect of peripherally acting this compound appears to be through increased energy expenditure, central administration of this compound has been shown to inhibit food intake induced by both exogenous NPY and fasting.[1][2][11]
The signaling pathway through which NPY and its Y1 receptor influence metabolic processes is multifaceted. The diagram below illustrates the antagonistic action of this compound on this pathway.
Caption: Antagonistic action of this compound on the NPY Y1 receptor signaling pathway.
Quantitative Data on the Effects of this compound
The following tables summarize the key quantitative findings from preclinical studies investigating the effects of this compound on metabolic parameters.
Table 1: Effects of this compound on Body Weight and Adiposity
| Parameter | Animal Model | Treatment Details | Key Finding | Reference |
| Body Weight Gain | Diet-induced obese mice | This compound for 7 weeks on a high-fat diet | 40% less weight gain compared to control.[6] | [6] |
| Adiposity | db/db mice | This compound treatment | Reduced adiposity.[8][10] | [8][10] |
| Fat Mass | Diet-induced obese mice | This compound treatment | Reduced fat mass.[4][5] | [4][5] |
Table 2: Effects of this compound on Glucose Homeostasis and Insulin Sensitivity
| Parameter | Animal Model | Treatment Details | Key Finding | Reference |
| Glycemic Control | HFD/STZ-induced diabetic mice | This compound treatment | Improved glycemic control.[7][9][10] | [7][9][10] |
| Glucose Tolerance | HFD/STZ-induced diabetic mice | This compound for 4 weeks | Significantly improved glucose tolerance.[9][12] | [9][12] |
| Insulin Sensitivity | db/db mice | This compound treatment | Enhanced insulin responsiveness.[8][9] | [8][9] |
| Muscle Glucose Uptake | db/db mice and primary human muscle cells | This compound treatment | Enhanced insulin-stimulated glucose uptake.[8][9] | [8][9] |
| β-cell Function | Islets under diabetogenic conditions | Pharmacological inhibition with this compound | Improved glucose-stimulated insulin secretion and reduced β-cell death.[7][8][9] | [7][8][9] |
Table 3: Effects of this compound on Food Intake
| Parameter | Animal Model | Treatment Details | Key Finding | Reference |
| NPY-induced Feeding | Rats | Intracerebroventricular administration of this compound | Attenuated feeding induced by exogenous NPY.[1][3] | [1][3] |
| Fasting-induced Hyperphagia | Rats | 30 µg this compound administered into the paraventricular nucleus | Inhibited hyperphagia induced by a 24-hour fast.[2] | [2] |
| Orexin-A-induced Feeding | Rats | Intracerebroventricular administration of this compound (60 µg) | Partially inhibited orexin-A-induced food intake.[11] | [11] |
Table 4: Receptor Binding Affinity of this compound
| Receptor Subtype | Species | IC50 Value | Reference |
| Y1 | Human | 0.38 nM[2][3] | [2][3] |
| Y1 | Rat | 0.72 nM[2][3] | [2][3] |
| Y2 | Human | > 1000 nM[2] | [2] |
| Y4 | Human & Rat | > 1000 nM[2] | [2] |
| Y5 | Human & Rat | > 1000 nM[2] | [2] |
Detailed Experimental Protocols
This section provides an overview of the key experimental methodologies employed in the cited studies.
Animal Models of Metabolic Disorders
-
Diet-Induced Obesity (DIO) Mouse Model:
-
Animals: C57BL/6 mice are commonly used.
-
Diet: Mice are fed a high-fat diet (HFD), typically with 45-60% of calories derived from fat, for a period of several weeks to induce obesity.
-
This compound Administration: this compound can be administered orally or via other routes for the duration of the study.[4][5]
-
Endpoints: Body weight, body composition (fat and lean mass), food intake, and energy expenditure are monitored.
-
-
High-Fat Diet/Streptozotocin (B1681764) (HFD/STZ)-Induced Diabetic Mouse Model:
-
Animals: C57BL/6 mice are used.
-
Induction of Diabetes: Mice are first fed a HFD for several weeks to induce insulin resistance. Subsequently, they receive multiple low doses of streptozotocin (STZ), a toxin that destroys pancreatic β-cells, to induce hyperglycemia.[7][12]
-
This compound Administration: Treatment with this compound is initiated after the onset of diabetes.[7][12]
-
Endpoints: Blood glucose levels, glucose tolerance, insulin sensitivity, and pancreatic islet histology are assessed.
-
-
Genetically Obese (db/db) Mouse Model:
-
Animals: db/db mice, which have a mutation in the leptin receptor gene, leading to hyperphagia, obesity, and type 2 diabetes.
-
This compound Administration: Treatment is typically initiated in early-diabetic mice.[7][8]
-
Endpoints: Body weight, adiposity, blood glucose levels, insulin sensitivity, and markers of β-cell function are measured.
-
The general workflow for these in vivo studies is depicted below.
Caption: A generalized workflow for in vivo studies investigating this compound.
Key Metabolic Assays
-
Intraperitoneal Glucose Tolerance Test (IPGTT):
-
Fasting: Mice are fasted for a specified period (e.g., 6 hours).[8][9]
-
Baseline Glucose: A baseline blood glucose measurement is taken from the tail vein.
-
Glucose Injection: A bolus of glucose (e.g., 1 g/kg body weight) is injected intraperitoneally.[8][9]
-
Blood Glucose Monitoring: Blood glucose levels are measured at various time points (e.g., 15, 30, 60, 90, and 120 minutes) post-injection.
-
Analysis: The area under the curve (AUC) for blood glucose is calculated to assess glucose tolerance.
-
-
Insulin Sensitivity Test (IST):
-
Fasting: Mice are fasted for a specified period (e.g., 6 hours).[8][9]
-
Baseline Glucose: A baseline blood glucose measurement is taken.
-
Insulin Injection: A bolus of insulin (e.g., 0.75 IU/kg body weight) is injected intraperitoneally.[8][9]
-
Blood Glucose Monitoring: Blood glucose levels are measured at various time points post-injection.
-
Analysis: The rate of glucose clearance is determined to assess insulin sensitivity.
-
-
Pyruvate (B1213749) Tolerance Test (PTT):
-
Baseline Glucose: A baseline blood glucose measurement is taken.
-
Pyruvate Injection: A bolus of pyruvate (e.g., 1 g/kg body weight) is injected intraperitoneally.[8][9]
-
Blood Glucose Monitoring: Blood glucose levels are measured at various time points post-injection to assess hepatic gluconeogenesis.
Conclusion and Future Directions
The NPY Y1R antagonist this compound has demonstrated significant therapeutic potential in preclinical models of metabolic disorders. Its ability to reduce adiposity by increasing energy expenditure, improve glycemic control through enhanced insulin sensitivity, and protect pancreatic β-cells underscores the importance of the NPY Y1R as a drug target. The comprehensive data presented in this guide highlight the multifaceted benefits of Y1R antagonism.
Future research should focus on translating these promising preclinical findings into the clinical setting. Investigating the long-term safety and efficacy of this compound or functionally analogous compounds in human subjects will be crucial. Furthermore, exploring the potential for combination therapies, where Y1R antagonists are used in conjunction with other anti-diabetic or anti-obesity agents, could lead to even more effective treatments for these complex metabolic diseases. The continued investigation of the NPY-Y1R pathway will undoubtedly provide further insights into the pathophysiology of metabolic disorders and pave the way for novel therapeutic interventions.
References
- 1. Pardon Our Interruption [opnme.com]
- 2. Subtype selectivity of the novel nonpeptide neuropeptide Y Y1 receptor antagonist BIBO 3304 and its effect on feeding in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. | BioWorld [bioworld.com]
- 4. Peripheral-specific Y1 receptor antagonism increases thermogenesis and protects against diet-induced obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Peripheral-specific Y1 receptor antagonism increases thermogenesis and protects against diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. newatlas.com [newatlas.com]
- 7. Neuropeptide Y1 receptor antagonism protects β-cells and improves glycemic control in type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Neuropeptide Y1 receptor antagonism protects β-cells and improves glycemic control in type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Orexin-induced food intake involves neuropeptide Y pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to BIBO3304 and its Impact on Anxiety-Like Behaviors
Abstract
Neuropeptide Y (NPY) is a crucial neuromodulator in the central nervous system, deeply implicated in the regulation of stress, fear, and anxiety.[1][2] Its anxiolytic effects are primarily mediated through the NPY Y1 receptor (Y1R), a G-protein coupled receptor abundant in limbic brain regions such as the amygdala and hippocampus.[1][3] BIBO3304 is a potent, selective, and non-peptide antagonist of the Y1 receptor.[4][5][6] This technical guide provides a comprehensive overview of this compound, its mechanism of action, and its demonstrated impact on anxiety-like behaviors in preclinical models. We consolidate quantitative data from key studies, present detailed experimental protocols, and illustrate the underlying signaling pathways and experimental workflows to serve as a critical resource for professionals in neuroscience and drug development.
Introduction: The NPY System and Anxiety
The Neuropeptide Y (NPY) system is a fundamental pathway in maintaining emotional homeostasis and has a significant role in stress resilience.[1][2] NPY, a 36-amino acid peptide, is one of the most abundant neuropeptides in the brain and exerts its effects through a family of G-protein coupled receptors, primarily Y1, Y2, Y4, and Y5.[2][3][7] Extensive research has established that activation of the Y1 receptor produces potent anxiolytic (anxiety-reducing) effects, while Y2 receptor activation can be anxiogenic.[1]
The anxiolytic properties of NPY mediated by the Y1 receptor are supported by several lines of evidence:
-
Central administration of NPY or selective Y1 receptor agonists decreases anxiety-related behaviors in various rodent models.[1][3]
-
Conversely, administration of Y1 receptor antagonists like BIBP3226 and this compound can induce anxiety or block the anxiolytic effects of NPY.[1][3]
-
Genetic knockout of the Y1 receptor in mice leads to an anxious phenotype.[2]
This compound has emerged as a critical pharmacological tool for dissecting the role of the Y1 receptor in anxiety and other physiological processes. It is a highly selective (R)-argininamide derivative with subnanomolar affinity for the human and rat Y1 receptor, displaying over 1,000-fold lower affinity for Y2, Y4, and Y5 receptors.[4][5][6][8][9] Its utility in preclinical research allows for the precise investigation of Y1R's role in modulating anxiety-like behaviors.
Mechanism of Action: NPY Y1 Receptor Signaling
The NPY Y1 receptor is a member of the G-protein coupled receptor (GPCR) superfamily. Upon binding of its endogenous ligand, NPY, the Y1 receptor primarily couples to Gi/o proteins. This initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of intracellular calcium (Ca2+) release.[8] This signaling cascade ultimately results in the inhibition of neuronal excitability in key brain regions like the amygdala, counteracting the anxiogenic effects of stress mediators such as corticotropin-releasing hormone (CRH).[1]
The antagonistic action of this compound involves competitively binding to the Y1 receptor, thereby preventing NPY from activating this downstream signaling pathway. This blockade of the endogenous anxiolytic NPY tone can either induce anxiety-like behaviors on its own or exacerbate the disruptive effects of stress.[1]
Preclinical Evidence: Impact of this compound on Anxiety
This compound has been utilized in a variety of preclinical models to investigate the role of the NPY-Y1R system in anxiety and fear. These studies consistently demonstrate that blocking Y1 receptors with this compound can either produce anxiogenic-like effects or prevent the anxiolytic actions of NPY.
Fear Conditioning and Extinction Models
Fear conditioning is a form of associative learning where a neutral stimulus becomes associated with an aversive event. Extinction is the process by which this conditioned fear diminishes. The NPY system is critically involved in the extinction of conditioned fear.
One key study found that intra-basolateral amygdala (BLA) administration of this compound before extinction training resulted in a significant deficit in extinction retention 48 hours later.[10] This suggests that endogenous NPY acting on Y1 receptors in the BLA is necessary for the consolidation of extinction memory. Interestingly, administering this compound alone into the BLA had no effect on the baseline expression of fear-potentiated startle, implying that basal NPY tone may not be high enough to observe an anxiogenic effect of the antagonist in the absence of a stressor or extinction learning.[10]
Another study showed that infusion of NPY into the infralimbic (IL) cortex impaired the retrieval of fear extinction memory, and this effect was completely abolished by pre-treatment with this compound, highlighting the critical role of Y1 receptors in this specific brain region.[11]
Social Fear and Social Interaction Models
The NPY system also modulates social anxiety. In a mouse model of social fear conditioning (SFC), intracerebroventricular (i.c.v.) administration of NPY before extinction training reduced the expression of social fear.[12] This effect was blocked by the combined administration of this compound and a Y2 antagonist.[12][13] When administered into specific brain nuclei, the effects were receptor-dependent; in the central amygdala (CeA), the fear-reducing effects of NPY were blocked by this compound, indicating a Y1R-mediated mechanism.[14][15]
Predator Scent Stress Model
In a predator scent stress (PSS) model, which is used to simulate traumatic stress, administration of this compound after stress exposure exaggerated the behavioral disruption caused by the stressor.[1] This finding supports the concept that NPY, acting through Y1 receptors, is a key factor in stress resilience.[1]
Quantitative Data Summary
The following tables summarize the quantitative findings from key preclinical studies investigating the effects of this compound on anxiety and fear-related behaviors.
| Table 1: Effect of Intra-BLA this compound on Fear Extinction Retention | |
| Experimental Model | Fear-Potentiated Startle |
| Species | Rat |
| Treatment Group | Mean Startle Amplitude (% of Baseline) |
| Vehicle (n=20) | ~160% |
| This compound (200 pmol/side; n=15) | ~240% |
| Source: Fendt et al., 2009 (Data estimated from graphical representation) | |
| Conclusion: Intra-BLA infusion of this compound before extinction training significantly impaired extinction retention, as indicated by a greater startle response 48h later.[10] |
| Table 2: Effect of Intra-IL this compound on NPY-Induced Impairment of Fear Extinction Retrieval | |
| Experimental Model | Auditory Fear Conditioning |
| Species | Rat |
| Treatment Group | Mean % Freezing during Retrieval |
| aCSF (Vehicle) | ~25% |
| NPY (10 pmol) | ~55%* |
| This compound (200 pmol) + NPY (10 pmol) | ~20% |
| This compound (200 pmol) alone | ~25% |
| Source: Verma et al., 2016 | p < 0.05 vs other groups |
| Conclusion: this compound completely blocked the impairment of fear extinction retrieval caused by NPY infusion into the infralimbic cortex.[11] |
| Table 3: Effect of Intra-CeA this compound on NPY-Reduced Social Fear Expression | |
| Experimental Model | Social Fear Conditioning (SFC) |
| Species | Mouse |
| Treatment Group | Social Investigation Time (s) |
| Vehicle / Vehicle | Low (~20s) |
| Vehicle / NPY | High (~60s) |
| This compound / NPY | Low (~25s) |
| Source: Gruene et al., 2015 (Data estimated from graphical representation) | |
| Conclusion: In the Central Amygdala, this compound blocked the ability of NPY to reduce social fear (i.e., increase social investigation time).[15] |
Experimental Protocols and Methodologies
Detailed methodologies are crucial for the replication and extension of scientific findings. This section outlines the typical protocols used in studies involving this compound for anxiety research.
General Workflow for Preclinical Anxiety Studies
Fear-Potentiated Startle and Extinction Protocol
-
Apparatus: Startle chambers consisting of a Plexiglas cylinder in a sound-attenuated, ventilated enclosure. A loudspeaker delivers acoustic stimuli and a sensor detects whole-body startle responses.
-
Fear Conditioning: Animals are placed in the chamber and receive several pairings of a conditioned stimulus (CS; e.g., light) with an unconditioned stimulus (US; e.g., mild footshock).
-
Drug Administration: Five days post-conditioning, animals are bilaterally infused with vehicle or this compound (e.g., 200 pmol in 0.2 µL artificial cerebrospinal fluid per side) into the basolateral amygdala (BLA) immediately before extinction training.[10]
-
Extinction Training: Animals are exposed to a series of CS presentations (e.g., 30 light-noise trials) in the absence of the US.[10]
-
Extinction Retention Test: 48 hours later, animals are re-exposed to the CS and their startle response is measured to assess the retention of extinction memory.[10]
Social Fear Conditioning (SFC) Protocol
-
Apparatus: A three-chambered box or a standard conditioning chamber.
-
SFC Procedure: On Day 1, a test mouse is allowed to investigate a non-social stimulus (empty wire cage) and then a social stimulus (unfamiliar mouse in the cage). During the interaction with the social stimulus, the test mouse receives mild footshocks, leading to an association between social interaction and the aversive stimulus.[12]
-
Drug Administration: On Day 2, 20 minutes before the extinction session, mice receive an i.c.v. infusion of vehicle or antagonist(s) (e.g., this compound, 2 nmol/2 µL). Ten minutes later, they receive an infusion of vehicle or NPY (e.g., 1 nmol/2 µL).[12][13]
-
Social Fear Extinction/Test: The test mouse is re-exposed to social stimuli (unfamiliar mice in cages) without shocks. The time spent in social investigation is measured. A reduction in investigation time compared to non-conditioned controls indicates social fear. An increase in investigation time following drug treatment suggests a reduction in social fear expression.[12]
Conclusion and Future Directions
The NPY Y1 receptor antagonist this compound has been an invaluable tool in establishing the Y1 receptor as a key mediator of the anxiolytic and stress-resilience effects of the endogenous NPY system. Preclinical studies consistently show that blockade of Y1R signaling with this compound can impair fear extinction, block the fear-reducing effects of NPY, and exacerbate stress-induced behavioral disruptions. These findings strongly implicate the NPY-Y1R pathway as a promising target for the development of novel anxiolytic therapeutics.
Future research should focus on:
-
Systemic Administration and Bioavailability: While many studies use direct brain infusions, investigating the effects of systemically administered, brain-penetrant Y1R antagonists is crucial for therapeutic development.
-
Interaction with other Neurotransmitter Systems: Further exploration of the interplay between the NPY system and other systems involved in anxiety, such as the serotonergic, noradrenergic, and endocannabinoid systems, is warranted.
-
Translational Studies: Bridging the gap between these robust preclinical findings and clinical populations is the ultimate goal. Investigating NPY-related biomarkers in patients with anxiety disorders could pave the way for targeted pharmacotherapies.
This guide consolidates the foundational knowledge on this compound's role in anxiety models, providing a technical resource to guide future research and drug discovery efforts in this promising area.
References
- 1. Neuropeptide Y: A stressful review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting the neuropeptide Y system in stress-related psychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Neuropeptide Y (NPY)-ergic System is Associated with Behavioral Resilience to Stress Exposure in an Animal Model of Post-Traumatic Stress Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pardon Our Interruption [opnme.com]
- 5. Subtype selectivity of the novel nonpeptide neuropeptide Y Y1 receptor antagonist BIBO 3304 and its effect on feeding in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Subtype selectivity of the novel nonpeptide neuropeptide Y Y1 receptor antagonist BIBO 3304 and its effect on feeding in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural basis of neuropeptide Y signaling through Y1 and Y2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pardon Our Interruption [opnme.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. The Role of Neuropeptide Y in the Expression and Extinction of Fear-Potentiated Startle | Journal of Neuroscience [jneurosci.org]
- 11. Neuropeptide Y Impairs Retrieval of Extinguished Fear and Modulates Excitability of Neurons in the Infralimbic Prefrontal Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Neuropeptide Y reduces expression of social fear via simultaneous activation of Y1 and Y2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Neuropeptide Y Reduces Social Fear in Male Mice: Involvement of Y1 and Y2 Receptors in the Dorsolateral Septum and Central Amygdala - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Exploring the Peripheral Effects of Neuropeptide Y: A Technical Guide to Using BIBO3304
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Neuropeptide Y (NPY), a 36-amino acid neurotransmitter, is widely distributed throughout the central and peripheral nervous systems and plays a crucial role in a variety of physiological processes. Peripherally, NPY is known to be involved in vasoconstriction, regulation of blood pressure, food intake, and energy homeostasis. These effects are primarily mediated through the activation of NPY receptors, with the Y1 receptor subtype being a key player in many of these peripheral actions.
This technical guide focuses on the use of BIBO3304, a potent and selective non-peptide antagonist of the NPY Y1 receptor, as a tool to investigate the peripheral effects of NPY. This compound has become an invaluable pharmacological instrument for elucidating the physiological and pathophysiological roles of the NPY-Y1 receptor system. This document provides a comprehensive overview of this compound, including its pharmacological properties, detailed experimental protocols for its use in in vivo and in vitro studies, and a summary of its effects on various peripheral systems.
This compound: A Selective NPY Y1 Receptor Antagonist
This compound is a highly potent and selective antagonist for the NPY Y1 receptor, demonstrating subnanomolar affinity for both human and rat Y1 receptors.[1][2][3][4] Its high selectivity over other NPY receptor subtypes (Y2, Y4, and Y5) makes it an excellent tool for isolating and studying Y1 receptor-mediated effects.[1][2][4]
Quantitative Data on this compound
The following tables summarize the binding affinities and in vivo effects of this compound from various studies.
Table 1: In Vitro Binding Affinity of this compound
| Receptor Subtype | Species | IC50 (nM) | Reference |
| Y1 | Human | 0.38 ± 0.06 | [2][4] |
| Y1 | Rat | 0.72 ± 0.42 | [2][4] |
| Y2 | Human | > 1000 | [2][4] |
| Y4 | Human | > 1000 | [2][4] |
| Y4 | Rat | > 1000 | [2][4] |
| Y5 | Human | > 1000 | [2][4] |
| Y5 | Rat | > 1000 | [2][4] |
Table 2: In Vivo Effects of this compound on Food Intake in Rats
| Administration Route | Dose | Effect | Reference |
| Intracerebroventricular | 30 µg | Inhibited hyperphagia induced by a 24h fast. | [2][4] |
| Intracerebroventricular | 60 µg | Partially inhibited orexin-A-induced food intake (from 4.0g to 2.2g over 3 hours). | [5] |
| Bilateral Paraventricular Nucleus Injection | 30 µg (15 µ g/side ) | Attenuated hyperphagia following fasting. | [6] |
Table 3: In Vivo Cardiovascular Effects of this compound
| Species | Administration Route | Dose | Effect | Reference |
| Human | Intravenous | - | Antagonized NPY-induced maximum vasoconstriction by 60.7 ± 6%. | [2] |
| Mouse | Intravenous | 0.5 µmol/kg | Blocked NPY-induced reduction in cutaneous blood flow. | [7] |
NPY Y1 Receptor Signaling Pathways
The NPY Y1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gi/o proteins.[8][9] Activation of the Y1 receptor by NPY initiates a cascade of intracellular signaling events that ultimately lead to the physiological effects observed in peripheral tissues.
NPY Y1 Receptor Signaling in Vascular Smooth Muscle
In vascular smooth muscle cells, NPY-Y1 receptor activation leads to vasoconstriction through two main signaling pathways.
References
- 1. Subtype selectivity of the novel nonpeptide neuropeptide Y Y1 receptor antagonist BIBO 3304 and its effect on feeding in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuropeptide Y: Direct vasoconstrictor and facilitatory effects on P2X1 receptor-dependent vasoconstriction in human small abdominal arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. | BioWorld [bioworld.com]
- 4. Pardon Our Interruption [opnme.com]
- 5. Orexin-induced food intake involves neuropeptide Y pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. The ability of neuropeptide Y to mediate responses in the murine cutaneous microvasculature: an analysis of the contribution of Y1 and Y2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neuropeptide Y and neurovascular control in skeletal muscle and skin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neuropeptide Y Stimulates Proliferation and Migration of Vascular Smooth Muscle Cells from Pregnancy Hypertensive Rats via Y1 and Y5 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
BIBO3304: A Technical Guide for Diabetes and Glucose Metabolism Research
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
BIBO3304, a potent and selective non-peptide antagonist of the neuropeptide Y (NPY) Y1 receptor, has emerged as a significant investigational tool in the fields of diabetes and glucose metabolism. Research demonstrates its potential to improve glycemic control, protect pancreatic β-cells, and enhance insulin (B600854) sensitivity. This technical guide provides an in-depth overview of this compound, including its mechanism of action, a summary of key quantitative findings, detailed experimental protocols, and visualizations of relevant signaling pathways and experimental workflows for researchers in diabetes and metabolic diseases.
Core Concepts: Mechanism of Action
Neuropeptide Y (NPY) is a widely expressed neurotransmitter that exerts its effects through a family of G protein-coupled receptors, including the Y1 receptor. In the context of metabolism, elevated NPY signaling is associated with increased food intake and reduced energy expenditure.[1] Notably, expression of NPY and its Y1 receptor is significantly increased in the pancreatic islets of individuals with type 2 diabetes, which is correlated with impaired insulin secretion.[2][3][4][5]
This compound is a selective antagonist of the NPY Y1 receptor, exhibiting subnanomolar affinity for both human and rat Y1 receptors, with over 1,000-fold selectivity against other NPY receptor subtypes (Y2, Y4, Y5).[1][6] By blocking the NPY/Y1 receptor signaling pathway, this compound mitigates the detrimental effects of excessive NPY activity on glucose homeostasis. Its mechanism of action involves:
-
Protection of Pancreatic β-cells: this compound protects β-cells from dysfunction and apoptosis under diabetogenic conditions.[2][4][5] This protective effect is partly mediated by the enhancement of the cyclic AMP (cAMP) signaling pathway.[4]
-
Enhancement of Insulin Secretion: By antagonizing the Y1 receptor, this compound improves glucose-stimulated insulin secretion from pancreatic islets.[4]
-
Improved Insulin Sensitivity: this compound treatment leads to enhanced insulin action, particularly in skeletal muscle, by promoting insulin-stimulated glucose uptake.[2][3][5][7] This is associated with increased phosphorylation of the protein kinase B (Akt).[7]
-
Reduction of Adiposity: Administration of this compound has been shown to reduce adiposity in preclinical models of obesity and type 2 diabetes.[2][3][4][5][7]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies investigating the effects of this compound in mouse models of type 2 diabetes.
Table 1: Effects of this compound on Glycemic Control in HFD/STZ-Induced Diabetic Mice
| Parameter | Control Group | This compound-Treated Group | Significance | Reference |
| Non-fasting Blood Glucose | >15 mmol/L | Significantly Lower | p < 0.05 | [4][7] |
| Fed Blood Glucose | Significantly Higher | Significantly Lower | p < 0.05 | [4] |
| Fasted Blood Glucose | Significantly Higher | Significantly Lower | p < 0.05 | [4] |
| Glucose Tolerance (AUC) | Significantly Higher | Significantly Improved | p < 0.05 | [4] |
| In Vivo Insulin Secretion | Impaired | Significantly Enhanced | p < 0.05 | [4] |
Table 2: Effects of this compound on Metabolic Parameters in db/db Mice
| Parameter | Control Group | This compound-Treated Group | Significance | Reference |
| Fed Blood Glucose | Significantly Higher | Significantly Lower | p < 0.05 | [4] |
| Fasted Blood Glucose | Significantly Higher | Significantly Lower | p < 0.05 | [4] |
| Fasting Plasma Insulin | Significantly Higher | Significantly Lower | p < 0.05 | [4][7] |
| Insulin Tolerance (AUC) | Impaired | Markedly Improved | p < 0.05 | [7] |
| Insulin-Stimulated Glucose Uptake in Muscle | Impaired | Significantly Enhanced | p < 0.05 | [7] |
| Adiposity | Increased | Reduced | Not specified | [4][7] |
Experimental Protocols
Animal Models and this compound Administration
Two common mouse models are used to study the effects of this compound in the context of type 2 diabetes:
-
High-Fat Diet (HFD)/Streptozotocin (STZ)-Induced Diabetic Mice: C57BL/6 mice are fed a high-fat diet for a period of 4 weeks to induce insulin resistance. Subsequently, they are treated with multiple low doses of STZ (e.g., 6 doses of 35 mg/kg) to induce β-cell damage and hyperglycemia.[4][7]
-
db/db Mice: These mice have a mutation in the leptin receptor gene, leading to hyperphagia, obesity, and the development of type 2 diabetes.[2][4][5][7]
This compound Administration: this compound is orally bioavailable and can be administered via oral gavage.[2][3][5] A typical treatment regimen involves daily administration for a period of 4 to 6 weeks.[4][7]
Key Experimental Procedures
-
Glucose Tolerance Test (GTT):
-
Insulin Tolerance Test (ITT):
-
Ex Vivo Islet Studies:
-
Isolate pancreatic islets from mice using collagenase digestion.
-
Culture islets in the presence of diabetogenic stressors (e.g., high glucose, cytokines) with or without this compound.
-
Assess glucose-stimulated insulin secretion (GSIS) by measuring insulin release in response to low and high glucose concentrations.[4]
-
Evaluate β-cell apoptosis using methods such as TUNEL staining or caspase activity assays.[4]
-
-
Muscle Glucose Uptake:
Signaling Pathways and Experimental Workflows
NPY Y1 Receptor Signaling in Pancreatic β-Cells
Caption: NPY Y1 receptor signaling cascade in pancreatic β-cells.
This compound's Effect on Insulin Signaling in Skeletal Muscle
Caption: this compound enhances insulin-stimulated glucose uptake in skeletal muscle.
General Experimental Workflow for In Vivo Studies
Caption: A typical experimental workflow for evaluating this compound in diabetic mouse models.
Conclusion
This compound serves as a critical research tool for elucidating the role of the NPY Y1 receptor in the pathophysiology of type 2 diabetes and related metabolic disorders. The compelling preclinical data demonstrating its beneficial effects on β-cell health, insulin secretion, and insulin sensitivity underscore the therapeutic potential of NPY Y1 receptor antagonism. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers to design and execute studies aimed at further exploring the metabolic actions of this compound and developing novel therapeutic strategies for diabetes.
References
- 1. Pardon Our Interruption [opnme.com]
- 2. Neuropeptide Y1 receptor antagonism protects β-cells and improves glycemic control in type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. research.monash.edu [research.monash.edu]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. Subtype selectivity of the novel nonpeptide neuropeptide Y Y1 receptor antagonist BIBO 3304 and its effect on feeding in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neuropeptide Y1 receptor antagonism protects β-cells and improves glycemic control in type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
The Selective Profile of BIBO3304: A Technical Guide for NPY Receptor Researchers
An In-depth Analysis of BIBO3304's High Affinity and Selectivity for the Neuropeptide Y Y1 Receptor
This technical guide provides a comprehensive overview of the selectivity profile of this compound, a potent and highly selective non-peptide antagonist of the Neuropeptide Y (NPY) Y1 receptor. Designed for researchers, scientists, and drug development professionals, this document details the binding affinities, experimental methodologies, and signaling pathways associated with this compound, offering critical data for its application in preclinical research.
Executive Summary
This compound is a cornerstone tool compound for investigating the physiological roles of the NPY Y1 receptor. Its sub-nanomolar affinity for the Y1 receptor, coupled with a remarkable selectivity of over 1,000-fold against other NPY receptor subtypes (Y2, Y4, and Y5), makes it an invaluable asset for elucidating the specific functions of Y1 receptor signaling in various physiological processes, including appetite regulation, cardiovascular function, and anxiety. This guide synthesizes the available quantitative data, presents detailed experimental protocols, and visualizes the underlying molecular mechanisms to facilitate its effective use in a research setting.
Quantitative Selectivity Profile of this compound
The selectivity of this compound has been extensively characterized through radioligand binding assays, primarily measuring its inhibitory concentration (IC50) and binding affinity (Ki). The data consistently demonstrates its high potency at the human and rat Y1 receptors with significantly lower affinity for other NPY receptor subtypes.
Table 1: Binding Affinity (IC50) of this compound for NPY Receptor Subtypes
| Receptor Subtype | Species | IC50 (nM) | Reference |
| Y1 | Human | 0.38 ± 0.06 | [1][2] |
| Rat | 0.72 ± 0.42 | [1][2] | |
| Y2 | Human | >1000 | [1][2] |
| Y4 | Human | >1000 | [1][2] |
| Rat | >1000 | [1][2] | |
| Y5 | Human | >1000 | [1][2] |
| Rat | >1000 | [1][2] |
Table 2: Binding Affinity (Ki) of this compound for the Human Y1 Receptor
| Ligand | Ki (nM) | Reference |
| This compound | 1.5 - 4.3 | [3] |
Note: The range in Ki values may reflect different experimental conditions or derivatives of this compound used in the specific study.
The (S)-enantiomer of this compound, known as BIBO3457, serves as a crucial negative control, exhibiting significantly lower affinity for the Y1 receptor (IC50 > 1000 nM for rat Y1 and >10,000 nM for human Y1).[4] This stereospecificity underscores the precise molecular interactions required for high-affinity binding to the Y1 receptor.
Table 3: Off-Target Selectivity Profile of this compound
This compound has been screened against a broad panel of off-targets to assess its specificity. In a screen of 146 targets, this compound demonstrated a high degree of selectivity, with ≥1,000-fold selectivity for the vast majority of targets when tested at a concentration of 10 µM.[4]
| Target | Species | Inhibition at 10 µM | Reference |
| Dopamine D2S | Human | 60-71% | [4] |
| Kappa Opioid (KOP) | Human | 60-71% | [4] |
| Vasopressin V1a | Human | 60-71% | [4] |
Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to characterize the selectivity profile of this compound.
Radioligand Binding Assays
These assays are fundamental for determining the binding affinity of a compound to its receptor.
Objective: To determine the IC50 and Ki values of this compound for NPY receptor subtypes.
General Protocol:
-
Membrane Preparation:
-
Cells stably expressing the human or rat NPY receptor of interest (e.g., SK-N-MC, CHO, or HEK293 cells) are cultured and harvested.
-
Cells are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).
-
The homogenate is centrifuged at low speed to remove nuclei and cellular debris.
-
The supernatant is then centrifuged at high speed (e.g., 20,000 x g) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in a binding buffer. Protein concentration is determined using a standard method like the BCA assay.
-
-
Competition Binding Assay:
-
Membrane preparations are incubated in 96-well plates.
-
A constant concentration of a suitable radioligand is added to each well. For Y1 receptor binding, [125I]-labeled peptide YY ([125I]PYY) or tritiated antagonists like [3H]-UR-MK299 are commonly used.
-
Increasing concentrations of the unlabeled competitor compound (this compound) are added to displace the radioligand.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled NPY agonist or antagonist.
-
The mixture is incubated to allow binding to reach equilibrium (e.g., 60 minutes at 30°C).
-
-
Separation and Detection:
-
The reaction is terminated by rapid filtration through glass fiber filters (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine to reduce non-specific binding.
-
The filters are washed with ice-cold wash buffer to remove unbound radioligand.
-
The radioactivity retained on the filters, corresponding to the bound radioligand, is measured using a scintillation counter.
-
-
Data Analysis:
-
The data are analyzed using non-linear regression to fit a sigmoidal dose-response curve.
-
The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve.
-
The Ki value is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assays
Functional assays are crucial to confirm that this compound acts as an antagonist, blocking the downstream signaling initiated by NPY binding to the Y1 receptor.
The NPY Y1 receptor is coupled to the Gi protein, which inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP).
Objective: To determine the ability of this compound to antagonize NPY-induced inhibition of cAMP production.
Protocol:
-
Cell Culture and Stimulation:
-
Cells expressing the Y1 receptor are seeded in 96-well plates.
-
The cells are pre-incubated with increasing concentrations of this compound.
-
Adenylyl cyclase is then stimulated with a known activator, such as forskolin (B1673556), to induce cAMP production.
-
Immediately following forskolin addition, the cells are stimulated with an agonist, such as NPY.
-
-
Cell Lysis and cAMP Measurement:
-
After incubation, the cells are lysed to release intracellular cAMP.
-
The concentration of cAMP in the cell lysate is measured using a commercial assay kit, such as an AlphaScreen assay or a competitive immunoassay.
-
-
Data Analysis:
-
The results are plotted as cAMP concentration versus the log concentration of this compound.
-
The ability of this compound to reverse the NPY-mediated decrease in forskolin-stimulated cAMP levels confirms its antagonist activity. The IC50 for this functional antagonism can be determined.
-
Activation of the Y1 receptor can also lead to the mobilization of intracellular calcium stores.
Objective: To assess the ability of this compound to block NPY-induced increases in intracellular calcium.
Protocol:
-
Cell Preparation and Dye Loading:
-
Y1 receptor-expressing cells are seeded in black-walled, clear-bottom 96-well plates.
-
The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Excess dye is washed away.
-
-
Antagonist and Agonist Addition:
-
The baseline fluorescence is measured using a fluorescence plate reader (e.g., a FLIPR or FlexStation).
-
Cells are pre-incubated with varying concentrations of this compound.
-
NPY is then added to the wells to stimulate calcium release.
-
-
Fluorescence Measurement and Data Analysis:
-
The change in fluorescence, corresponding to the change in intracellular calcium concentration, is monitored kinetically.
-
The peak fluorescence response is measured for each concentration of this compound.
-
The data is plotted to determine the IC50 of this compound for inhibiting the NPY-induced calcium response.
-
NPY Y1 Receptor Signaling Pathway
The NPY Y1 receptor is a member of the G-protein coupled receptor (GPCR) superfamily.[4] Its activation by NPY initiates a cascade of intracellular signaling events that mediate the physiological effects of this neuropeptide.
Upon NPY binding, the Y1 receptor undergoes a conformational change that activates its associated heterotrimeric G-protein, primarily of the Gi/o family.[5] This activation leads to the dissociation of the Gαi subunit from the Gβγ dimer.
-
The Gαi subunit directly inhibits the enzyme adenylyl cyclase, which is responsible for the conversion of ATP to cAMP. This results in a decrease in intracellular cAMP levels.
-
The Gβγ dimer can activate phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm.
The culmination of these signaling events is the modulation of cellular function, including changes in gene expression, cell excitability, and neurotransmitter release.
Conclusion
This compound stands out as a highly potent and selective antagonist for the NPY Y1 receptor. The comprehensive data on its binding affinities and functional antagonism, supported by detailed experimental protocols, provide a solid foundation for its use in exploring the multifaceted roles of the Y1 receptor in health and disease. Its high selectivity minimizes the potential for confounding off-target effects, making it an indispensable tool for the NPY research community. This guide provides the necessary technical information to empower researchers to confidently design and interpret experiments utilizing this critical pharmacological tool.
References
- 1. Subtype selectivity of the novel nonpeptide neuropeptide Y Y1 receptor antagonist BIBO 3304 and its effect on feeding in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Subtype selectivity of the novel nonpeptide neuropeptide Y Y1 receptor antagonist BIBO 3304 and its effect on feeding in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Physiology and gene regulation of the brain NPY Y1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pardon Our Interruption [opnme.com]
- 5. G-protein coupling and signalling of Y1-like neuropeptide Y receptors in SK-N-MC cells - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Core Role of BIBO3304 in Pancreatic Beta-Cell Protection
Audience: Researchers, scientists, and drug development professionals.
Abstract
The progressive loss of functional pancreatic beta-cell mass is a central feature in the pathogenesis of type 2 diabetes (T2D). Emerging evidence has identified the neuropeptide Y (NPY) system, particularly the NPY Y1 receptor (Y1R), as a significant contributor to beta-cell dysfunction and failure. This technical guide provides a comprehensive overview of the role of BIBO3304, a selective and orally bioavailable Y1R antagonist, in protecting pancreatic beta-cells. We will delve into its mechanism of action, summarize key experimental findings, provide detailed methodologies from pivotal studies, and visualize the underlying signaling pathways. This document is intended to serve as a resource for researchers and professionals in the field of diabetes and metabolic diseases, offering insights into a promising therapeutic strategy for the preservation of beta-cell function and mass.
Introduction: The Neuropeptide Y System in Pancreatic Islets
The NPY system, comprising peptides such as NPY, peptide YY (PYY), and pancreatic polypeptide (PP), and their corresponding G-protein coupled receptors (Y1, Y2, Y4, Y5, and Y6), plays a crucial role in regulating energy homeostasis.[1][2] Within the pancreas, this system has been identified as a key modulator of beta-cell function.[2] Notably, in human islets from individuals with T2D, the expression of both NPY and its Y1 receptor is significantly upregulated, with increases of 2.7-fold and 2.5-fold respectively, compared to non-diabetic donors.[1][3] This overexpression is strongly associated with impaired glucose-stimulated insulin (B600854) secretion (GSIS), suggesting a causal link between elevated NPY-Y1R signaling and beta-cell dysfunction in T2D.[1][3][4][5]
The Y1 receptor is preferentially coupled to Gi/o G-proteins, and its activation leads to an inhibitory effect on adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[1][3] Given that cAMP is a critical second messenger that positively regulates insulin secretion and promotes beta-cell survival, the overactive NPY-Y1R signaling in T2D presents a logical target for therapeutic intervention. This compound has emerged as a potent and selective antagonist for the Y1 receptor, offering a tool to investigate the therapeutic potential of blocking this pathway.[1][6]
Mechanism of Action of this compound in Beta-Cell Protection
This compound exerts its protective effects on pancreatic beta-cells by competitively inhibiting the binding of NPY to the Y1 receptor. This antagonism blocks the downstream Gi/o-mediated signaling cascade, thereby preventing the reduction of intracellular cAMP levels.[1][3] The restoration of cAMP levels is believed to be a primary mechanism through which this compound enhances beta-cell function and survival.[1][3]
The protective effects of this compound are particularly relevant under diabetogenic conditions, which are characterized by a combination of stressors including:
-
Glucotoxicity: Chronic exposure to high glucose levels.[7][8]
-
Lipotoxicity: Elevated levels of free fatty acids.[9][10][11][12][13]
-
Inflammatory Stress: Increased presence of pro-inflammatory cytokines.[1][14]
-
Endoplasmic Reticulum (ER) Stress and Oxidative Stress: Cellular stress pathways implicated in beta-cell apoptosis.[1][14]
Studies have shown that NPY-Y1R signaling is upregulated under these diabetogenic stress conditions.[1] By blocking this signaling, this compound effectively shields beta-cells from these detrimental stimuli, leading to improved function and reduced apoptosis.[1][3][4][5]
Experimental Evidence for the Efficacy of this compound
A substantial body of preclinical evidence supports the protective role of this compound on pancreatic beta-cells. These studies have been conducted in various models, including isolated human and mouse islets, as well as in mouse models of T2D.
Pharmacological inhibition of the Y1 receptor by this compound in isolated islets has demonstrated significant protection against beta-cell dysfunction and death under multiple diabetogenic conditions.[1][3][4][5] Key findings include:
-
Improved Insulin Secretion: this compound treatment enhances glucose-stimulated insulin secretion in both mouse and human islets.[1]
-
Protection Against Apoptosis: this compound has been shown to alleviate beta-cell apoptosis induced by diabetogenic stresses.[1][3] This is evidenced by a significant reduction in the expression of pro-apoptotic markers such as BIM and cleaved-Caspase-3.[1]
The therapeutic potential of this compound has been evaluated in high-fat diet (HFD)/multiple low-dose streptozotocin (B1681764) (STZ)-induced diabetic mice and genetically obese (db/db) diabetic mice.[1][4] The results from these preclinical studies are summarized below:
-
Improved Glycemic Control: Oral administration of this compound significantly improved glycemic control in both T2D mouse models.[1][4] This effect was comparable to that of metformin, a first-line oral antidiabetic drug.[1]
-
Enhanced Insulin Secretory Capacity: Mice treated with this compound exhibited improved glucose tolerance due to an enhanced in vivo insulin secretory capacity.[1]
-
Preservation of Functional Beta-Cell Mass: this compound treatment was shown to preserve functional beta-cell mass, a critical factor for long-term glycemic control.[1][4]
-
Reduced Adiposity and Enhanced Insulin Action: In addition to its direct effects on beta-cells, this compound treatment also led to reduced adiposity and enhanced insulin action in skeletal muscle.[1][4][5]
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies investigating the effects of this compound.
Table 1: Gene Expression Changes in Human T2D Islets
| Gene | Fold Change in T2D Islets (vs. Non-Diabetic) | Reference |
| NPY mRNA | + 2.7 | [1][3] |
| NPY1R mRNA | + 2.5 | [1][3] |
Table 2: Effects of this compound on Pro-Apoptotic Markers in db/db Mouse Islets
| Pro-Apoptotic Marker | Effect of this compound Treatment | Reference |
| Bid expression | Significantly reduced | [1] |
| Bim expression | Significantly reduced | [1] |
| Cleaved-Caspase-3 | Significantly reduced | [1] |
Detailed Experimental Protocols
This section provides an overview of the methodologies employed in the key studies that form the basis of our understanding of this compound's role in beta-cell protection.
-
Islet Isolation and Culture: Human islets are isolated from deceased donors, while mouse islets are isolated by collagenase digestion of the pancreas. Islets are then cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.
-
Gene Expression Analysis: RNA is extracted from islets, and quantitative real-time PCR (qPCR) is performed to measure the mRNA expression levels of genes of interest, such as NPY, NPY1R, and various apoptotic markers.
-
Insulin Secretion Assays: Islets are incubated in Krebs-Ringer bicarbonate buffer with varying glucose concentrations (e.g., low glucose followed by high glucose) in the presence or absence of this compound. The amount of insulin secreted into the buffer is then measured by ELISA or radioimmunoassay.
-
Apoptosis Assays: Apoptosis can be assessed by various methods, including TUNEL staining, and western blotting or qPCR for pro-apoptotic markers like cleaved-Caspase-3, Bid, and Bim.
-
T2D Mouse Models:
-
HFD/STZ Model: Mice are fed a high-fat diet for a specified period to induce insulin resistance, followed by multiple low doses of streptozotocin to induce beta-cell damage.
-
db/db Mice: These mice have a mutation in the leptin receptor and spontaneously develop obesity, insulin resistance, and T2D.
-
-
This compound Administration: this compound is typically administered orally via gavage at a specified dose and frequency.
-
Metabolic Assessments:
-
Glucose Tolerance Tests (GTT): After a period of fasting, mice are given a bolus of glucose, and blood glucose levels are measured at various time points.
-
Insulin Tolerance Tests (ITT): Mice are injected with insulin, and blood glucose levels are monitored to assess insulin sensitivity.
-
In Vivo Insulin Secretion: Blood samples are taken before and after a glucose challenge to measure plasma insulin levels.
-
-
Histological Analysis: Pancreata are collected, fixed, and sectioned. Immunohistochemistry is performed to assess beta-cell mass, insulin content, and markers of apoptosis.
Signaling Pathways and Logical Relationships
The signaling pathway initiated by NPY binding to the Y1R and the intervention point of this compound are depicted in Figure 1. The logical flow from diabetogenic stress to beta-cell demise and the protective role of this compound can be further illustrated.
Conclusion and Future Directions
This compound, as a selective NPY Y1 receptor antagonist, has demonstrated significant potential as a beta-cell protective agent. By counteracting the detrimental effects of upregulated NPY-Y1R signaling in the context of T2D, this compound not only improves insulin secretion but also mitigates beta-cell apoptosis, thereby preserving functional beta-cell mass. The preclinical data strongly support the continued investigation of Y1R antagonism as a novel therapeutic strategy for the treatment of T2D.
Future research should focus on:
-
Elucidating the downstream targets of the cAMP signaling pathway that are modulated by this compound in beta-cells.
-
Investigating the long-term efficacy and safety of Y1R antagonists in larger animal models.
-
Exploring the potential for combination therapies with other anti-diabetic agents to achieve synergistic effects.
-
Ultimately, translating these promising preclinical findings into clinical trials to assess the therapeutic utility of Y1R antagonists in patients with T2D.
The development of agents like this compound that directly target the underlying mechanisms of beta-cell failure represents a significant step forward in the quest for more effective and disease-modifying treatments for type 2 diabetes.
References
- 1. Neuropeptide Y1 receptor antagonism protects β-cells and improves glycemic control in type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of Pancreatic β-Cell Function by the NPY System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Neuropeptide Y1 receptor antagonism protects β-cells and improves glycemic control in type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pardon Our Interruption [opnme.com]
- 7. Glucotoxicity suppresses function of pancreatic beta and duct cells via miR-335-targeted Runx2 and insulin-mediated mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Glucolipotoxicity in Pancreatic β-Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of lipotoxicity on a novel insulin-secreting human pancreatic β-cell line, 1.1B4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Lipotoxicity in the Pancreatic Beta Cell: Not Just Survival and Function, but Proliferation as Well? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fatty Acid-Induced Lipotoxicity in Pancreatic Beta-Cells During Development of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fatty Acid-Induced Lipotoxicity in Pancreatic Beta-Cells During Development of Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Molecular mechanisms of lipotoxicity-induced pancreatic β-cell dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. beta-cell apoptosis: stimuli and signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
history and development of BIBO3304 as a research tool
An In-depth Whitepaper on the History, Development, and Application of a Core Research Tool for the Neuropeptide Y Y1 Receptor
Abstract
This technical guide provides a comprehensive overview of BIBO3304, a potent and highly selective non-peptide antagonist of the Neuropeptide Y (NPY) Y1 receptor. Since its development, this compound has become an indispensable research tool for elucidating the physiological roles of the NPY Y1 receptor in a multitude of processes, including appetite regulation, cardiovascular function, and neuronal signaling. This document details the history and development of this compound, its mechanism of action, and provides detailed protocols for its application in key experimental paradigms. Quantitative data are presented in structured tables for clarity, and critical signaling pathways and experimental workflows are visualized through diagrams to facilitate understanding for researchers, scientists, and drug development professionals.
Introduction: The Advent of a Selective Y1 Antagonist
Neuropeptide Y (NPY) is a 36-amino acid neurotransmitter widely distributed throughout the central and peripheral nervous systems, where it exerts its effects through a family of G-protein coupled receptors (GPCRs), namely Y1, Y2, Y4, and Y5. The Y1 receptor subtype has been a major focus of research due to its significant involvement in regulating food intake, anxiety, and blood pressure. The development of selective antagonists has been crucial to dissecting the specific functions of this receptor.
This compound, chemically known as (R)-N-[[4-(aminocarbonylaminomethyl)phenyl]methyl]-N2-(diphenylacetyl)-argininamide, emerged as a landmark achievement in this pursuit. Synthesized by scientists at Boehringer Ingelheim, it was one of the first non-peptide antagonists to exhibit sub-nanomolar affinity and high selectivity for the Y1 receptor. Its introduction provided researchers with a powerful tool to investigate the therapeutic potential of Y1 receptor blockade in conditions such as obesity and metabolic disorders. A key feature of this compound as a research tool is the availability of its inactive (S)-enantiomer, BIBO3457, which serves as an excellent negative control in experiments.
Mechanism of Action: Blocking the NPY Y1 Receptor Signaling Cascade
This compound functions as a competitive antagonist at the NPY Y1 receptor. The Y1 receptor is primarily coupled to G-proteins of the Gi/o family. Upon activation by its endogenous ligand NPY, the Y1 receptor initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Concurrently, activation of the Y1 receptor can also stimulate phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This, in turn, mobilizes intracellular calcium (Ca2+) stores and activates protein kinase C (PKC). By binding to the Y1 receptor, this compound prevents NPY from initiating these downstream signaling events.
Quantitative Data: Binding Affinity and Selectivity
The efficacy of this compound as a research tool is underscored by its impressive binding affinity and selectivity for the Y1 receptor across different species. The following tables summarize key quantitative data from various studies.
Table 1: In Vitro Binding Affinity of this compound and its Enantiomer BIBO3457
| Compound | Receptor Subtype | Species | IC50 (nM) | Reference(s) |
| This compound | Y1 | Human | 0.38 ± 0.06 | [1][2] |
| This compound | Y1 | Rat | 0.72 ± 0.42 | [1][2] |
| This compound | Y2 | Human | >1000 | [1][2] |
| This compound | Y4 | Human | >1000 | [1][2] |
| This compound | Y4 | Rat | >1000 | [1][2] |
| This compound | Y5 | Human | >1000 | [1][2] |
| This compound | Y5 | Rat | >1000 | [1][2] |
| BIBO3457 | Y1 | Human | >1000 | [1] |
| BIBO3457 | Y1 | Rat | >1000 | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments utilizing this compound.
Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of test compounds for the NPY Y1 receptor using a radiolabeled ligand.
Materials:
-
Cell Membranes: Membranes prepared from cell lines stably expressing the human or rat NPY Y1 receptor (e.g., SK-N-MC cells).
-
Radioligand: [125I]-labeled Peptide YY ([125I]PYY) or a similar high-affinity Y1 receptor radioligand.
-
This compound: Stock solution in a suitable solvent (e.g., DMSO).
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: High concentration of unlabeled NPY (e.g., 1 µM).
-
Filtration Apparatus: Glass fiber filters (e.g., Whatman GF/C) and a vacuum manifold.
-
Scintillation Counter and Fluid.
Procedure:
-
Membrane Preparation: Homogenize cells in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in binding buffer to a final protein concentration of 10-20 µ g/well .
-
Assay Setup: In a 96-well plate, combine the cell membrane preparation, [125I]PYY (at a concentration near its Kd, typically 25-50 pM), and varying concentrations of this compound or other test compounds.
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a vacuum manifold. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Specific binding is calculated as the difference between total binding (in the absence of competing ligand) and non-specific binding (in the presence of a saturating concentration of unlabeled NPY).
In Vivo Food Intake Study
This protocol outlines a method to assess the effect of this compound on food intake in rodents.
Materials:
-
Animals: Adult male rats (e.g., Wistar or Sprague-Dawley) or mice.
-
Housing: Individual cages with free access to food and water (prior to fasting).
-
This compound: Sterile solution for injection (e.g., dissolved in saline).
-
Vehicle Control: Sterile saline.
-
NPY (optional): For exogenous stimulation of food intake.
-
Surgical and Injection Equipment: For intracerebroventricular (ICV) or other routes of administration.
Procedure:
-
Acclimatization: Individually house the animals for at least one week to acclimatize them to the environment and handling procedures.
-
Induction of Feeding:
-
Fasting-induced: Deprive the animals of food for a set period (e.g., 24 hours) with continued access to water.
-
NPY-induced: Administer NPY (e.g., 1 µg) via ICV injection to satiated animals.
-
-
Drug Administration: Administer this compound (e.g., 30 µg, ICV) or vehicle control a short time before re-introducing food.
-
Measurement of Food Intake: Provide a pre-weighed amount of standard chow and measure the amount consumed at various time points (e.g., 1, 2, 4, and 24 hours). Also, monitor water intake.
-
Data Analysis: Compare the cumulative food intake between the this compound-treated and vehicle-treated groups using appropriate statistical tests.
Conclusion
This compound has proven to be an invaluable tool in the field of NPY research. Its high potency and selectivity for the Y1 receptor have enabled significant advancements in our understanding of the physiological and pathophysiological roles of this receptor. The detailed protocols and data presented in this guide are intended to facilitate the continued use of this compound in elucidating the complexities of NPY signaling and in the development of novel therapeutics targeting the NPY system.
References
Methodological & Application
BIBO3304 In Vivo Administration Protocol for Mice: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
BIBO3304 is a potent and highly selective non-peptide antagonist of the Neuropeptide Y (NPY) Y1 receptor (Y1R).[1][2][3][4] It exhibits subnanomolar affinity for both human and rat Y1 receptors, with over 1,000-fold selectivity against other NPY receptor subtypes (Y2, Y4, Y5).[1][2][3][4] Due to its high selectivity and in vivo activity, this compound is a critical pharmacological tool for investigating the physiological roles of the NPY-Y1R signaling pathway. This pathway is implicated in a variety of processes, including the regulation of food intake, anxiety, bone mass, and cardiovascular function.[1][5] This document provides detailed application notes and protocols for the in vivo administration of this compound in mice.
Mechanism of Action
Neuropeptide Y is a 36-amino acid neurotransmitter that exerts its effects through a family of G-protein coupled receptors (GPCRs).[1] The Y1 receptor subtype, upon binding NPY, couples to Gi/o proteins. This activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels, and the mobilization of intracellular calcium.[1][6] By selectively blocking the Y1 receptor, this compound prevents these downstream signaling events, thereby inhibiting the physiological effects mediated by NPY through this receptor.
Signaling Pathway Diagram
Caption: this compound blocks NPY binding to the Y1 receptor, inhibiting downstream signaling.
Data Presentation: In Vivo Administration Parameters
The following tables summarize quantitative data from various studies for different administration routes.
Table 1: Intracerebral and Intranasal Administration
| Parameter | Intracerebroventricular (ICV) / Intracerebral | Intranasal |
| Study Focus | Fear Conditioning / Food Intake | Motor Deficits in ALS model |
| Mouse Strain | Not Specified | SOD1G93A |
| Dosage | 0.2 nmol / 0.2 µL per side[7] | 100 µg/kg[5] |
| Vehicle | PBS[8] | Sterile Water[5] |
| Frequency | Single dose[7] | Once daily, 5 days/week[5] |
| Duration | Acute (20 min pre-extinction)[7] | Up to 6 weeks[5] |
| Notes | Bilateral infusion.[7] | Light isoflurane (B1672236) anesthesia used during administration.[5] |
Table 2: Systemic Administration
| Parameter | Oral | Intravenous (i.v.) |
| Study Focus | Diet-Induced Obesity / Bone Mass | Cutaneous Vasoconstriction |
| Mouse Strain | C57Bl/6JAusb | Not Specified |
| Dosage | Not specified in mg/kg, administered in jelly | 0.5 µmol/kg[9] |
| Vehicle | Jelly formulation | 0.5% DMSO in saline[9] |
| Frequency | Daily[10] | Single dose (5 min pre-agonist)[9] |
| Duration | 3 weeks to 8 weeks[5][10] | Acute |
| Notes | Voluntary consumption of jelly.[10] | Pre-treatment before agonist challenge.[9] |
Experimental Protocols
Protocol 1: Intraperitoneal (IP) Injection
This protocol is a general guideline for IP administration of this compound in mice, based on standard laboratory procedures.
1. Materials:
- This compound
- Vehicle (e.g., sterile saline, 0.5% DMSO in saline)
- Sterile 1 ml syringes
- Sterile 25-27 G needles
- 70% ethanol
- Animal scale
2. Procedure:
- Preparation:
- Weigh the mouse to calculate the correct injection volume. The maximum recommended IP injection volume is 10 ml/kg.
- Prepare the this compound solution in the chosen vehicle. Ensure the solution is sterile and warmed to room temperature to prevent animal discomfort.
- Draw the calculated volume into the syringe. Use a new needle and syringe for each animal.
Protocol 2: Intracerebroventricular (ICV) Injection
This protocol is for targeted delivery to the central nervous system and requires stereotaxic surgery.
1. Materials:
- This compound
- Vehicle (e.g., sterile PBS)
- Stereotaxic apparatus
- Anesthesia (e.g., isoflurane)
- Hamilton syringe with a 30 G needle
- Surgical drill
- Suturing materials
2. Procedure:
- Preparation:
- Anesthetize the mouse and mount it in the stereotaxic frame.
- Prepare the this compound solution in sterile PBS.
- Load the Hamilton syringe, ensuring there are no air bubbles.
Experimental Workflow Diagram
Caption: A typical experimental workflow for in vivo studies using this compound.
Negative Control
For robust experimental design, the use of a negative control is highly recommended. BIBO3457, the (S)-enantiomer of this compound, is an appropriate negative control as it has a very low affinity for the Y1 receptor and shows no significant influence on NPY-stimulated food intake in rats.[1][4]
Concluding Remarks
The protocols and data presented here provide a comprehensive guide for the in vivo administration of this compound in mice. Researchers should carefully consider the specific goals of their study to select the most appropriate administration route, dosage, and experimental design. Adherence to ethical guidelines for animal research is paramount for all procedures.
References
- 1. opnme.com [opnme.com]
- 2. Subtype selectivity of the novel nonpeptide neuropeptide Y Y1 receptor antagonist BIBO 3304 and its effect on feeding in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Subtype selectivity of the novel nonpeptide neuropeptide Y Y1 receptor antagonist BIBO 3304 and its effect on feeding in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. opnme.com [opnme.com]
- 5. Intranasal neuropeptide Y1 receptor antagonism improves motor deficits in symptomatic SOD1 ALS mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Intracerebroventricular Viral Injection of the Neonatal Mouse Brain for Persistent and Widespread Neuronal Transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. The ability of neuropeptide Y to mediate responses in the murine cutaneous microvasculature: an analysis of the contribution of Y1 and Y2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. animalcare.ubc.ca [animalcare.ubc.ca]
Application Notes and Protocols for Preparing BIBO3304 Solutions in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
BIBO3304 is a potent and highly selective non-peptide antagonist of the Neuropeptide Y (NPY) Y1 receptor (NPY1R).[1][2][3] It exhibits sub-nanomolar affinity for both human and rat Y1 receptors, making it a valuable tool for in vitro and in vivo studies aimed at elucidating the physiological and pathological roles of the NPY system.[1][2][3] The NPY1R is a G-protein coupled receptor (GPCR) involved in various physiological processes, including feeding behavior, anxiety, and bone metabolism. These application notes provide detailed protocols for the preparation and use of this compound in cell culture experiments, ensuring accurate and reproducible results for researchers investigating the NPYergic system.
Physicochemical and Biological Properties of this compound
A summary of the key quantitative data for this compound is presented in the tables below for easy reference and comparison.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₉H₃₅N₇O₃ (as free base) | [1] |
| Molecular Weight | 529.64 g/mol (as free base) | [1] |
| Molecular Weight (TFA salt) | 757.69 g/mol | [4] |
| Appearance | White to off-white solid | |
| Purity | ≥98% | [4] |
| CAS Number | 191868-14-1 | [5] |
Table 2: Solubility of this compound
| Solvent | Maximum Concentration | Reference |
| DMSO | 100 mM | [4][6] |
| Ethanol | 20 mM | [4] |
Table 3: Biological Activity of this compound
| Parameter | Species | Value | Reference |
| IC₅₀ (NPY Y1 Receptor) | Human | 0.38 nM | [2] |
| IC₅₀ (NPY Y1 Receptor) | Rat | 0.72 nM | [2] |
| Selectivity | >2600-fold over Y2, Y4, and Y5 receptors | [4] |
Signaling Pathway of the NPY Y1 Receptor
The NPY Y1 receptor is a Gi/o-coupled GPCR. Upon binding of its endogenous ligand, NPY, the receptor activates downstream signaling cascades that primarily lead to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Additionally, activation of the Y1 receptor can lead to the mobilization of intracellular calcium ([Ca²⁺]i) through the Gβγ-PLC pathway. This compound acts as a competitive antagonist, blocking NPY from binding to the Y1 receptor and thereby inhibiting these downstream signaling events.
Experimental Protocols
Preparation of this compound Stock Solutions
Materials:
-
This compound (powder form)
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Determine the required stock concentration and volume. A common stock concentration is 10 mM.
-
Calculate the mass of this compound needed. For a 10 mM stock solution using this compound trifluoroacetate (B77799) salt (MW: 757.69 g/mol ):
-
Mass (g) = 0.010 mol/L * Volume (L) * 757.69 g/mol
-
-
Weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to the tube.
-
Vortex the solution until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) and sonication may be used to aid dissolution if necessary.[1]
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C. When stored at -20°C, the solution is stable for at least one month, and for up to six months at -80°C.[5]
Preparation of Working Solutions in Cell Culture Medium
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Pre-warmed complete cell culture medium appropriate for your cell line
-
Sterile tubes
Procedure:
-
Determine the final desired concentration of this compound for your experiment. For initial antagonist studies, a concentration range of 10-100 times the IC₅₀ (e.g., 10 nM to 100 nM) is a good starting point. A concentration of up to 10 µM has been used in selectivity panels.[3]
-
Perform serial dilutions of the stock solution in complete cell culture medium to achieve the final working concentration.
-
Ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
Prepare a vehicle control containing the same final concentration of DMSO as the this compound-treated samples.
Experimental Workflow: NPY-Induced Inhibition of cAMP Production
This protocol describes a common functional assay to evaluate the antagonist activity of this compound in a cell line endogenously or recombinantly expressing the NPY Y1 receptor, such as the human neuroblastoma cell line SK-N-MC.
Materials:
-
SK-N-MC cells (or other suitable NPY1R-expressing cell line)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound working solutions
-
Neuropeptide Y (NPY) solution
-
Forskolin solution
-
cAMP assay kit (e.g., HTRF, ELISA, or LANCE)
-
Plate reader compatible with the chosen cAMP assay
Procedure:
-
Cell Seeding: Seed SK-N-MC cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment. Incubate overnight at 37°C in a 5% CO₂ incubator.
-
Pre-treatment with this compound:
-
Carefully remove the culture medium.
-
Add this compound working solutions (at various concentrations) or vehicle control to the respective wells.
-
Incubate for 15-30 minutes at 37°C.
-
-
Stimulation:
-
Prepare a stimulation solution containing Forskolin (to increase basal cAMP levels) and NPY (to activate the Y1 receptor and subsequently inhibit cAMP production). The final concentration of NPY should be around its EC₈₀ for cAMP inhibition in your cell system.
-
Add the stimulation solution to the wells and incubate for the time recommended by the cAMP assay kit manufacturer (typically 15-30 minutes at 37°C).
-
-
cAMP Measurement:
-
Lyse the cells according to the cAMP assay kit protocol.
-
Measure the intracellular cAMP levels using a plate reader.
-
-
Data Analysis:
-
Plot the cAMP concentration against the log of the this compound concentration.
-
Perform a non-linear regression analysis to determine the IC₅₀ of this compound for the inhibition of the NPY-mediated effect.
-
Conclusion
This compound is a powerful and selective tool for investigating the role of the NPY Y1 receptor in cellular processes. Proper preparation of stock and working solutions is crucial for obtaining reliable and reproducible data. The provided protocols offer a comprehensive guide for researchers to effectively utilize this compound in various cell culture-based assays. It is always recommended to perform initial dose-response experiments to determine the optimal working concentration of this compound for your specific cell line and experimental conditions.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Subtype selectivity of the novel nonpeptide neuropeptide Y Y1 receptor antagonist BIBO 3304 and its effect on feeding in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. opnme.com [opnme.com]
- 4. bio-techne.com [bio-techne.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
Application Notes and Protocols for BIBO3304 in Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the recommended dosages and experimental protocols for the use of BIBO3304, a potent and selective neuropeptide Y Y1 receptor antagonist, in rodent studies. The information is compiled from various scientific publications to assist in the design and execution of in vivo experiments.
Data Presentation: Recommended Dosages of this compound
The following tables summarize the recommended dosages of this compound for different rodent species and routes of administration based on published research.
| Rodent Species | Route of Administration | Dosage | Application | Reference |
| Rat | Intracerebroventricular (ICV) | 1, 10 nmol/rat | Inhibition of NPY-induced feeding | [1] |
| Rat | Intracerebroventricular (ICV) | 30, 60 µg | Inhibition of orexin-A-induced feeding | [2] |
| Rat | Intra-paraventricular Nucleus (PVN) | 30 µg | Inhibition of NPY-induced and fasting-induced feeding | [3][4] |
| Mouse | Oral (in jelly) | Not specified | Peripheral Y1 receptor antagonism | [5] |
| Mouse | Intracerebroventricular (ICV) | 2 nmol/2 µL | Social fear expression study | |
| Mouse | Intracerebral (DLS/CeA) | 0.2 nmol/0.2 µL/side | Social fear expression study | [6] |
| Mouse | Oral | Not specified | Improvement of glycemic control in T2D models | [7] |
Note: Dosages may require optimization based on the specific experimental conditions, animal strain, and desired biological effect.
Experimental Protocols
Inhibition of Neuropeptide Y (NPY)-Induced Feeding in Rats
This protocol is adapted from studies investigating the anorectic effects of this compound.[1][3][4]
Materials:
-
This compound
-
Neuropeptide Y (NPY)
-
Vehicle (e.g., sterile saline or artificial cerebrospinal fluid)
-
Stereotaxic apparatus
-
Hamilton syringe
-
Male Wistar or Sprague-Dawley rats (250-300g)
-
Metabolic cages for food intake measurement
Procedure:
-
Animal Preparation: Acclimatize rats to individual housing in metabolic cages for at least 3 days prior to the experiment. Provide ad libitum access to food and water.
-
Cannula Implantation (for ICV or Intra-PVN administration):
-
Anesthetize the rat using an appropriate anesthetic agent.
-
Secure the animal in a stereotaxic apparatus.
-
Implant a guide cannula into the desired brain region (lateral ventricle for ICV or paraventricular nucleus for intra-PVN) using stereotaxic coordinates.
-
Secure the cannula with dental cement and allow the animal to recover for at least one week.
-
-
Drug Preparation:
-
Dissolve this compound in the chosen vehicle to the desired concentration. The vehicle for intracerebroventricular injection is often artificial cerebrospinal fluid (aCSF).
-
Dissolve NPY in sterile saline.
-
-
Administration:
-
ICV/Intra-PVN: Gently restrain the rat and inject the this compound solution through the implanted cannula over a period of 1-2 minutes.
-
Administer NPY (or vehicle control) via the same route 15-30 minutes after this compound administration.
-
-
Food Intake Measurement:
-
Immediately after NPY administration, provide a pre-weighed amount of food.
-
Measure food intake at regular intervals (e.g., 1, 2, 4, and 24 hours) by weighing the remaining food.
-
Oral Administration of this compound in Mice for Metabolic Studies
This protocol describes a non-invasive method for oral drug delivery.
Materials:
-
This compound
-
Highly palatable vehicle (e.g., jelly, peanut butter)[5]
-
Dosing mold
-
Male C57BL/6 mice
Procedure:
-
Vehicle Preparation (Jelly):
-
A common method involves incorporating the drug into a gelatin-based jelly.[8] The specific recipe can be adapted, but a general approach is to dissolve gelatin and a sweetener in water, and then mix in the this compound at the desired concentration once the mixture has cooled slightly but not yet set.
-
Pour the mixture into a dosing mold to create uniform pellets.
-
-
Acclimatization:
-
For several days prior to the experiment, provide the mice with a placebo jelly pellet at the same time each day to acclimate them to the vehicle.
-
-
Drug Administration:
-
On the day of the experiment, provide each mouse with a jelly pellet containing the calculated dose of this compound.
-
Ensure the entire pellet is consumed to deliver the full dose.
-
-
Experimental Follow-up:
-
Proceed with the specific experimental protocol, such as monitoring body weight, food intake, or conducting glucose tolerance tests.
-
Assessment of Bone Mineral Density in Mice
This protocol outlines the general steps for evaluating the effect of this compound on bone mass.
Materials:
-
This compound
-
Dual-energy X-ray absorptiometry (DEXA) or micro-computed tomography (µCT) scanner
-
Anesthetic agent
-
Male C57BL/6 mice
Procedure:
-
Treatment:
-
Administer this compound to the mice using the desired route and dosage regimen (e.g., daily oral administration for 8 weeks).
-
-
Anesthesia:
-
Anesthetize the mice using a suitable anesthetic protocol.
-
-
Bone Mineral Density (BMD) Measurement:
-
DEXA: Position the anesthetized mouse on the scanning platform of the DEXA machine. Perform a whole-body scan to measure bone mineral content, bone mineral density, and body composition.[5][9][10]
-
µCT: For higher resolution analysis of bone microarchitecture, euthanize the mice and dissect the bones of interest (e.g., femur, vertebrae). Scan the bones using a µCT scanner to analyze parameters such as trabecular bone volume fraction, trabecular number, and cortical thickness.[11]
-
-
Data Analysis:
-
Analyze the acquired images using the scanner's software to quantify the relevant bone parameters. Compare the data from the this compound-treated group to the vehicle-treated control group.
-
Visualizations
Signaling Pathway of Neuropeptide Y (NPY) Y1 Receptor
Caption: NPY Y1 Receptor Signaling Pathway.
Experimental Workflow for an In Vivo Rodent Study with this compound
Caption: General Experimental Workflow.
References
- 1. | BioWorld [bioworld.com]
- 2. Orexin-induced food intake involves neuropeptide Y pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Subtype selectivity of the novel nonpeptide neuropeptide Y Y1 receptor antagonist BIBO 3304 and its effect on feeding in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Subtype selectivity of the novel nonpeptide neuropeptide Y Y1 receptor antagonist BIBO 3304 and its effect on feeding in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Body Composition (DEXA lean/fat) Protocol - IMPReSS [web.mousephenotype.org]
- 6. mdpi.com [mdpi.com]
- 7. scienceopen.com [scienceopen.com]
- 8. EP2524687A2 - Edible jelly-form composition, jelly-form preparation and method for producing jelly-form preparation - Google Patents [patents.google.com]
- 9. publications.gimr.garvan.org.au [publications.gimr.garvan.org.au]
- 10. mmpc.org [mmpc.org]
- 11. escholarship.org [escholarship.org]
Application Notes: BIBO3304 Solubility in DMSO and Other Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
BIBO3304 is a potent and selective non-peptide antagonist of the Neuropeptide Y Receptor Y1 (NPY Y1).[1][2][3] It exhibits subnanomolar affinity for both human and rat Y1 receptors, with an IC50 of 0.38 nM and 0.72 nM, respectively, and displays high selectivity over Y2, Y4, and Y5 receptors.[2] Due to its role in physiological processes such as food intake and anxiety, this compound is a critical tool compound in preclinical research. Accurate solubility data and standardized protocols for solution preparation are essential for ensuring reproducible and reliable experimental outcomes. This document provides detailed information on the solubility of this compound in dimethyl sulfoxide (B87167) (DMSO) and other solvents, along with protocols for solubility determination and stock solution preparation.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₂₉H₃₅N₇O₃·2CF₃CO₂H (Trifluoroacetate salt) | |
| Molecular Weight | 757.69 g/mol (Trifluoroacetate salt) | |
| CAS Number | 191868-14-1 | [4][5] |
| Appearance | White to off-white powder |
Solubility Data
This compound exhibits good solubility in several common organic solvents. The following table summarizes the available quantitative solubility data.
| Solvent | Concentration | Molarity (approx.) | Notes | Reference |
| DMSO | 100 mg/mL | 155.36 mM | Ultrasonic treatment may be needed. Use fresh DMSO as it can absorb moisture, which reduces solubility. | [4][5] |
| Ethanol | 20 mM | ~15.15 mg/mL |
For in vivo studies, this compound is often prepared in co-solvent formulations. While these are aqueous-based, they rely on an initial solubilization in DMSO.
| Co-solvent System | Final Concentration | Notes | Reference |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (3.88 mM) | A clear solution is obtained. | [4][6] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (3.88 mM) | A clear solution is obtained. | [4][6] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (3.88 mM) | A clear solution is obtained. | [4][6] |
Experimental Protocols
Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution of this compound trifluoroacetate (B77799) in DMSO.
Materials:
-
This compound trifluoroacetate powder
-
Anhydrous/fresh Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Ultrasonic bath
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Weighing: Accurately weigh a specific amount of this compound powder. For example, to prepare 1 mL of a 100 mM solution, weigh out 75.77 mg of this compound trifluoroacetate (MW: 757.69 g/mol ).
-
Solvent Addition: Add the appropriate volume of fresh DMSO to the vial containing the powder. For the example above, add 1 mL of DMSO.
-
Dissolution: Vortex the mixture vigorously for 1-2 minutes.
-
Sonication (if necessary): If the compound does not fully dissolve, place the vial in an ultrasonic bath for 5-10 minutes. Intermittently vortex the solution.[4]
-
Visual Inspection: Ensure the solution is clear and free of any particulate matter.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for up to one month or at -80°C for up to six months.[4][6]
Protocol 2: Kinetic Solubility Assessment in Aqueous Buffer
This protocol outlines a general method for determining the kinetic solubility of this compound in a physiologically relevant buffer (e.g., PBS, pH 7.4), starting from a DMSO stock solution.
Materials:
-
100 mM this compound in DMSO (from Protocol 1)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
96-well microtiter plates (UV-transparent for analysis)
-
Multi-channel pipette
-
Plate shaker
-
Plate reader with UV-Vis spectrophotometer or HPLC-UV/LC-MS/MS system
Procedure:
-
Prepare Standard Curve: Create a series of calibration standards by diluting the 100 mM DMSO stock solution with a 50:50 mixture of DMSO:PBS. This accounts for solvent effects during analysis.
-
Sample Preparation: Dispense 198 µL of PBS (pH 7.4) into the wells of a 96-well plate.
-
Compound Addition: Add 2 µL of the 100 mM this compound DMSO stock solution to the PBS-containing wells. This results in a final DMSO concentration of 1% and a theoretical maximum compound concentration of 1 mM.
-
Incubation: Seal the plate and place it on a plate shaker at room temperature (or 37°C) for 1.5 to 2 hours to allow for equilibration.[7][8]
-
Precipitate Removal: After incubation, filter the samples using a solubility filter plate to remove any precipitated compound.
-
Quantification: Analyze the clear filtrate using a suitable method:
-
UV Spectrophotometry: Measure the absorbance at the compound's λmax and determine the concentration using the previously generated standard curve.
-
LC-MS/MS: Dilute the filtrate appropriately and analyze using a validated LC-MS/MS method for higher sensitivity and specificity.[9]
-
-
Data Analysis: The measured concentration of the compound in the filtrate represents its kinetic solubility under the tested conditions.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using DOT language, illustrate the key signaling pathway for the NPY Y1 receptor and a typical experimental workflow for using this compound.
Caption: NPY Y1 Receptor Signaling Pathway Antagonized by this compound.
Caption: General Experimental Workflow for Utilizing this compound.
References
- 1. Pardon Our Interruption [opnme.com]
- 2. Subtype selectivity of the novel nonpeptide neuropeptide Y Y1 receptor antagonist BIBO 3304 and its effect on feeding in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pardon Our Interruption [opnme.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 8. charnwooddiscovery.com [charnwooddiscovery.com]
- 9. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
Application Note: A Stable In Vivo Formulation of BIBO3304 with PEG300
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for creating a stable, injectable in vivo formulation of BIBO3304, a potent and selective neuropeptide Y (NPY) Y1 receptor antagonist, using Polyethylene Glycol 300 (PEG300) as a primary vehicle.
Introduction
This compound is a small molecule, nonpeptide antagonist of the Neuropeptide Y receptor type 1 (NPY Y1).[1][2][3] It exhibits subnanomolar affinity for both human and rat Y1 receptors (IC50 values of 0.38 nM and 0.72 nM, respectively) and is highly selective over Y2, Y4, and Y5 receptors.[1][2][4][5] Due to its role in physiological processes like feeding, anxiety, and vascular function, this compound is a critical tool for in vivo research.[4][6][7]
A significant challenge in utilizing compounds like this compound in vivo is its limited aqueous solubility. This application note details a robust method for preparing a clear, stable solution of this compound suitable for parenteral administration in animal models, using a co-solvent system centered on PEG300. PEG300 is a low-molecular-weight polymer of ethylene (B1197577) glycol that is biocompatible, water-soluble, and has low toxicity, making it an excellent vehicle for pharmaceutical formulations.[8][9][10][11] The described formulation achieves a this compound concentration of at least 2.5 mg/mL.[12]
Quantitative Data Summary
The following tables summarize the key properties of this compound and the specifications of the final in vivo formulation.
Table 1: Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Chemical Name | (R)-N-[[4-(aminocarbonylaminomethyl)-phenyl]methyl]-N2-(diphenylacetyl)-argininamide trifluoroacetate | [1][2] |
| Molecular Formula | C31H36F3N7O5 | [12] |
| Molecular Weight | 643.66 g/mol | [12] |
| Target | Neuropeptide Y (NPY) Y1 Receptor | [4][12] |
| IC50 (Human Y1) | 0.38 nM | [1][2][13] |
| IC50 (Rat Y1) | 0.72 nM | [1][2][13] |
| Solubility (In Vitro) | Soluble to 100 mM in DMSO and 20 mM in ethanol. | |
Table 2: In Vivo Formulation Composition
| Component | Percentage (v/v) | Purpose |
|---|---|---|
| DMSO | 10% | Primary Solubilizing Agent |
| PEG300 | 40% | Primary Vehicle / Co-solvent |
| Tween-80 | 5% | Surfactant / Emulsifier |
| Saline (0.9% NaCl) | 45% | Diluent / Isotonic Agent |
| Final this compound Conc. | ≥ 2.5 mg/mL | Active Pharmaceutical Ingredient |
Data derived from a supplier's recommended protocol.[12]
NPY Y1 Receptor Signaling Pathway
This compound acts by blocking the NPY Y1 receptor, a G-protein coupled receptor (GPCR) that associates with Gi/o proteins.[14] Activation of Y1R by NPY typically leads to the inhibition of adenylyl cyclase, reducing intracellular cAMP levels.[6][15] It can also activate the Phospholipase C (PLC) pathway.[15] The diagram below illustrates this signaling cascade.
Experimental Protocols
4.1. Materials and Equipment
-
Chemicals:
-
This compound powder (MW: 643.66 g/mol )[12]
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade or equivalent
-
Polyethylene Glycol 300 (PEG300), USP grade
-
Tween-80 (Polysorbate 80), USP grade
-
Sterile Saline (0.9% w/v sodium chloride)
-
-
Equipment:
-
Analytical balance
-
Sterile conical tubes (e.g., 15 mL or 50 mL)
-
Micropipettes
-
Vortex mixer
-
Magnetic stirrer and stir bar (optional)
-
Sterile syringe filters (0.22 µm pore size, compatible with organic solvents)
-
Sterile syringes
-
4.2. Formulation Workflow Diagram
The following diagram outlines the sequential process for preparing the this compound formulation. Adhering to this specific order of solvent addition is critical to prevent precipitation of the compound.
References
- 1. Subtype selectivity of the novel nonpeptide neuropeptide Y Y1 receptor antagonist BIBO 3304 and its effect on feeding in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Subtype selectivity of the novel nonpeptide neuropeptide Y Y1 receptor antagonist BIBO 3304 and its effect on feeding in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. | BioWorld [bioworld.com]
- 4. opnme.com [opnme.com]
- 5. bio-techne.com [bio-techne.com]
- 6. Interactions of multiple signaling pathways in neuropeptide Y-mediated bimodal vascular smooth muscle cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. opnme.com [opnme.com]
- 8. PEG300 | biocompatible hydrophilic polymer | CAS# 25322-68-3 | InvivoChem [invivochem.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. PEG300 | Polyethylene glycol 300 | neutral polymer | TargetMol [targetmol.com]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. This compound TFA | Neuropeptide Y Receptor | TargetMol [targetmol.com]
- 14. biorxiv.org [biorxiv.org]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Intracerebroventricular (ICV) Administration of BIBO3304
For Researchers, Scientists, and Drug Development Professionals
Introduction
BIBO3304 is a potent and highly selective non-peptide antagonist of the Neuropeptide Y (NPY) Y1 receptor (NPY1R).[1][2] NPY is a powerful orexigenic peptide in the central nervous system, and its effects on food intake are primarily mediated through the Y1 receptor. Intracerebroventricular (ICV) administration of this compound allows for the direct investigation of the central NPYergic system's role in regulating appetite and energy balance. These application notes provide detailed protocols for the ICV injection of this compound in rodents, a summary of its in vivo effects, and a description of the underlying signaling pathway.
Mechanism of Action
Neuropeptide Y, when released in the hypothalamus, binds to the G-protein coupled receptor NPY1R. This binding inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade ultimately results in the stimulation of food intake. This compound acts as a competitive antagonist at the NPY1R, blocking the binding of NPY and thereby preventing the downstream signaling that leads to increased appetite.[1][3]
Data Presentation
In Vivo Efficacy of ICV this compound on Food Intake in Rodents
The following table summarizes the dose-dependent effects of intracerebroventricular administration of this compound on food intake in rats.
| Species | Model | This compound Dose (ICV) | Effect on Food Intake | Observation Time | Reference |
| Rat | Satiated | 30 µg | Inhibition of GHRP-6-induced food intake | Not Specified | [4] |
| Rat | Satiated | 30 µg | No significant effect on its own | Not Specified | [4] |
| Rat | Satiated | 30 µg | Did not show a significant inhibitory effect on orexin-A-induced feeding | 3 hours | [5] |
| Rat | Satiated | 60 µg | Partially inhibited orexin-A-induced food intake | 3 hours | [5] |
| Rat | 24-h fasted | 30 µg (15 µg bilateral) | Significantly inhibited hyperphagia | Not Specified | [1][6] |
| Rat | NPY-induced feeding | Not Specified | Attenuated feeding | Not Specified | [6] |
Note: The effectiveness of this compound can be influenced by the experimental model (e.g., fasted vs. satiated animals) and the specific orexigenic agent used to stimulate feeding.
Experimental Protocols
I. Preparation of this compound for Intracerebroventricular Injection
Materials:
-
This compound trifluoroacetate (B77799) salt
-
Vehicle (e.g., sterile water,[4] sterile 0.9% saline, or artificial cerebrospinal fluid (aCSF))
-
Vortex mixer
-
Sterile microcentrifuge tubes
Procedure:
-
Vehicle Selection: Based on published literature, sterile water has been successfully used as a vehicle for ICV injection of this compound.[4] Alternatively, sterile saline or aCSF are commonly used vehicles for central injections.
-
Reconstitution:
-
On the day of the experiment, prepare a fresh solution of this compound.
-
Calculate the required amount of this compound and vehicle to achieve the desired final concentration for injection.
-
Add the appropriate volume of vehicle to the this compound powder in a sterile microcentrifuge tube.
-
Gently vortex the solution until the compound is fully dissolved. Visually inspect for any particulates.
-
-
Storage: It is recommended to use freshly prepared solutions. If short-term storage is necessary, keep the solution on ice and protected from light. For longer-term storage, consult the manufacturer's stability data.
II. Intracerebroventricular (ICV) Cannulation Surgery (Rodents)
Materials:
-
Stereotaxic apparatus
-
Anesthesia machine with isoflurane (B1672236)
-
Heating pad
-
Surgical drill
-
Guide cannula and dummy cannula
-
Dental cement
-
Anchor screws
-
Surgical instruments (scalpel, forceps, etc.)
-
Antiseptic solution and sterile swabs
-
Analgesics and post-operative care supplies
Procedure:
-
Anesthesia and Preparation:
-
Anesthetize the animal (e.g., rat or mouse) using isoflurane (5% for induction, 1-2% for maintenance).
-
Place the animal in the stereotaxic frame, ensuring the head is level.
-
Shave the fur on the scalp and clean the area with an antiseptic solution.
-
Administer a local anesthetic to the scalp.
-
-
Surgical Incision and Skull Exposure:
-
Make a midline incision on the scalp to expose the skull.
-
Gently scrape away the periosteum to visualize the bregma and lambda landmarks.
-
-
Drilling and Screw Placement:
-
Using the appropriate stereotaxic coordinates for the lateral ventricle (relative to bregma), drill a hole for the guide cannula.
-
Drill 2-3 additional holes for anchor screws, avoiding major sutures and blood vessels.
-
Insert the anchor screws into the skull.
-
-
Cannula Implantation:
-
Fixation:
-
Apply dental cement to the skull, covering the base of the guide cannula and the anchor screws to secure the implant.
-
Ensure the cement is firm before proceeding.
-
-
Closure and Recovery:
-
Insert a dummy cannula into the guide cannula to maintain patency.
-
Suture the scalp incision.
-
Administer post-operative analgesics and place the animal on a heating pad for recovery.
-
Allow the animal to recover for at least one week before commencing ICV injections.
-
III. Intracerebroventricular (ICV) Injection Procedure
Materials:
-
Prepared this compound solution
-
Internal injector cannula connected to a Hamilton syringe via tubing
-
Microinjection pump
Procedure:
-
Animal Handling: Gently restrain the conscious animal. For animals accustomed to handling, this can often be done without anesthesia.
-
Injection Preparation:
-
Remove the dummy cannula from the guide cannula.
-
Prime the internal injector cannula with the this compound solution, ensuring no air bubbles are present.
-
-
Cannula Insertion and Infusion:
-
Gently insert the internal injector cannula into the guide cannula. The injector should extend slightly beyond the tip of the guide cannula to ensure delivery into the ventricle.
-
Infuse the this compound solution at a slow and controlled rate (e.g., 0.5-1.0 µL/min) using a microinjection pump.[7]
-
Typical injection volumes are 1-5 µL for rats and 0.5-2 µL for mice.[7]
-
-
Post-Infusion:
-
After the infusion is complete, leave the injector cannula in place for an additional 60 seconds to allow for diffusion and to prevent backflow upon withdrawal.[7]
-
Slowly withdraw the injector cannula and replace it with the dummy cannula.
-
-
Behavioral Observation: Return the animal to its home cage and begin monitoring for behavioral changes (e.g., food intake, body weight).
Visualizations
NPY Y1 Receptor Signaling Pathway and this compound Antagonism
Caption: NPY Y1 receptor signaling and antagonism by this compound.
Experimental Workflow for ICV this compound Administration
Caption: Workflow for ICV this compound administration in rodents.
References
- 1. Pardon Our Interruption [opnme.com]
- 2. Pardon Our Interruption [opnme.com]
- 3. Neuropeptide Y1 receptor antagonism protects β-cells and improves glycemic control in type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Orexin-induced food intake involves neuropeptide Y pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Subtype selectivity of the novel nonpeptide neuropeptide Y Y1 receptor antagonist BIBO 3304 and its effect on feeding in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for a BIBO3304 Dose-Response Study
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for designing and conducting a dose-response study of BIBO3304, a potent and selective neuropeptide Y (NPY) Y1 receptor antagonist.[1][2][3] This document outlines detailed protocols for in vitro characterization, including receptor binding and functional assays, as well as an in vivo protocol for assessing the pharmacological effects of this compound on food intake in rodents. The provided methodologies, data presentation tables, and signaling pathway diagrams are intended to facilitate the effective evaluation of this compound's potency and efficacy.
Introduction
Neuropeptide Y (NPY) is a 36-amino acid neurotransmitter that plays a crucial role in regulating various physiological processes, including appetite, anxiety, and blood pressure, through its interaction with a family of G-protein coupled receptors (GPCRs), including the Y1 receptor.[1] The NPY Y1 receptor is a key mediator of NPY's orexigenic (appetite-stimulating) effects. This compound is a non-peptide, small molecule antagonist that exhibits high affinity and selectivity for the NPY Y1 receptor, with subnanomolar affinity for both human and rat receptors.[1][2][3][4][5] By blocking the NPY Y1 receptor, this compound has been shown to inhibit food intake induced by NPY or fasting in rodents, making it a valuable tool for studying the role of the NPY system in energy homeostasis and a potential therapeutic agent for obesity.[1][3][4][5]
A thorough dose-response study is essential to characterize the pharmacological properties of this compound, including its binding affinity (Kᵢ), functional potency (IC₅₀), and in vivo efficacy (ED₅₀). This document provides detailed protocols for a comprehensive dose-response evaluation of this compound.
NPY Y1 Receptor Signaling Pathway
The NPY Y1 receptor is a Gαi/o-coupled GPCR. Upon binding of its endogenous ligand, NPY, the receptor undergoes a conformational change, leading to the activation of the heterotrimeric G-protein. The Gαi subunit inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. Concurrently, the Gβγ subunits can activate other downstream effectors, including phospholipase C (PLC), which leads to the mobilization of intracellular calcium (Ca²⁺) from the endoplasmic reticulum. This compound acts as a competitive antagonist at the Y1 receptor, blocking NPY binding and the subsequent intracellular signaling cascade.
Experimental Protocols
In Vitro Dose-Response Studies
This protocol determines the binding affinity (Kᵢ) of this compound for the NPY Y1 receptor through competitive displacement of a radiolabeled ligand.
Materials:
-
Cell membranes from a cell line stably expressing the human or rat NPY Y1 receptor (e.g., SK-N-MC cells).[3]
-
Radioligand: [¹²⁵I]-Peptide YY ([¹²⁵I]-PYY) or a similar high-affinity Y1 receptor radioligand.
-
This compound
-
Non-specific binding control: High concentration of unlabeled NPY (e.g., 1 µM).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
96-well plates
-
Glass fiber filters
-
Cell harvester
-
Scintillation counter
Procedure:
-
This compound Preparation: Prepare a stock solution of this compound in 100% DMSO.[1] Create a serial dilution series of this compound in assay buffer to achieve final concentrations ranging from, for example, 10⁻¹² M to 10⁻⁵ M.
-
Assay Setup: In a 96-well plate, add in the following order:
-
50 µL of assay buffer (for total binding) or 50 µL of 1 µM unlabeled NPY (for non-specific binding) or 50 µL of this compound dilution.
-
50 µL of radioligand (at a concentration close to its Kd).
-
100 µL of cell membrane preparation (containing 10-20 µg of protein).
-
-
Incubation: Incubate the plate at room temperature for 90-120 minutes with gentle agitation.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of this compound. Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
This protocol determines the functional potency (IC₅₀) of this compound by measuring its ability to inhibit NPY-mediated suppression of cAMP production.
Materials:
-
A cell line stably expressing the NPY Y1 receptor (e.g., CHO-K1 or HEK293 cells).
-
NPY
-
This compound
-
Forskolin (B1673556) (an adenylyl cyclase activator)
-
cAMP assay kit (e.g., HTRF, ELISA, or LANCE)
-
Cell culture medium
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate and grow to 80-90% confluency.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer.
-
Assay:
-
Pre-incubate the cells with varying concentrations of this compound for 15-30 minutes.
-
Stimulate the cells with a fixed concentration of NPY (typically at its EC₈₀) in the presence of forskolin for 15-30 minutes.
-
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP concentration against the log concentration of this compound. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
This protocol measures the ability of this compound to block NPY-induced increases in intracellular calcium.
Materials:
-
A cell line stably expressing the NPY Y1 receptor.
-
NPY
-
This compound
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
96- or 384-well black-walled, clear-bottom plates
-
Fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR or FlexStation)
Procedure:
-
Cell Seeding: Seed cells into the assay plates and allow them to attach overnight.
-
Dye Loading: Load the cells with the calcium-sensitive dye according to the manufacturer's protocol, typically for 30-60 minutes at 37°C.
-
Compound Addition: Place the plate in the fluorescence plate reader. Add varying concentrations of this compound to the wells and incubate for a short period (e.g., 5-15 minutes).
-
NPY Stimulation and Signal Detection: Add a fixed concentration of NPY (typically at its EC₈₀) to the wells and immediately begin measuring the fluorescence intensity over time (kinetic read).
-
Data Analysis: The increase in fluorescence intensity corresponds to the increase in intracellular calcium. Calculate the peak fluorescence response for each well. Plot the peak response against the log concentration of this compound and fit the data to determine the IC₅₀ value.
In Vivo Dose-Response Study: Food Intake in Rodents
This protocol outlines a study to evaluate the dose-dependent effect of this compound on food intake in rats.
Experimental Workflow:
Materials:
-
Male Wistar or Sprague-Dawley rats (250-300g)
-
This compound
-
Vehicle (e.g., saline, DMSO/saline mixture)
-
NPY (for exogenous stimulation model)
-
Standard rodent chow
-
Metabolic cages for accurate food intake measurement
-
Administration equipment (e.g., gavage needles for oral administration, stereotaxic apparatus for intracerebroventricular injection)
Procedure:
-
Animal Acclimatization: House the rats individually in metabolic cages for at least one week to acclimate them to the housing conditions and handling.
-
Fasting: Fast the animals for a predetermined period (e.g., 24 hours) to induce a robust feeding response, but with free access to water.
-
This compound Administration:
-
Dose Selection: Based on literature, select a range of doses. For intracerebroventricular (ICV) administration, doses could range from 1 to 100 µ g/rat .[5] For oral (p.o.) administration, higher doses will be required.
-
Administration: Administer the selected doses of this compound or vehicle to different groups of rats (n=8-10 per group).
-
-
Induction of Feeding:
-
NPY-induced feeding: 30 minutes after this compound administration, administer a fixed dose of NPY (e.g., 5 µg, ICV) to stimulate feeding.
-
Fasting-induced re-feeding: After this compound administration, provide pre-weighed standard chow to the fasted rats.
-
-
Measurement of Food Intake: Measure the cumulative food intake at several time points (e.g., 1, 2, 4, and 24 hours) after the presentation of food.
-
Data Analysis: Compare the food intake of the this compound-treated groups to the vehicle-treated group using appropriate statistical tests (e.g., one-way ANOVA followed by a post-hoc test). Determine the ED₅₀ (the dose that produces 50% of the maximal inhibitory effect) by plotting the percent inhibition of food intake against the log dose of this compound.
Data Presentation
Quantitative data from the dose-response studies should be summarized in clear and concise tables for easy comparison.
Table 1: In Vitro Potency of this compound
| Assay Type | Receptor | Parameter | Value (nM) |
| Radioligand Binding | Human NPY Y1 | Kᵢ | e.g., 0.38[4][6] |
| Radioligand Binding | Rat NPY Y1 | Kᵢ | e.g., 0.72[4][6] |
| Functional (cAMP) | Human NPY Y1 | IC₅₀ | Insert experimental value |
| Functional (Ca²⁺) | Human NPY Y1 | IC₅₀ | Insert experimental value |
Table 2: In Vivo Efficacy of this compound on Food Intake in Rats
| Administration Route | Feeding Model | Time Point | ED₅₀ | Maximal Inhibition (%) |
| Intracerebroventricular | NPY-induced | 2 hours | Insert experimental value | Insert experimental value |
| Intracerebroventricular | Fasting-induced | 4 hours | Insert experimental value | Insert experimental value |
| Oral | Fasting-induced | 4 hours | Insert experimental value | Insert experimental value |
Conclusion
These application notes provide a framework for a comprehensive dose-response characterization of the NPY Y1 receptor antagonist, this compound. The detailed protocols for in vitro and in vivo studies will enable researchers to accurately determine the potency and efficacy of this compound. The structured data presentation and pathway diagrams offer a clear and concise way to understand and communicate the pharmacological profile of this compound. Adherence to these protocols will ensure the generation of robust and reproducible data, which is critical for advancing our understanding of the NPY system and for the development of novel therapeutics.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pardon Our Interruption [opnme.com]
- 4. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Orexin-induced food intake involves neuropeptide Y pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
Application Notes and Protocols for Oral Administration of BIBO3304 to Rats
For Researchers, Scientists, and Drug Development Professionals
Introduction
BIBO3304 is a potent and selective nonpeptide antagonist of the Neuropeptide Y (NPY) Y1 receptor.[1][2][3][4] It exhibits subnanomolar affinity for both human and rat Y1 receptors, making it a valuable tool for investigating the physiological roles of the NPY system.[2][4] This document provides detailed application notes and protocols for the oral administration of this compound to rats in a research setting.
Physicochemical and In Vitro Data
A summary of the key in vitro parameters for this compound is presented in the table below. This data is crucial for understanding its receptor binding profile and potency.
| Parameter | Species | Value | Reference |
| IC50 (Y1 Receptor) | Human | 0.38 ± 0.06 nM | [2] |
| Rat | 0.72 ± 0.42 nM | [2] | |
| IC50 (Y2 Receptor) | Human | > 1000 nM | [2] |
| IC50 (Y4 Receptor) | Human & Rat | > 1000 nM | [2] |
| IC50 (Y5 Receptor) | Human & Rat | > 1000 nM | [2] |
Neuropeptide Y (NPY) Y1 Receptor Signaling Pathway
This compound exerts its effects by blocking the downstream signaling of the NPY Y1 receptor, a G-protein coupled receptor (GPCR). The activation of the Y1 receptor by its endogenous ligand, NPY, initiates a cascade of intracellular events. The primary signaling pathway involves coupling to Gi/o proteins, which leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[5] Additionally, Y1 receptor activation can stimulate phospholipase C (PLC), resulting in the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This leads to an increase in intracellular calcium concentrations and the activation of protein kinase C (PKC).[5] Downstream of these events, the mitogen-activated protein kinase (MAPK) pathway, specifically ERK1/2, can be activated.[5]
Caption: NPY Y1 Receptor Signaling Pathway and Inhibition by this compound.
Experimental Protocol: Oral Administration of this compound to Rats by Gavage
Disclaimer: The following protocol is a general guideline for the oral administration of a compound to rats via gavage. A specific, validated vehicle and dosage for the oral administration of this compound in rats have not been definitively reported in the reviewed scientific literature. Therefore, formulation development and dose-range finding studies are highly recommended prior to conducting definitive experiments.
1. Materials and Reagents:
-
This compound (powder form)
-
Vehicle (e.g., Water, 0.5% Carboxymethyl cellulose, Corn oil). The choice of vehicle will depend on the solubility and stability of this compound. For hydrophobic compounds, oil-based vehicles or aqueous suspensions with suspending agents are common.[6][7]
-
Mortar and pestle or other appropriate homogenization equipment
-
Magnetic stirrer and stir bars
-
Analytical balance
-
Appropriately sized oral gavage needles (stainless steel or flexible plastic)
-
Syringes (1-3 mL)
-
Standard laboratory personal protective equipment (PPE)
2. Experimental Workflow:
Caption: Experimental Workflow for Oral Gavage in Rats.
3. Preparation of this compound Formulation (Example using a suspension):
-
Accurately weigh the required amount of this compound powder based on the desired dose and the number of animals to be treated.
-
If preparing a suspension, gradually add a small amount of the chosen vehicle (e.g., 0.5% CMC) to the this compound powder in a mortar and triturate to form a smooth paste.
-
Slowly add the remaining vehicle while continuously stirring or mixing to ensure a homogenous suspension.
-
If necessary, use a magnetic stirrer to maintain the suspension's homogeneity during the dosing procedure.
4. Oral Gavage Procedure:
-
Animal Handling and Restraint:
-
Gently handle the rat to minimize stress.
-
Securely restrain the rat to prevent movement and injury. This can be done manually by experienced handlers or using appropriate restraint devices.
-
-
Gavage Needle Insertion:
-
Measure the gavage needle against the rat to determine the correct insertion depth (from the tip of the nose to the last rib).
-
Gently open the rat's mouth and pass the gavage needle along the roof of the mouth towards the esophagus. The needle should pass smoothly without resistance. Do not force the needle. If resistance is met, withdraw and reposition.
-
-
Dose Administration:
-
Once the needle is correctly positioned in the stomach, slowly administer the calculated volume of the this compound formulation.
-
Administering the solution too quickly can cause regurgitation and aspiration.
-
-
Post-Administration Monitoring:
-
Carefully remove the gavage needle.
-
Return the rat to its cage and monitor for any signs of distress, such as difficulty breathing, lethargy, or changes in behavior, for at least one hour post-dosing.
-
5. Dosing Considerations:
-
Volume: The volume administered by oral gavage should be carefully controlled. A typical maximum volume for rats is 10 mL/kg, although lower volumes are often recommended to minimize the risk of adverse effects.
Pharmacokinetics
While this compound is known to be orally bioavailable, specific pharmacokinetic parameters (Cmax, Tmax, bioavailability) in rats following oral administration are not well-documented in the public domain. It is known to have poor brain penetration.[1][3] Researchers should plan to conduct pharmacokinetic studies to determine these parameters for their specific formulation and dosage.
This compound is a highly selective and potent NPY Y1 receptor antagonist. While its oral bioavailability has been mentioned, detailed protocols for its oral administration to rats are scarce in the available literature. The provided general protocol for oral gavage, coupled with the physicochemical and signaling pathway information, serves as a foundational guide for researchers. It is imperative to conduct formulation development and dose-finding studies to establish a safe and effective oral dosing regimen for this compound in rats for any specific experimental paradigm.
References
- 1. Pardon Our Interruption [opnme.com]
- 2. Subtype selectivity of the novel nonpeptide neuropeptide Y Y1 receptor antagonist BIBO 3304 and its effect on feeding in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. opnme.com [opnme.com]
- 4. Subtype selectivity of the novel nonpeptide neuropeptide Y Y1 receptor antagonist BIBO 3304 and its effect on feeding in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Interactions of multiple signaling pathways in neuropeptide Y-mediated bimodal vascular smooth muscle cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synergistic Inhibition of Cancer Cell Metabolism with BIBO3304 and Metabolic Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cancer cells exhibit profound metabolic reprogramming to sustain their rapid proliferation and survival. A key feature of this reprogramming is the Warburg effect, characterized by elevated glycolysis even in the presence of oxygen. Concurrently, signaling pathways initiated by growth factors and neuropeptides are often dysregulated in cancer, contributing to disease progression. The Neuropeptide Y (NPY) system, particularly through its Y1 receptor (Y1R), has emerged as a significant player in tumor biology. The Y1R is overexpressed in various cancers, including breast, prostate, and pancreatic cancer, and its activation is linked to increased cell proliferation, migration, and angiogenesis.[1][2][3]
BIBO3304 is a potent and selective non-peptide antagonist of the NPY Y1 receptor, exhibiting subnanomolar affinity.[4] By blocking NPY-mediated signaling, this compound presents a targeted therapeutic strategy. This document outlines the rationale and experimental protocols for investigating the synergistic anti-cancer effects of this compound in combination with metabolic inhibitors that target key energetic pathways in cancer cells.
Rationale for Combination Therapy
The signaling cascades downstream of the Y1 receptor, primarily the PI3K/AKT/mTOR and MAPK/ERK pathways, are central regulators of cellular metabolism.[1][5] Activation of these pathways by NPY can promote glucose uptake and glycolysis, providing the necessary building blocks for rapid cell growth. Therefore, a dual-pronged attack involving the inhibition of both the NPY/Y1R signaling axis with this compound and key metabolic pathways offers a compelling strategy to overcome the metabolic plasticity of cancer cells and enhance therapeutic efficacy.
For instance, NPY has been shown to promote epithelial cell proliferation through a PI3K-β-catenin signaling pathway.[1] In prostate cancer cells, the effects of NPY on cell growth are mediated by the Y1 receptor and are associated with the phosphorylation of MAPK/ERK1/2.[5] Furthermore, the broader NPY system has been directly linked to cancer metabolism, with evidence showing that Y2R activation stimulates glycolysis in neuroblastoma cells.[6] By inhibiting the Y1 receptor with this compound, it is hypothesized that the pro-proliferative and pro-metabolic signals will be attenuated, rendering cancer cells more susceptible to inhibitors of glycolysis and mitochondrial respiration.
Data Presentation
The following table summarizes the inhibitory constants (IC50) of this compound for the human and rat Y1 receptors. This data highlights the high affinity and selectivity of this compound.
| Receptor Subtype | Species | IC50 (nM) | Reference |
| Y1 Receptor | Human | 0.38 ± 0.06 | [4] |
| Y1 Receptor | Rat | 0.72 ± 0.42 | [4] |
| Y2 Receptor | Human | > 1000 | [4] |
| Y4 Receptor | Human | > 1000 | [4] |
| Y5 Receptor | Human | > 1000 | [4] |
Signaling Pathways and Experimental Workflow
NPY Y1 Receptor Signaling Pathway
The following diagram illustrates the key signaling pathways activated by the NPY Y1 receptor in cancer cells. Inhibition of this receptor by this compound is expected to block these downstream effects.
Caption: NPY Y1 Receptor Signaling Pathway in Cancer.
Experimental Workflow for Combination Studies
The following diagram outlines a typical workflow for evaluating the synergistic effects of this compound and metabolic inhibitors.
Caption: Experimental Workflow for Combination Studies.
Experimental Protocols
Cell Viability Assay for IC50 Determination and Synergy Analysis
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and a selected metabolic inhibitor (e.g., 2-Deoxy-D-glucose [2-DG] for glycolysis, or Oligomycin for mitochondrial respiration) individually, and to assess their synergistic effects on cancer cell viability.
Materials:
-
Cancer cell line of interest (e.g., MCF-7 for breast cancer, PC-3 for prostate cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
Metabolic inhibitor (e.g., 2-DG, Oligomycin; stock solution in appropriate solvent)
-
96-well cell culture plates
-
MTT or XTT reagent
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Drug Preparation:
-
IC50 Determination: Prepare serial dilutions of this compound and the metabolic inhibitor separately in complete medium.
-
Combination Assay: Prepare serial dilutions of each drug and their combination at a constant ratio based on their individual IC50 values.
-
-
Treatment: After 24 hours of incubation, remove the medium and add 100 µL of medium containing the drugs (single or in combination) to the respective wells. Include vehicle-only controls.
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.
-
Viability Assessment (MTT/XTT Assay):
-
Add 10 µL of MTT (5 mg/mL) or 50 µL of XTT solution to each well.
-
Incubate for 2-4 hours at 37°C.
-
If using MTT, add 100 µL of solubilization solution (e.g., DMSO) to each well.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 values for each drug using non-linear regression analysis.
-
For combination studies, calculate the Combination Index (CI) using the Chou-Talalay method. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
Metabolic Flux Analysis (Seahorse Assay)
Objective: To measure the effect of this compound, a metabolic inhibitor, and their combination on glycolysis (Extracellular Acidification Rate, ECAR) and mitochondrial respiration (Oxygen Consumption Rate, OCR).
Materials:
-
Seahorse XF Analyzer (e.g., XFe96 or XFe24)
-
Seahorse XF cell culture microplates
-
Seahorse XF assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)
-
This compound
-
Metabolic inhibitors (e.g., 2-DG, Oligomycin, FCCP, Rotenone (B1679576)/Antimycin A)
-
Cancer cell line of interest
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at an optimized density and allow them to adhere overnight.
-
Assay Preparation:
-
Hydrate the sensor cartridge overnight in Seahorse XF Calibrant at 37°C in a non-CO2 incubator.
-
On the day of the assay, replace the growth medium with pre-warmed Seahorse XF assay medium and incubate for 1 hour at 37°C in a non-CO2 incubator.
-
-
Drug Injection Port Loading:
-
Glycolysis Stress Test: Load the injection ports with glucose, oligomycin, and 2-DG.
-
Mito Stress Test: Load the injection ports with oligomycin, FCCP, and a mixture of rotenone and antimycin A.
-
For combination studies, pre-treat the cells with this compound for a specified duration before starting the assay.
-
-
Seahorse XF Analyzer Run: Place the cell culture microplate in the Seahorse XF Analyzer and run the appropriate stress test protocol.
-
Data Analysis: Normalize the OCR and ECAR data to cell number or protein concentration. Analyze the key parameters of glycolysis (glycolysis, glycolytic capacity, glycolytic reserve) and mitochondrial respiration (basal respiration, ATP-linked respiration, maximal respiration, spare respiratory capacity).
Western Blot Analysis of Signaling Pathways
Objective: To investigate the effect of this compound and metabolic inhibitors on the activation of key signaling proteins in the PI3K/AKT/mTOR and MAPK/ERK pathways.
Materials:
-
Cancer cell line of interest
-
This compound and metabolic inhibitor(s)
-
RIPA buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-phospho-AKT, anti-AKT, anti-phospho-ERK, anti-ERK, anti-phospho-mTOR, anti-mTOR)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Protein electrophoresis and blotting equipment
Procedure:
-
Cell Treatment: Culture cells to 70-80% confluency and treat with this compound, the metabolic inhibitor, or their combination for the desired time points. Include an untreated control.
-
Protein Extraction: Lyse the cells with RIPA buffer and determine the protein concentration using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein levels.
Conclusion
The combination of the NPY Y1 receptor antagonist this compound with metabolic inhibitors represents a promising and rational therapeutic strategy for a variety of cancers. The provided protocols offer a comprehensive framework for researchers to investigate the synergistic potential of this combination, elucidate the underlying molecular mechanisms, and generate preclinical data to support further drug development efforts. By targeting both the signaling pathways that drive cancer cell proliferation and the metabolic machinery that fuels it, this approach has the potential to lead to more effective and durable anti-cancer therapies.
References
- 1. Neuropeptide Y Peptide Family and Cancer: Antitumor Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Relevance of the neuropeptide Y system in the biology of cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuropeptide Y identified as driver of pancreatic cancer metastasis | BioWorld [bioworld.com]
- 4. Subtype selectivity of the novel nonpeptide neuropeptide Y Y1 receptor antagonist BIBO 3304 and its effect on feeding in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Modulatory actions of neuropeptide Y on prostate cancer growth: role of MAP kinase/ERK 1/2 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neuropeptide Y (NPY) in tumor growth and progression: lessons learned from pediatric oncology - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting BIBO3304 solubility and precipitation issues
Welcome to the technical support center for BIBO3304. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the solubility and potential precipitation of this compound during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I'm having trouble dissolving this compound. What are the recommended solvents?
A1: this compound exhibits good solubility in dimethyl sulfoxide (B87167) (DMSO) and ethanol. For in vitro studies, preparing a high-concentration stock solution in 100% DMSO is the recommended starting point.[1][2] Sonication may be required to fully dissolve the compound at high concentrations.[1][2]
Q2: My this compound precipitated out of solution after I diluted my DMSO stock in aqueous buffer/media. How can I prevent this?
A2: Precipitation upon dilution of a DMSO stock into aqueous solutions is a common issue for many small molecules, including this compound. This occurs because the compound is significantly less soluble in aqueous environments than in pure DMSO.
Here are several strategies to mitigate this issue:
-
Lower the Final Concentration: The most straightforward solution is to work with a lower final concentration of this compound in your aqueous medium.
-
Use a Lower Percentage of DMSO in the Final Solution: While preparing the stock in 100% DMSO is standard, ensure the final concentration of DMSO in your working solution is as low as possible (ideally <0.5%) to minimize solvent-induced artifacts in biological assays.
-
Incremental Dilution: Instead of a single large dilution, try a serial dilution approach. This can sometimes help to keep the compound in solution.
-
Consider Co-solvents for In Vivo Use: For animal studies, specific solvent systems are recommended to improve solubility and bioavailability. Common formulations include combinations of DMSO with PEG300, Tween-80, and saline, or with corn oil.[1]
Q3: What is the maximum solubility of this compound in common solvents?
A3: The solubility of this compound can vary slightly depending on the specific form (e.g., trifluoroacetate (B77799) salt). However, general solubility data is summarized in the table below.
Quantitative Solubility Data
| Solvent/Vehicle | Solubility | Notes |
| DMSO | ≥ 100 mg/mL (approx. 155 mM) | Sonication may be needed.[1][2] |
| Ethanol | Up to 20 mM | |
| Aqueous Solution (pH 6) | 374 µg/mL | Solubility is pH-dependent.[3][4] |
| In Vivo Formulation 1 (DMSO/PEG300/Tween-80/Saline) | ≥ 2.5 mg/mL (approx. 3.88 mM) | A clear solution is expected.[1] |
| In Vivo Formulation 2 (DMSO/SBE-β-CD in saline) | ≥ 2.5 mg/mL (approx. 3.88 mM) | A clear solution is expected.[1] |
| In Vivo Formulation 3 (DMSO/Corn Oil) | ≥ 2.5 mg/mL (approx. 3.88 mM) | A clear solution is expected.[1] |
Q4: How should I store my this compound stock solutions to prevent precipitation and degradation?
A4: Proper storage is critical for maintaining the integrity and solubility of your this compound solutions.
-
Powder: Store the solid compound at -20°C, sealed, and away from moisture.[1]
-
In Solvent: Stock solutions in DMSO or other organic solvents should be stored at -80°C for long-term stability (up to 6 months) or at -20°C for shorter periods (up to 1 month).[1] Always keep the solutions tightly sealed to prevent moisture absorption and evaporation.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weighing: Accurately weigh out the desired amount of this compound powder. For example, for 1 mL of a 10 mM solution (MW: 643.66 g/mol for the free base), you would need 6.44 mg.
-
Solvent Addition: Add the calculated volume of 100% DMSO to the vial containing the this compound powder.
-
Dissolution: Vortex the solution thoroughly. If the compound does not fully dissolve, use an ultrasonic bath for 5-10 minutes.
-
Verification: Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C.
Protocol 2: Preparation of an In Vivo Formulation (DMSO/PEG300/Tween-80/Saline)
This protocol is for preparing a 1 mL working solution with a target concentration of 2.5 mg/mL.
-
Prepare a Concentrated DMSO Stock: First, prepare a 25 mg/mL stock solution of this compound in DMSO.
-
Initial Dilution: In a sterile microcentrifuge tube, add 400 µL of PEG300.
-
Add DMSO Stock: Add 100 µL of the 25 mg/mL DMSO stock solution to the PEG300 and mix thoroughly by vortexing.
-
Add Surfactant: Add 50 µL of Tween-80 to the mixture and vortex again until the solution is homogeneous.
-
Final Dilution with Saline: Add 450 µL of sterile saline to the tube to bring the total volume to 1 mL. Mix thoroughly. The final concentration of this compound will be 2.5 mg/mL in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1]
Visualizations
Signaling Pathway of this compound Action
References
BIBO3304 Technical Support Center: Investigating Potential Off-Target Effects at High Concentrations
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding potential off-target effects of the NPY Y1 receptor antagonist, BIBO3304, when used at high concentrations.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound and its known selectivity?
A1: this compound is a potent and highly selective competitive antagonist of the Neuropeptide Y receptor type 1 (NPY Y1R).[1][2][3][4] It exhibits subnanomolar affinity for both human and rat Y1 receptors.[3][4] Its selectivity for the Y1 receptor is significantly higher than for other NPY receptor subtypes (Y2, Y4, and Y5), for which it has low affinity with IC50 values typically exceeding 1000 nM.[3][4]
Q2: Are there any known off-target interactions for this compound at high concentrations?
A2: Yes, a selectivity panel screening of this compound against 146 targets revealed potential off-target interactions at a high concentration of 10 µM.[1][2] Specifically, this compound demonstrated inhibition between 60-71% for the human dopamine (B1211576) D2S receptor (D2S(h)), the human kappa-opioid receptor (KOP(h)), and the human vasopressin V1a receptor (V1a(h)).[1][2]
Q3: What are the potential functional consequences of these off-target interactions?
A3: While the primary mechanism of this compound at the Y1 receptor is antagonism, its functional effect on these identified off-target receptors has not been definitively characterized in publicly available literature. However, based on the observed inhibition in binding assays, it is plausible that this compound may act as an antagonist at D2S, KOP, and V1a receptors. This could lead to unintended biological effects in your experiments, particularly when using concentrations of this compound approaching 10 µM.
Q4: How can I differentiate between on-target and potential off-target effects in my experiments?
A4: To distinguish between NPY Y1R-mediated effects and potential off-target effects, consider the following strategies:
-
Use a Negative Control: The inactive enantiomer, BIBO3457, has a much lower affinity for the NPY Y1 receptor and can be used as a negative control.[1][2][3][4] An effect observed with this compound but not with BIBO3457 is more likely to be an on-target Y1 receptor effect.
-
Dose-Response Curve: Generate a full dose-response curve for this compound in your assay. On-target effects should occur at concentrations consistent with its high affinity for the Y1 receptor (i.e., in the low nanomolar range). Effects that only appear at much higher concentrations (micromolar range) are more likely to be off-target.
-
Selective Antagonists for Off-Targets: If you hypothesize an off-target effect on D2S, KOP, or V1a receptors, you can use known selective antagonists for these receptors to see if they can block the unexpected effect of high-concentration this compound.
Troubleshooting Guide
This guide is designed to help you troubleshoot unexpected experimental outcomes when using high concentrations of this compound.
Problem: I am observing a physiological or cellular response that is inconsistent with NPY Y1 receptor antagonism.
Isolating the Cause:
Caption: Troubleshooting workflow for unexpected effects of this compound.
Data on this compound Selectivity
The following tables summarize the known binding affinities and off-target screening data for this compound.
Table 1: this compound Affinity for NPY Receptor Subtypes
| Receptor Subtype | Species | IC50 (nM) | Reference |
| Y1 | Human | 0.38 | [3][4] |
| Y1 | Rat | 0.72 | [3][4] |
| Y2 | Human | > 1000 | [3][4] |
| Y4 | Human | > 1000 | [3][4] |
| Y4 | Rat | > 1000 | [3][4] |
| Y5 | Human | > 1000 | [3][4] |
| Y5 | Rat | > 1000 | [3][4] |
Table 2: Potential Off-Target Interactions of this compound at 10 µM
| Off-Target Receptor | Species | % Inhibition at 10 µM | Reference |
| Dopamine D2S | Human | 60 - 71% | [1][2] |
| Kappa Opioid (KOP) | Human | 60 - 71% | [1][2] |
| Vasopressin V1a | Human | 60 - 71% | [1][2] |
Experimental Protocols
To investigate potential off-target effects of this compound, you can perform functional assays for the identified off-target receptors. Below are example methodologies.
Protocol 1: Assessing D2S and KOP Receptor Activity (Gi/o-coupled) via cAMP Measurement
The dopamine D2S and kappa opioid receptors are both Gi/o-coupled, meaning their activation leads to an inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. An antagonist would block this decrease.
Objective: To determine if this compound has an antagonistic effect on D2S or KOP receptor signaling.
Methodology:
-
Cell Culture: Use a cell line stably expressing the human dopamine D2S receptor or the human kappa opioid receptor (e.g., HEK293 or CHO cells).
-
Assay Principle:
-
Stimulate the cells with a known agonist for the respective receptor (e.g., quinpirole (B1680403) for D2S, U-50488 for KOP) in the presence of forskolin (B1673556) (an adenylyl cyclase activator).
-
Agonist activation of the Gi/o-coupled receptor will inhibit forskolin-induced cAMP production.
-
If this compound is an antagonist, it will block the agonist-induced decrease in cAMP levels.
-
-
Procedure: a. Plate the cells in a 96-well plate and grow to confluence. b. Pre-incubate the cells with varying concentrations of this compound (e.g., 1 nM to 30 µM) for 15-30 minutes. c. Add a fixed concentration of the respective agonist (e.g., EC80 of quinpirole or U-50488) and a fixed concentration of forskolin to all wells (except for negative controls). d. Incubate for a specified time (e.g., 30 minutes) at 37°C. e. Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based kits).
-
Data Analysis:
-
Plot the cAMP levels against the concentration of this compound.
-
An increase in cAMP levels with increasing this compound concentration in the presence of the agonist would indicate an antagonistic effect. Calculate the IC50 value for this compound's antagonism.
-
Caption: D2S/KOP receptor signaling pathway and potential antagonism by this compound.
Protocol 2: Assessing V1a Receptor Activity (Gq/11-coupled) via Calcium Flux Assay
The vasopressin V1a receptor is Gq/11-coupled, and its activation leads to the stimulation of phospholipase C, resulting in an increase in intracellular calcium levels. An antagonist would block this increase.
Objective: To determine if this compound has an antagonistic effect on V1a receptor signaling.
Methodology:
-
Cell Culture: Use a cell line stably expressing the human vasopressin V1a receptor (e.g., HEK293 or CHO cells).
-
Assay Principle:
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Stimulate the cells with a known V1a receptor agonist (e.g., Arginine Vasopressin - AVP).
-
Agonist activation will trigger a transient increase in intracellular calcium, which can be detected as an increase in fluorescence.
-
If this compound is an antagonist, it will inhibit the AVP-induced calcium flux.
-
-
Procedure: a. Plate the cells in a 96-well, black-walled, clear-bottom plate. b. Load the cells with a calcium-sensitive dye according to the manufacturer's instructions. c. Pre-incubate the cells with varying concentrations of this compound (e.g., 1 nM to 30 µM) for 15-30 minutes. d. Use a fluorescence plate reader (e.g., FLIPR or FlexStation) to measure the baseline fluorescence. e. Add a fixed concentration of AVP (e.g., EC80) to the wells and immediately measure the change in fluorescence over time.
-
Data Analysis:
-
Calculate the peak fluorescence response for each well.
-
Plot the peak response against the concentration of this compound.
-
A decrease in the AVP-induced calcium signal with increasing this compound concentration would indicate an antagonistic effect. Calculate the IC50 value.
-
Caption: V1a receptor signaling pathway and potential antagonism by this compound.
References
- 1. opnme.com [opnme.com]
- 2. Pardon Our Interruption [opnme.com]
- 3. Subtype selectivity of the novel nonpeptide neuropeptide Y Y1 receptor antagonist BIBO 3304 and its effect on feeding in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Subtype selectivity of the novel nonpeptide neuropeptide Y Y1 receptor antagonist BIBO 3304 and its effect on feeding in rodents - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing BIBO3304 Concentration for In Vitro Assays: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of BIBO3304 for in vitro assays. This compound is a potent and highly selective non-peptide antagonist of the neuropeptide Y receptor type 1 (NPY Y1).[1][2][3] Proper concentration selection is critical for obtaining accurate and reproducible results. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key quantitative data to support your research.
Troubleshooting Guides
This section addresses specific issues that may arise during in vitro experiments with this compound.
Issue 1: Compound Precipitation in Cell Culture Media
-
Question: I observed a precipitate in my cell culture medium after adding the this compound stock solution. What could be the cause, and how can I resolve it?
-
Answer: Immediate or delayed precipitation of this compound in aqueous solutions like cell culture media is a common issue due to its hydrophobic nature. This "crashing out" can lead to inaccurate dosing and unreliable results.[4]
-
Potential Causes & Solutions:
-
High Final Concentration: The intended concentration may exceed its solubility limit in the media.
-
Solution: Perform a serial dilution to determine the maximum soluble concentration in your specific cell culture medium.
-
-
Rapid Dilution: Directly adding a concentrated DMSO stock to a large volume of aqueous media can cause a rapid solvent exchange, leading to precipitation.[4]
-
Solution: Add the this compound stock solution dropwise to the pre-warmed (37°C) cell culture medium while gently vortexing or swirling.[4]
-
-
Low Temperature of Media: Adding the compound to cold media can decrease its solubility.
-
Solution: Always use pre-warmed (37°C) cell culture media for dilutions.[4]
-
-
Interaction with Media Components: this compound may interact with salts, proteins, or other components in the media, forming insoluble complexes.[5]
-
Solution: Test the solubility in a simpler buffered saline solution (e.g., PBS) to determine if media components are the issue. If so, consider using a different basal media formulation.
-
-
-
Issue 2: Inconsistent or No Antagonistic Effect
-
Question: I am not observing the expected inhibition of NPY-induced signaling with this compound. What are the possible reasons?
-
Answer: Several factors can contribute to a lack of antagonistic effect.
-
Potential Causes & Solutions:
-
Sub-optimal Concentration: The concentration of this compound may be too low to effectively compete with the NPY agonist.
-
Solution: Perform a dose-response curve to determine the optimal inhibitory concentration for your specific cell line and agonist concentration.
-
-
Agonist Concentration Too High: An excessively high concentration of the NPY agonist can overcome the antagonistic effect of this compound.
-
Solution: Use an agonist concentration at or near its EC50 value to ensure a sensitive window for detecting antagonism.
-
-
Cell Health and Receptor Expression: Poor cell health or low NPY Y1 receptor expression levels can lead to a weak or inconsistent response.
-
Solution: Ensure cells are healthy and in the logarithmic growth phase. Verify Y1 receptor expression using techniques like qPCR or flow cytometry.
-
-
Incorrect Experimental Conditions: Incubation times, temperature, and assay reagents can all impact the outcome.
-
Solution: Optimize incubation times for both the antagonist and agonist. Ensure all reagents are properly prepared and within their expiration dates.
-
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is the mechanism of action of this compound?
-
A1: this compound is a competitive antagonist of the NPY Y1 receptor. The Y1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by NPY, leads to the inhibition of adenylyl cyclase and an increase in intracellular calcium levels.[1] By binding to the Y1 receptor, this compound blocks these downstream signaling events.
-
Q2: What is a suitable negative control for this compound?
-
A2: The (S)-enantiomer of this compound, known as BIBO3457, is an ideal negative control. It has a significantly lower affinity for the NPY Y1 receptor and shows no significant influence on NPY-stimulated responses.[1][2]
-
Q3: What is the recommended solvent for preparing a stock solution of this compound?
-
A3: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. It is soluble in DMSO up to 100 mM.
-
Q4: What is the typical IC50 of this compound?
-
A4: this compound exhibits subnanomolar affinity for the human and rat Y1 receptors. The IC50 value is typically around 0.38 nM for the human Y1 receptor and 0.72 nM for the rat Y1 receptor.[3][6]
-
Q5: Are there any known off-target effects of this compound?
-
A5: this compound is highly selective for the Y1 receptor, with over 1,000 to 10,000-fold lower affinity for the Y2, Y4, and Y5 receptor subtypes.[1] However, at very high concentrations (e.g., >10 µM), the potential for off-target effects increases. A selectivity panel has shown some inhibition of D2S(h), kappa KOP (h), and V1a (h) receptors at 10 µM.[1][2] It is always recommended to use the lowest effective concentration to minimize the risk of off-target effects.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound to facilitate experimental design.
Table 1: IC50 Values for this compound
| Receptor | Species | Cell Line | Assay Type | IC50 Value |
| NPY Y1 | Human | SK-N-MC | Radioligand Binding | 0.38 ± 0.06 nM[2][7] |
| NPY Y1 | Rat | - | Radioligand Binding | 0.72 ± 0.42 nM[2][7] |
| NPY Y2 | Human | - | Radioligand Binding | > 1000 nM[2] |
| NPY Y4 | Human | CHO | - | 12,300 nM[1] |
| NPY Y4 | Rat | CHO | - | > 10,000 nM[1] |
| NPY Y5 | Human | HEK293 | - | > 10,000 nM[1] |
| NPY Y5 | Rat | - | - | > 10,000 nM[1] |
Table 2: Recommended Starting Concentrations for In Vitro Assays
| Assay Type | Recommended Starting Concentration Range |
| Calcium Mobilization Assay | 1 nM - 1 µM |
| cAMP Accumulation Assay | 1 nM - 1 µM |
| Cell Viability/Cytotoxicity Assay | 1 µM - 50 µM |
Experimental Protocols
This section provides detailed methodologies for key in vitro assays involving this compound.
Protocol 1: Calcium Mobilization Assay
This protocol is designed to measure the inhibitory effect of this compound on NPY-induced intracellular calcium mobilization in a cell line expressing the NPY Y1 receptor (e.g., SK-N-MC or transfected CHO/HEK293 cells).
Materials:
-
NPY Y1 receptor-expressing cells (e.g., SK-N-MC, CHO-K1, HEK293)
-
Cell culture medium (e.g., MEM for SK-N-MC, Ham's F-12 for CHO-K1, DMEM for HEK293)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Trypsin-EDTA
-
96-well black-walled, clear-bottom plates
-
This compound
-
NPY (agonist)
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
Procedure:
-
Cell Preparation:
-
Culture cells in appropriate medium supplemented with FBS and antibiotics in a 37°C, 5% CO2 incubator.
-
The day before the assay, detach cells and seed them into a 96-well black-walled, clear-bottom plate at a density of 30,000 - 50,000 cells per well. Incubate overnight.
-
-
Dye Loading:
-
Prepare a 2X Fluo-4 AM loading solution containing Fluo-4 AM (e.g., 4 µM final concentration) and Pluronic F-127 (e.g., 0.04% final concentration) in HBSS with 20 mM HEPES.
-
Remove the culture medium from the wells and add 100 µL of the Fluo-4 AM loading solution to each well.
-
Incubate the plate at 37°C for 1 hour in the dark.
-
Wash the cells twice with 100 µL of HBSS with 20 mM HEPES to remove excess dye.
-
Add 100 µL of HBSS with 20 mM HEPES to each well and incubate at room temperature for 15-30 minutes for complete de-esterification of the dye.
-
-
Calcium Mobilization Assay:
-
Prepare serial dilutions of this compound in HBSS with 20 mM HEPES. A typical concentration range to test is 1 nM to 10 µM.
-
Prepare the NPY agonist at a concentration that elicits a submaximal response (e.g., EC80).
-
Use a fluorescence plate reader (e.g., FLIPR) to measure the baseline fluorescence.
-
Add the this compound dilutions to the respective wells and incubate for 15-30 minutes.
-
Add the NPY agonist to the wells and immediately measure the fluorescence intensity kinetically for at least 60-120 seconds.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.
-
Normalize the response to the baseline (ΔF/F_baseline).
-
Plot the normalized response against the log of the this compound concentration to determine the IC50 value.
-
Protocol 2: cAMP Accumulation Assay
This protocol measures the ability of this compound to block the NPY-induced inhibition of forskolin-stimulated cAMP accumulation.
Materials:
-
NPY Y1 receptor-expressing cells (e.g., CHO-K1 or HEK293)
-
Cell culture medium
-
96-well or 384-well plates
-
This compound
-
NPY (agonist)
-
IBMX (phosphodiesterase inhibitor)
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)
Procedure:
-
Cell Preparation:
-
Culture and seed cells in a 96-well or 384-well plate as described in the calcium mobilization protocol.
-
-
Assay:
-
Wash the cells with assay buffer provided in the cAMP kit or a suitable buffer like HBSS.
-
Pre-incubate the cells with various concentrations of this compound (e.g., 1 nM to 10 µM) in the presence of IBMX (e.g., 0.5 mM) for 15-30 minutes at 37°C.
-
Add NPY at a concentration that gives a submaximal inhibition of forskolin-stimulated cAMP (e.g., EC80).
-
Immediately add forskolin (e.g., 10 µM) to stimulate cAMP production.
-
Incubate for 30-60 minutes at 37°C.
-
-
cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
-
Data Analysis:
-
Generate a cAMP standard curve.
-
Calculate the concentration of cAMP in each sample.
-
Plot the cAMP concentration against the log of the this compound concentration to determine the IC50 value.
-
Visualizations
Signaling Pathway of NPY Y1 Receptor and this compound Action
References
- 1. Pardon Our Interruption [opnme.com]
- 2. opnme.com [opnme.com]
- 3. Subtype selectivity of the novel nonpeptide neuropeptide Y Y1 receptor antagonist BIBO 3304 and its effect on feeding in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. cellculturedish.com [cellculturedish.com]
- 6. This compound | NPY1R antagonist | Probechem Biochemicals [probechem.com]
- 7. Subtype selectivity of the novel nonpeptide neuropeptide Y Y1 receptor antagonist BIBO 3304 and its effect on feeding in rodents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Poor Bioavailability of NPY Y1 Antagonists
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Neuropeptide Y (NPY) Y1 receptor antagonists. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address the common challenge of poor in vivo bioavailability encountered during preclinical and clinical development.
Frequently Asked Questions (FAQs)
Q1: Why do many small molecule NPY Y1 antagonists exhibit poor oral bioavailability?
A1: The poor oral bioavailability of many NPY Y1 antagonists often stems from their physicochemical properties. Many of these compounds are lipophilic and have low aqueous solubility, which is a primary prerequisite for absorption in the gastrointestinal (GI) tract.[1] Factors contributing to this issue include:
-
Poor Solubility: The compound's inability to dissolve effectively in the gastrointestinal fluids limits the concentration gradient available for absorption.
-
First-Pass Metabolism: After absorption from the gut, the drug passes through the liver via the portal vein, where it can be extensively metabolized before reaching systemic circulation.
-
Efflux Transporters: P-glycoprotein (P-gp) and other efflux transporters in the intestinal wall can actively pump the drug back into the GI lumen, reducing net absorption.
Q2: What are the initial signs in my in vivo experiment that suggest poor bioavailability of my NPY Y1 antagonist?
A2: Early indicators of poor bioavailability in your animal models (e.g., rats, mice) include:
-
Low and Variable Plasma Concentrations: After oral administration, you may observe unexpectedly low and highly variable plasma levels of the antagonist across different animals.
-
Lack of Dose-Proportionality: Doubling the oral dose does not result in a doubling of the plasma concentration (as measured by AUC, the area under the curve).
-
Discrepancy Between in vitro Potency and in vivo Efficacy: The antagonist may show high potency in in vitro assays (e.g., receptor binding, cell-based signaling) but fail to produce the expected pharmacological effect in vivo at reasonable oral doses.
Q3: What are the primary formulation strategies to enhance the oral bioavailability of poorly soluble NPY Y1 antagonists?
A3: Several formulation strategies can be employed to overcome the challenge of poor solubility and enhance oral bioavailability. These can be broadly categorized as:
-
Particle Size Reduction: Increasing the surface area of the drug particles can enhance the dissolution rate.
-
Micronization: Reducing particle size to the micrometer range.
-
Nanonization (Nanosuspensions): Reducing particle size to the nanometer range, which can significantly increase dissolution velocity and saturation solubility.[2]
-
-
Lipid-Based Formulations: These formulations can improve drug solubilization in the GI tract and facilitate lymphatic absorption, which can bypass first-pass metabolism.[3][4] Examples include:
-
Self-Emulsifying Drug Delivery Systems (SEDDS)
-
Self-Microemulsifying Drug Delivery Systems (SMEDDS)
-
Lipid solutions and suspensions
-
-
Solid Dispersions: Dispersing the drug in a hydrophilic carrier at the molecular level to create an amorphous solid dispersion can improve solubility and dissolution.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments and provides actionable steps.
| Observed Issue | Potential Cause | Troubleshooting Steps |
| High variability in plasma concentrations between subjects after oral dosing. | Poor and erratic absorption due to low solubility. | 1. Assess Formulation: Is the antagonist in a simple suspension? Consider formulating it as a nanosuspension or in a lipid-based system to improve dissolution and absorption consistency. 2. Control Food Intake: The presence of food can significantly impact the absorption of lipophilic drugs. Conduct studies in both fasted and fed states to understand the food effect. |
| The oral bioavailability of my NPY Y1 antagonist is less than 10%. | Low solubility, extensive first-pass metabolism, or efflux by transporters. | 1. Improve Solubility: Employ formulation strategies like nanosuspensions or SEDDS. 2. Investigate Metabolism: Conduct in vitro metabolic stability assays using liver microsomes or hepatocytes to determine the extent of first-pass metabolism. 3. Assess Transporter Involvement: Use in vitro models like Caco-2 cell monolayers to investigate if the compound is a substrate for efflux transporters like P-gp. |
| My nanosuspension formulation is unstable and shows particle aggregation. | Inadequate stabilization. | 1. Optimize Stabilizer: The choice and concentration of stabilizers are critical. A combination of a steric stabilizer (e.g., HPMC) and an ionic stabilizer can be effective.[5][6] 2. Milling/Homogenization Parameters: Optimize the energy input during the particle size reduction process. |
| In vivo efficacy does not correlate with the administered oral dose. | Non-linear pharmacokinetics due to saturation of absorption or extensive metabolism. | 1. Conduct a Dose-Ranging Pharmacokinetic Study: Administer multiple oral dose levels and measure plasma concentrations to assess dose proportionality. 2. Consider Alternative Routes of Administration: For initial proof-of-concept studies, consider intraperitoneal (IP) or intravenous (IV) administration to bypass absorption-related issues. |
Data on NPY Y1 Antagonist Bioavailability
While comprehensive comparative data is often proprietary, the following table summarizes publicly available pharmacokinetic information for select NPY Y1 antagonists.
| Antagonist | Species | Dosing Route & Dose | Key Pharmacokinetic Parameters | Formulation Details | Reference(s) |
| BIBO3304 | Rat | Not specified | Subnanomolar affinity for the rat Y1 receptor. In vivo efficacy demonstrated by inhibition of NPY-induced feeding. | Orally bioavailable formulation mentioned but details not provided. | [4][7] |
| J-115814 | Rat | IV: 0.3-30 mg/kg; IP: 3-30 mg/kg | Suppressed NPY-induced feeding. | Not specified. | [8][9] |
| J-104870 | Rat | Oral: 100 mg/kg | Significantly suppressed spontaneous food intake, suggesting oral bioavailability. | Not specified. | [10] |
| BMS-193885 | Rat | IP: 3.0 and 10.0 mg/kg | Inhibited NPY-induced feeding. | Not specified. | [9] |
Note: The lack of specific oral bioavailability percentages in publicly available literature for many of these compounds highlights the challenges in their development.
Experimental Protocols
Protocol 1: Preparation of a Nanosuspension of a Poorly Soluble NPY Y1 Antagonist by Wet Media Milling
This protocol describes a general method for preparing a nanosuspension suitable for oral administration in preclinical studies.[5][6]
Materials:
-
Poorly soluble NPY Y1 antagonist
-
Hydroxypropyl methylcellulose (B11928114) (HPMC, low viscosity grade, e.g., 3 cP)
-
Polysorbate 80 (Tween 80)
-
Purified water
-
Zirconium oxide milling beads (0.1-0.5 mm diameter)
-
Mixer mill or high-pressure homogenizer
Procedure:
-
Preparation of the Stabilizer Solution: Prepare a 1% (w/v) stock solution of HPMC and a 1% (w/v) stock solution of Tween 80 in purified water.
-
Premixing: In a suitable container, add the NPY Y1 antagonist powder. Add the stabilizer solution to achieve a final concentration of 0.5% HPMC and 0.5% Tween 80, and a drug concentration of up to 100 mg/mL.
-
Wet Milling:
-
Add the premix and an appropriate volume of milling beads to the milling chamber.
-
Mill the suspension at a high speed for a defined period (e.g., 30-60 minutes). The optimal milling time should be determined experimentally to achieve the desired particle size.
-
-
Particle Size Analysis: After milling, measure the particle size and polydispersity index (PDI) of the nanosuspension using dynamic light scattering (DLS). The target is typically a mean particle size of <500 nm with a PDI of <0.3.
-
Storage: Store the nanosuspension at 2-8°C to maintain stability.
Protocol 2: In Vivo Oral Bioavailability Study in Rats
This protocol outlines a standard procedure for determining the oral bioavailability of an NPY Y1 antagonist in rats.
Animals:
-
Male Sprague-Dawley rats (8-10 weeks old), fasted overnight before dosing.
Dosing Formulations:
-
Oral (PO) Formulation: Nanosuspension of the NPY Y1 antagonist (prepared as in Protocol 1) or other test formulation.
-
Intravenous (IV) Formulation: The NPY Y1 antagonist dissolved in a suitable vehicle (e.g., a solution containing saline, ethanol, and PEG400).
Procedure:
-
Dosing:
-
PO Group (n=3-5 rats): Administer the oral formulation via gavage at a specific dose (e.g., 10 mg/kg).
-
IV Group (n=3-5 rats): Administer the intravenous formulation as a single bolus injection via the tail vein at a lower dose (e.g., 1-2 mg/kg).
-
-
Blood Sampling: Collect serial blood samples (approx. 100-200 µL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose). Collect blood into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Bioanalysis (LC-MS/MS):
-
Develop and validate a sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of the NPY Y1 antagonist in rat plasma.
-
Prepare calibration standards and quality control samples by spiking blank rat plasma with known concentrations of the antagonist.
-
Process the plasma samples (e.g., by protein precipitation or liquid-liquid extraction) and analyze them using the validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Calculate the plasma concentration-time profiles for both the PO and IV groups.
-
Determine pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to Cmax), and AUC (area under the concentration-time curve) for both routes of administration.
-
Calculate the absolute oral bioavailability (F%) using the following formula: F(%) = (AUCPO / DosePO) / (AUCIV / DoseIV) * 100
-
Visualizations
NPY Y1 Receptor Signaling Pathway
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pardon Our Interruption [opnme.com]
- 3. Neuropeptide Y1 receptor antagonism protects β-cells and improves glycemic control in type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
- 5. Practical method for preparing nanosuspension formulations for toxicology studies in the discovery stage: formulation optimization and in vitro/in vivo evaluation of nanosized poorly water-soluble compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Subtype selectivity of the novel nonpeptide neuropeptide Y Y1 receptor antagonist BIBO 3304 and its effect on feeding in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A typical Y1 receptor regulates feeding behaviors: effects of a potent and selective Y1 antagonist, J-115814 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. jfda-online.com [jfda-online.com]
BIBO3304 Technical Support Center: Troubleshooting and FAQs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of BIBO3304, a potent and selective Neuropeptide Y Receptor Y1 (NPY1R) antagonist. This guide addresses common pitfalls and frequently asked questions to ensure the successful design and execution of experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective non-peptide antagonist of the Neuropeptide Y Receptor Y1 (NPY1R).[1][2] It functions by binding to the NPY1R, thereby blocking the downstream signaling typically initiated by the endogenous ligand, Neuropeptide Y (NPY). This antagonism leads to the inhibition of intracellular Ca2+ release and the synthesis of cAMP.[1]
Q2: What is the selectivity profile of this compound?
A2: this compound exhibits high selectivity for the human and rat NPY1R with subnanomolar affinity.[1][3][4][5] It has a significantly lower affinity for other NPY receptor subtypes, including Y2, Y4, and Y5, with IC50 values typically greater than 1000 nM for these receptors.[3][4][5]
Q3: Is there a negative control available for this compound?
A3: Yes, the (S)-enantiomer, BIBO3457, is the inactive distomer of this compound and serves as an excellent negative control for experiments.[1][2] BIBO3457 has a much lower affinity for the NPY1R, with IC50 values typically exceeding 1000 nM.[3][4][5] Utilizing BIBO3457 helps to distinguish NPY1R-specific effects from potential off-target or non-specific effects of the compound.
Q4: What are the recommended storage conditions for this compound?
A4: For long-term stability, this compound powder should be stored at -20°C.[6] Stock solutions, once prepared, should be aliquoted and stored at -80°C for up to one year or at -20°C for up to one month to avoid repeated freeze-thaw cycles.[6]
Troubleshooting Guide
Issue 1: this compound is precipitating in my aqueous assay buffer.
-
Possible Cause: this compound has limited aqueous solubility. The final concentration of the solvent used to dissolve this compound (e.g., DMSO) in the aqueous buffer may be too low, or the concentration of this compound itself may be too high.
-
Solution:
-
Optimize Solvent Concentration: Ensure the final concentration of DMSO or ethanol (B145695) in your aqueous buffer is sufficient to maintain the solubility of this compound at the desired experimental concentration. However, be mindful of the solvent tolerance of your specific cell line or experimental system.
-
Use of Solubilizing Agents: For in vivo studies, co-solvents and solubilizing agents are often necessary. A common formulation includes 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[7] Another option is using 10% DMSO in 90% (20% SBE-β-CD in Saline).[7]
-
Sonication and Warming: Gentle warming and sonication can aid in the dissolution of this compound.[7] However, avoid excessive heat which could degrade the compound.
-
Prepare Fresh Solutions: It is recommended to prepare working solutions fresh for each experiment to minimize precipitation issues that can occur with storage.
-
Issue 2: I am observing unexpected or inconsistent results in my cell-based assay.
-
Possible Cause 1: Off-target effects. While this compound is highly selective for NPY1R, at high concentrations, it may exhibit some activity at other receptors. A selectivity panel showed that at 10 µM, this compound caused 60-71% inhibition at the Dopamine D2S, Kappa Opioid (KOP), and Vasopressin V1a receptors.[1]
-
Solution 1:
-
Dose-Response Curve: Perform a dose-response experiment to determine the optimal concentration of this compound that elicits the desired effect without causing off-target effects.
-
Use the Negative Control: Include the inactive enantiomer, BIBO3457, in your experiments to confirm that the observed effects are specific to NPY1R antagonism.[1][2]
-
-
Possible Cause 2: Cell density and assay window. The signal-to-background ratio in cell-based assays can be highly dependent on the cell density.
-
Solution 2:
-
Optimize Cell Seeding Density: Titrate the number of cells seeded per well to find the optimal density that provides a robust assay window.
-
Kinetic Measurements: For long-term experiments, consider that cell proliferation can alter the effective concentration of the compound and the overall assay signal. Monitoring the assay kinetically can provide valuable insights.
-
Issue 3: My in vivo results are variable or show poor efficacy.
-
Possible Cause 1: Poor bioavailability or brain penetration. NPY-Y1 antagonists, in general, can struggle with poor bioavailability and brain penetration.[1][2]
-
Solution 1:
-
Route of Administration: The route of administration is critical. While oral administration has been reported, direct administration into the central nervous system (e.g., intracerebroventricular or into specific brain nuclei) may be necessary for CNS-related studies.[3][4][5]
-
Vehicle Selection: The choice of vehicle for in vivo administration is crucial for solubility and bioavailability. Refer to established protocols using vehicles such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, or 10% DMSO in 90% corn oil.[7]
-
-
Possible Cause 2: Compound stability in the formulation. The stability of this compound in the chosen vehicle over the duration of the experiment could be a factor.
-
Solution 2:
-
Fresh Formulations: Prepare the dosing solutions fresh each day of the experiment to ensure compound integrity.
-
Data Presentation
Table 1: In Vitro Potency and Selectivity of this compound
| Receptor Subtype | Species | IC50 (nM) | Reference |
| NPY Y1 | Human | 0.38 ± 0.06 | [3][4] |
| NPY Y1 | Rat | 0.72 ± 0.42 | [3][4] |
| NPY Y2 | Human | > 1000 | [3][4] |
| NPY Y4 | Human | > 1000 | [3][4] |
| NPY Y4 | Rat | > 1000 | [3][4] |
| NPY Y5 | Human | > 1000 | [3][4] |
| NPY Y5 | Rat | > 1000 | [3][4] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight (free base) | 529.6 Da | [1] |
| Solubility @ pH 6 | 374 µg/mL | [1] |
| Caco-2 Permeability (A to B) @ pH 7.4 | 0.1 x 10⁻⁶ cm/s | [1] |
| Human Plasma Protein Binding | 90% | [1] |
| Mouse Plasma Protein Binding | 91% | [1] |
| Rat Plasma Protein Binding | 84% | [1] |
Experimental Protocols
Protocol 1: In Vitro Radioligand Binding Assay
This protocol is a general guideline for a competitive radioligand binding assay to determine the affinity of this compound for the NPY1R.
-
Cell Culture: Culture cells stably expressing the human or rat NPY1R (e.g., SK-N-MC cells) to near confluency.
-
Membrane Preparation: Harvest the cells and prepare a crude membrane fraction by homogenization and centrifugation.
-
Binding Assay:
-
In a 96-well plate, add binding buffer, the radioligand (e.g., [³H]-UR-MK299), and varying concentrations of unlabeled this compound or the compound to be tested.
-
To determine non-specific binding, add a high concentration of an unlabeled NPY1R antagonist.
-
Add the cell membrane preparation to each well to initiate the binding reaction.
-
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 90 minutes) to reach equilibrium.
-
Termination and Filtration: Terminate the assay by rapid filtration through a glass fiber filter mat to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a one-site competition model to determine the IC50 value.
Protocol 2: In Vivo Food Intake Study in Rodents
This protocol describes a general procedure to assess the effect of centrally administered this compound on NPY-induced food intake.
-
Animal Subjects: Use adult male rats, cannulated in the paraventricular nucleus (PVN) or another relevant brain region.
-
Acclimatization: Acclimatize the animals to the experimental conditions, including handling and the injection procedure.
-
Drug Preparation: Dissolve this compound in an appropriate vehicle.
-
Experimental Groups:
-
Vehicle control + Vehicle
-
Vehicle + NPY
-
This compound + NPY
-
(Optional) BIBO3457 (negative control) + NPY
-
-
Administration:
-
Measurement of Food Intake: Immediately after the second injection, provide pre-weighed food to the animals and measure cumulative food intake at various time points (e.g., 1, 2, 4, and 24 hours).
-
Data Analysis: Analyze the food intake data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the different treatment groups.
Visualizations
Caption: NPY1R signaling pathway and the antagonistic action of this compound.
Caption: General experimental workflow for studies involving this compound.
Caption: Troubleshooting decision tree for common this compound experimental issues.
References
- 1. Pardon Our Interruption [opnme.com]
- 2. Pardon Our Interruption [opnme.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Subtype selectivity of the novel nonpeptide neuropeptide Y Y1 receptor antagonist BIBO 3304 and its effect on feeding in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Subtype selectivity of the novel nonpeptide neuropeptide Y Y1 receptor antagonist BIBO 3304 and its effect on feeding in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
BIBO3304 Stock Solutions: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term stability, preparation, and troubleshooting of BIBO3304 stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A: The recommended solvent for preparing high-concentration stock solutions of this compound for in vitro use is Dimethyl Sulfoxide (DMSO).[1] this compound is soluble in DMSO at concentrations up to 100 mg/mL, though this may require sonication to fully dissolve.[1] For in vivo studies, a multi-solvent system is often required, such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1]
Q2: What are the recommended storage conditions and expected shelf-life for this compound stock solutions?
A: For optimal long-term stability, stock solutions should be stored in tightly sealed vials, protected from moisture.[1] General recommendations suggest that solutions can be stored at -20°C for up to one month. For longer-term storage, aliquoting the stock solution into single-use vials and storing at -80°C is recommended, which can extend the stability to six months.[1] Solid this compound should be stored at -20°C, sealed, and away from moisture.[1]
Q3: Can I store my this compound stock solution at 4°C?
A: Storing this compound stock solutions at 4°C is not recommended for long-term stability. While short-term storage (a few days) may be acceptable for some compounds, the standard recommendation for bioactive solutions is -20°C to minimize degradation. For this compound specifically, the provided guidelines point towards -20°C or -80°C for storage of one month or longer.[1]
Q4: My this compound solution has precipitated. What should I do?
A: Precipitation indicates that the compound's concentration has exceeded its solubility limit in the current solvent or conditions. First, ensure the precipitate is the compound by comparing it to a control sample of the medium without the compound. If the precipitate is your compound, you can try to redissolve it by warming the solution gently to 37°C and vortexing or sonicating.[2] To prevent future precipitation, consider lowering the stock solution concentration or ensuring the final concentration of the organic solvent (like DMSO) in your aqueous working solution is kept low (typically below 0.3%).[2]
Q5: Should I be concerned about the light sensitivity of this compound?
Quantitative Stability Data
The following table summarizes the recommended storage conditions and stability for this compound.
| Form | Solvent | Storage Temperature | Duration | Key Recommendations |
| In Solvent | DMSO | -80°C | 6 months | Store in tightly sealed, single-use aliquots. Away from moisture.[1] |
| In Solvent | DMSO | -20°C | 1 month | Store in tightly sealed, single-use aliquots. Away from moisture.[1] |
| Solid | N/A | -20°C | Up to 6 months | Keep vial tightly sealed. Away from moisture.[1] |
Troubleshooting Guides
Guide 1: Compound Precipitation in Aqueous Media
Use this guide if you observe precipitation after diluting your DMSO stock solution into an aqueous buffer or cell culture medium.
References
interpreting unexpected results from BIBO3304 studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BIBO3304, a potent and selective Neuropeptide Y receptor type 1 (NPY Y1) antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a non-peptide, small molecule antagonist of the Neuropeptide Y receptor type 1 (NPY Y1).[1][2][3] It acts by selectively binding to the Y1 receptor, thereby blocking the downstream signaling pathways typically initiated by its endogenous ligand, Neuropeptide Y (NPY).[1] This antagonism has been shown to inhibit NPY-induced physiological responses, most notably food intake.[1][2][4]
Q2: How selective is this compound for the Y1 receptor?
A2: this compound exhibits high selectivity for the Y1 receptor. It has subnanomolar affinity for both human and rat Y1 receptors, while displaying significantly lower affinity (over 1000-fold less) for other NPY receptor subtypes, including Y2, Y4, and Y5.[1][2][4][5] However, at high concentrations (e.g., 10 µM), some minor off-target effects on other receptors have been observed.[1][5]
Q3: What is the recommended negative control for this compound experiments?
A3: The inactive (S)-enantiomer of this compound, known as BIBO3457, is the recommended negative control.[1][5] BIBO3457 has a much lower affinity for the Y1 receptor and has been shown to be ineffective at inhibiting NPY-induced feeding in rodent models.[1][2][4][5]
Q4: What are the known in vivo effects of this compound?
A4: The most well-documented in vivo effect of this compound is the reduction of food intake, particularly in models where feeding is stimulated by NPY administration or fasting.[1][2][4] Additionally, studies have investigated its role in regulating blood pressure, heart rate, and its potential therapeutic applications in obesity, type 2 diabetes, and bone health.[6][7][8][9][10][11]
Troubleshooting Guide
Issue 1: Lack of Efficacy or Attenuated Response in Feeding Studies
Potential Cause 1: Suboptimal Compound Preparation and Administration.
-
Troubleshooting:
-
Solubility: this compound has limited aqueous solubility. Ensure the compound is fully dissolved. The use of a vehicle such as DMSO followed by dilution in saline may be necessary for in vivo studies.[6] Always prepare fresh solutions before each experiment.
-
Stability: While generally stable, prolonged storage in solution, especially at room temperature, may lead to degradation. Store stock solutions at -20°C or below and minimize freeze-thaw cycles.
-
Route of Administration: For central effects, such as appetite suppression, intracerebroventricular (ICV) or direct injection into specific brain nuclei (e.g., paraventricular nucleus) is often required as this compound has poor brain penetration.[2][4][5][8] For peripheral effects, systemic administration (e.g., intravenous) can be used.[7][8]
-
Potential Cause 2: Involvement of Other Signaling Pathways.
-
Troubleshooting:
-
If the experimental model involves agonists other than NPY, this compound may only show partial or no inhibition. For example, orexin-A-induced feeding is only partially blocked by this compound, indicating the involvement of other pathways.[12] Similarly, it does not inhibit galanin or noradrenaline-induced feeding.[2][3][4]
-
Consider the interplay between different NPY receptor subtypes. While this compound is Y1 selective, other receptors (e.g., Y2, Y5) might also contribute to the regulation of feeding behavior.[2][4]
-
Issue 2: Unexpected Cardiovascular Effects
Potential Cause: Nuanced Role of Y1 Receptor in Cardiovascular Regulation.
-
Troubleshooting:
-
Blood Pressure vs. Heart Rate: The NPY Y1 receptor is involved in cardiovascular regulation, but its effects can be complex.[13] For instance, in the presence of beta-blockers, this compound was found to inhibit the heart rate increase induced by sympathetic stimulation but did not prevent the rise in systolic blood pressure.[6] This suggests a differential role of Y1 in regulating these two parameters.
-
Baroreflex Involvement: Studies have shown that this compound can attenuate the pressor response during a carotid occlusion, indicating an involvement of Y1 receptors in the baroreflex arc.[7]
-
Experimental Context: The observed cardiovascular effects can be highly dependent on the experimental model (e.g., anesthetized vs. conscious animals, presence of other drugs).[6][7][14] Carefully consider the experimental conditions when interpreting results.
-
Issue 3: Inconsistent Results Between In Vitro and In Vivo Experiments
Potential Cause: Pharmacokinetic and Pharmacodynamic Discrepancies.
-
Troubleshooting:
-
In Vitro Potency: this compound has subnanomolar potency in in vitro cell-based assays.[1][2][4][15]
-
In Vivo Bioavailability: As a non-peptide small molecule, this compound has properties that can affect its bioavailability, such as plasma protein binding and metabolism.[1][5] These factors can lead to a discrepancy between the effective concentration in vitro and the required dose in vivo.
-
Peripheral vs. Central Effects: Due to its limited ability to cross the blood-brain barrier, systemic administration of this compound will primarily target peripheral Y1 receptors.[8] Studies targeting central Y1 receptors require direct central administration.[2][4]
-
Data Presentation
Table 1: this compound Receptor Binding Affinity (IC50 Values)
| Receptor Subtype | Species | IC50 (nM) | Reference |
| Y1 | Human | 0.38 | [2][4] |
| Y1 | Rat | 0.72 | [2][4] |
| Y2 | Human | > 1000 | [2][4] |
| Y4 | Human | > 1000 | [2][4] |
| Y4 | Rat | > 1000 | [2][4] |
| Y5 | Human | > 1000 | [2][4] |
| Y5 | Rat | > 1000 | [2][4] |
Table 2: BIBO3457 (Negative Control) Receptor Binding Affinity (IC50 Values)
| Receptor Subtype | Species | IC50 (nM) | Reference |
| Y1 | Human | > 1000 | [2][4] |
| Y1 | Rat | > 1000 | [2][4] |
Experimental Protocols
Protocol 1: In Vivo Inhibition of NPY-Induced Feeding in Rats
This protocol is based on methodologies described in published studies.[2][4]
-
Animals: Adult male rats are used. They should be housed individually and acclimatized to the experimental conditions.
-
Surgical Preparation (for ICV administration):
-
Anesthetize the rats according to approved institutional protocols.
-
Implant a permanent guide cannula into the lateral cerebral ventricle or the paraventricular nucleus (PVN).
-
Allow for a post-surgical recovery period of at least one week.
-
-
Compound Preparation:
-
Dissolve this compound in a suitable vehicle (e.g., sterile water or artificial cerebrospinal fluid).
-
Prepare the NPY solution in sterile saline.
-
-
Experimental Procedure:
-
Habituate the rats to the injection procedure.
-
Administer this compound (e.g., 30 µg) or vehicle via the implanted cannula.
-
After a predetermined time (e.g., 15 minutes), administer NPY (e.g., 1 µg) or saline via the same route.
-
Immediately after the second injection, provide pre-weighed food and measure food intake at regular intervals (e.g., 1, 2, and 4 hours).
-
-
Control Groups:
-
Vehicle + Saline
-
Vehicle + NPY
-
This compound + Saline
-
BIBO3457 (negative control) + NPY
-
Mandatory Visualizations
Caption: NPY Y1 Receptor Signaling Pathway and Point of this compound Antagonism.
Caption: Logical Workflow for Troubleshooting Unexpected this compound Results.
References
- 1. Pardon Our Interruption [opnme.com]
- 2. Subtype selectivity of the novel nonpeptide neuropeptide Y Y1 receptor antagonist BIBO 3304 and its effect on feeding in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. | BioWorld [bioworld.com]
- 4. Subtype selectivity of the novel nonpeptide neuropeptide Y Y1 receptor antagonist BIBO 3304 and its effect on feeding in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. opnme.com [opnme.com]
- 6. Cardiac sympathetic activation circumvents high-dose beta blocker therapy in part through release of neuropeptide Y - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The involvement of neuropeptide Y Y1 receptors in the blood pressure baroreflex: studies with BIBP 3226 and BIBO 3304 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Peripheral-specific Y1 receptor antagonism increases thermogenesis and protects against diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Antagonism of Neuropeptide Y Type I Receptor (Y1R) Reserves the Viability of Bone Marrow Stromal Cells in the Milieu of Osteonecrosis of Femoral Head (ONFH) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Neuropeptide Y1 receptor antagonism protects β-cells and improves glycemic control in type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Orexin-induced food intake involves neuropeptide Y pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Role of Neuropeptide Y in Cardiovascular Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. | BioWorld [bioworld.com]
- 15. medchemexpress.com [medchemexpress.com]
how to account for BIBO3304's peripheral restriction in experimental design
This technical support center provides researchers, scientists, and drug development professionals with guidance on how to account for the peripheral restriction of BIBO3304 in experimental design.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective nonpeptide antagonist of the Neuropeptide Y (NPY) Y1 receptor (Y1R).[1][2][3] It exhibits subnanomolar affinity for both human and rat Y1 receptors, making it a powerful tool for studying the physiological roles of this receptor.[2][4] Its primary mechanism of action is to block the signaling of NPY and other endogenous ligands at the Y1 receptor.
Q2: What does it mean that this compound is "peripherally restricted"?
A2: this compound is described as a "non-brain penetrable antagonist," meaning it does not readily cross the blood-brain barrier (BBB).[5] This characteristic is crucial as it allows for the specific investigation of peripheral Y1 receptor functions without the confounding effects of central Y1 receptor blockade. This peripheral restriction is a key feature that makes NPY-Y1 antagonists with this property desirable for therapeutic applications targeting peripheral tissues.[1]
Q3: What is the evidence for this compound's peripheral restriction?
Q4: What are the main peripheral effects of Y1 receptor antagonism with this compound?
A4: Studies have shown that peripheral Y1 receptor antagonism with this compound can lead to reduced adiposity, enhanced insulin (B600854) action in skeletal muscle, improved β-cell function, and better glycemic control.[7] It has also been shown to increase thermogenesis, promoting the browning of white adipose tissue.[5] These effects highlight the significant role of peripheral Y1 receptors in regulating metabolism.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Unexpected Central Nervous System (CNS) Effects Observed (e.g., changes in feeding behavior, anxiety) | 1. Compromised Blood-Brain Barrier (BBB) Integrity: The experimental model (e.g., disease model, inflammation) may have a compromised BBB, allowing for unintended central penetration of this compound. 2. High Dosing: The administered dose may be excessively high, leading to a small but functionally significant amount of the compound crossing the BBB. 3. Off-Target Effects: Although highly selective, at very high concentrations, off-target effects cannot be entirely ruled out. | 1. Assess BBB Integrity: Use tracers like Evans blue or sodium fluorescein (B123965) to check for BBB leakage in your animal model. 2. Dose-Response Study: Conduct a thorough dose-response study to find the lowest effective dose that elicits the desired peripheral effect without CNS side effects. 3. Include a Centrally-Acting Y1R Antagonist Control: Compare the effects of this compound with a known brain-penetrant Y1R antagonist to confirm that the observed CNS effects are not mediated by peripheral actions. |
| Lack of Expected Peripheral Effect | 1. Inadequate Dose or Bioavailability: The dose may be too low to achieve sufficient plasma concentrations, or the compound may have poor oral bioavailability in the specific experimental setup. 2. Metabolic Instability: The compound may be rapidly metabolized and cleared. 3. Target Engagement Issues: The Y1 receptors in the target tissue may not be accessible to the compound at the administered dose. | 1. Pharmacokinetic (PK) Analysis: Conduct a pilot PK study to determine the plasma concentration of this compound after administration. 2. Optimize Route of Administration: Consider alternative routes of administration (e.g., subcutaneous, intravenous) if oral bioavailability is a concern. 3. Confirm Target Expression: Verify the expression of Y1 receptors in your target peripheral tissue using techniques like qPCR or immunohistochemistry. |
| Difficulty Differentiating Peripheral from Potential Indirect Central Effects | 1. Systemic administration affects both peripheral and potentially central signaling indirectly. | 1. Direct Central Administration Control: In a separate cohort, administer a known centrally-acting Y1R agonist/antagonist via intracerebroventricular (ICV) injection to characterize the central response. This helps to delineate the phenotype expected from central Y1R modulation. 2. Use of a Brain-Penetrant Antagonist: Compare the effects of this compound with a Y1R antagonist known to cross the BBB. If the effects differ, it strengthens the conclusion that this compound is acting peripherally. |
| Variability in Experimental Results | 1. Inconsistent Drug Formulation/Administration: this compound's solubility and stability in the chosen vehicle may be suboptimal. 2. Animal Strain/Sex Differences: Different rodent strains or sexes can exhibit varied metabolic responses and drug metabolism. | 1. Standardize Formulation: Ensure this compound is fully solubilized and the formulation is homogenous. Prepare fresh solutions for each experiment. 2. Consistent Experimental Parameters: Maintain consistency in animal strain, sex, age, and housing conditions. Report these details in your methodology. |
Data Presentation
Table 1: In Vitro Permeability Data for this compound
| Parameter | Value | Interpretation |
| Caco-2 Permeability (A to B) @ pH 7.4 | 0.1 x 10⁻⁶ cm/s | Low permeability across a model of the intestinal barrier. |
| Caco-2 Efflux Ratio | 3 | Suggests active efflux, potentially by P-glycoprotein. |
| MDCK Permeability (A to B) @ 1µM | 0.6 x 10⁻⁶ cm/s | Low permeability in a kidney epithelial cell line model. |
| MDCK Efflux Ratio | 0.7 | Low efflux in this particular cell line. |
Data sourced from Boehringer Ingelheim's opnMe portal.[1]
Experimental Protocols
Protocol 1: In Vitro Assessment of BBB Penetration using a Transwell Model
This protocol provides a method to experimentally verify the low BBB permeability of this compound.
Materials:
-
Human cerebral microvascular endothelial cells (hCMEC/D3) or other suitable brain endothelial cell line.
-
Transwell inserts (e.g., 0.4 µm pore size).
-
Cell culture medium and supplements.
-
This compound.
-
A known brain-penetrant compound (positive control, e.g., caffeine).
-
A known non-penetrant compound (negative control, e.g., Lucifer yellow).
-
LC-MS/MS for quantification.
Methodology:
-
Cell Culture: Culture the brain endothelial cells on the luminal (upper) side of the Transwell inserts until a confluent monolayer is formed, exhibiting high transendothelial electrical resistance (TEER).
-
Compound Addition: Add this compound, the positive control, and the negative control to the luminal chamber at a known concentration.
-
Sampling: At various time points (e.g., 30, 60, 90, 120 minutes), collect samples from the abluminal (lower) chamber.
-
Quantification: Analyze the concentration of each compound in the abluminal samples using a validated LC-MS/MS method.
-
Permeability Calculation: Calculate the apparent permeability coefficient (Papp) for each compound. A low Papp value for this compound compared to the positive control would confirm its poor BBB penetration.
Protocol 2: In Vivo Experimental Design to Differentiate Peripheral vs. Central Effects
This protocol outlines an in vivo study design to investigate the peripheral effects of this compound while controlling for potential central actions.
Animal Model:
-
Choose a relevant animal model for the disease being studied (e.g., diet-induced obese mice for metabolic studies).
Experimental Groups:
-
Vehicle Control (Peripheral Administration): Administer the vehicle used to dissolve this compound via the chosen peripheral route (e.g., oral gavage, intraperitoneal injection).
-
This compound (Peripheral Administration): Administer this compound at the desired dose.
-
Positive Control (Central Administration): Administer a known centrally-acting Y1 receptor agonist or antagonist via intracerebroventricular (ICV) injection. This group helps to establish the phenotype associated with central Y1R modulation.
-
This compound (Peripheral Administration) + Central Agonist/Antagonist: This group can be used to investigate potential interactions between peripheral and central Y1R signaling.
Measurements:
-
Peripheral Readouts: Measure relevant peripheral parameters such as blood glucose, insulin levels, body composition (fat and lean mass), energy expenditure (using metabolic cages), and gene/protein expression in peripheral tissues (e.g., adipose tissue, muscle, liver).
-
Central Readouts: Measure centrally-mediated behaviors such as food intake, anxiety-like behavior (e.g., using an elevated plus maze), and locomotor activity.
-
Pharmacokinetics: At the end of the study, collect plasma and brain tissue to determine the concentrations of this compound in both compartments to calculate the brain-to-plasma ratio. A low ratio will confirm its peripheral restriction.
Mandatory Visualizations
Caption: Experimental workflow for a peripherally restricted drug.
Caption: Simplified Y1 receptor signaling cascade.
References
- 1. Pardon Our Interruption [opnme.com]
- 2. Subtype selectivity of the novel nonpeptide neuropeptide Y Y1 receptor antagonist BIBO 3304 and its effect on feeding in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pardon Our Interruption [opnme.com]
- 4. Subtype selectivity of the novel nonpeptide neuropeptide Y Y1 receptor antagonist BIBO 3304 and its effect on feeding in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Peripheral-specific Y1 receptor antagonism increases thermogenesis and protects against diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neuropeptide Y1 receptor antagonism protects β-cells and improves glycemic control in type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neuropeptide Y1 receptor antagonism protects β-cells and improves glycemic control in type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Efficacy of BIBO3304 and Other NPY Y1 Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of BIBO3304 with other prominent Neuropeptide Y (NPY) Y1 receptor antagonists. The information is curated from preclinical studies to assist researchers in selecting the appropriate pharmacological tools for their investigations into the physiological and pathological roles of the NPY Y1 receptor.
Introduction to NPY Y1 Receptor Antagonism
The Neuropeptide Y (NPY) system is a critical signaling pathway in the central and peripheral nervous systems, regulating a wide array of physiological processes including food intake, anxiety, and blood pressure.[1][2] The NPY Y1 receptor, a G-protein coupled receptor (GPCR), is a key mediator of NPY's effects, making it a significant target for drug development.[1][3] Antagonists of the Y1 receptor are valuable tools for elucidating the receptor's function and hold therapeutic potential for conditions such as obesity, metabolic disorders, and mood disorders.[4][5][6] This guide focuses on this compound, a potent and selective non-peptide Y1 antagonist, and compares its efficacy with other notable antagonists like BIBP3226 and J-115814.
Data Presentation: In Vitro Efficacy and Selectivity
The following tables summarize the in vitro binding affinities and selectivity profiles of this compound and other NPY Y1 antagonists. The data is presented as IC50 or Ki values, which represent the concentration of the antagonist required to inhibit 50% of radioligand binding. Lower values indicate higher binding affinity.
Table 1: Binding Affinity of NPY Y1 Antagonists at the Human Y1 Receptor
| Compound | IC50 (nM) | Ki (nM) | Reference(s) |
| This compound | 0.38 ± 0.06 | - | [7][8] |
| BIBP3226 | - | 7 | [9] |
| J-115814 | - | 1.4 | [10][11] |
Table 2: Binding Affinity of NPY Y1 Antagonists at the Rat Y1 Receptor
| Compound | IC50 (nM) | Ki (nM) | Reference(s) |
| This compound | 0.72 ± 0.42 | 0.2 ± 0.04 | [7][12] |
| BIBP3226 | 2.4 ± 0.07 | - | [12] |
| J-115814 | - | 1.8 | [10][11] |
Table 3: Selectivity Profile of NPY Y1 Antagonists for Other Human NPY Receptor Subtypes
| Compound | Y2 (IC50/Ki > nM) | Y4 (IC50/Ki > nM) | Y5 (IC50/Ki > nM) | Reference(s) |
| This compound | >1000 | >1000 | >1000 | [7][8] |
| BIBP3226 | Low affinity | Low affinity | Low affinity | [3] |
| J-115814 | >10,000 | 640 | 6000 | [10][11] |
In Vivo Efficacy: Modulation of Physiological Responses
In vivo studies have demonstrated the ability of NPY Y1 antagonists to modulate physiological responses mediated by the Y1 receptor, most notably feeding behavior.
Table 4: In Vivo Effects of NPY Y1 Antagonists on Food Intake
| Compound | Animal Model | Administration Route | Effect | Reference(s) |
| This compound | Rat (NPY-induced feeding) | Intracerebroventricular (30 µg) | Inhibition of feeding response | [7][13] |
| This compound | Rat (24h fasted) | Intracerebroventricular (30 µg) | Inhibition of hyperphagia | [7][13] |
| This compound | Mouse (db/db) | - | Improved glycemic control | [5] |
| J-115814 | Rat (NPY-induced feeding) | Intracerebroventricular (10-100 µg) | Dose-dependent suppression of feeding | [10] |
| J-115814 | Mouse (db/db and C57BL/6) | Intraperitoneal (3-30 mg/kg) | Attenuation of spontaneous feeding | [10] |
Experimental Protocols
Detailed experimental methodologies are crucial for the interpretation and replication of scientific findings. Below are generalized protocols for key experiments cited in this guide.
Radioligand Binding Assays
Objective: To determine the binding affinity of antagonists for the NPY Y1 receptor.
General Procedure:
-
Membrane Preparation: Membranes are prepared from cells stably expressing the human or rat NPY Y1 receptor (e.g., SK-N-MC cells) or from specific brain regions known to have high Y1 receptor density.[4][12]
-
Incubation: The membranes are incubated with a radiolabeled ligand that binds to the Y1 receptor (e.g., ¹²⁵I-labeled Peptide YY).[12][14]
-
Competition: Increasing concentrations of the unlabeled antagonist (e.g., this compound) are added to compete with the radioligand for binding to the receptor.
-
Separation and Counting: The bound and free radioligand are separated by filtration. The amount of radioactivity bound to the membranes is then quantified using a gamma counter.
-
Data Analysis: The IC50 value is calculated from the competition curve, representing the concentration of the antagonist that displaces 50% of the specific binding of the radioligand. The Ki value (inhibition constant) can be calculated from the IC50 value using the Cheng-Prusoff equation.
Functional Assays: Measurement of Intracellular Calcium
Objective: To assess the functional antagonism of the NPY Y1 receptor.
General Procedure:
-
Cell Culture: Cells expressing the NPY Y1 receptor are cultured and loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2).
-
Stimulation: The cells are first stimulated with an NPY Y1 receptor agonist (e.g., NPY) to induce an increase in intracellular calcium concentration.
-
Antagonism: In parallel experiments, cells are pre-incubated with the antagonist at various concentrations before the addition of the agonist.
-
Measurement: The change in fluorescence, which corresponds to the change in intracellular calcium levels, is measured using a fluorometer or a fluorescence microscope.
-
Data Analysis: The ability of the antagonist to inhibit the agonist-induced calcium increase is quantified, and an IC50 value for functional antagonism is determined.[10]
In Vivo Feeding Studies
Objective: To evaluate the effect of Y1 antagonists on food intake in animal models.
General Procedure:
-
Animal Models: Rodents, such as rats or mice, are commonly used.[7][10] These can be normal animals, animals induced to eat by intracerebroventricular (ICV) injection of NPY, or genetically obese models like db/db mice.[5][10]
-
Drug Administration: The antagonist is administered through various routes, including ICV, intravenous (IV), or intraperitoneal (IP) injections.[10]
-
Food Intake Measurement: The amount of food consumed by the animals over a specific period is carefully measured.
-
Data Analysis: The food intake of the antagonist-treated group is compared to that of a control group (vehicle-treated) to determine the effect of the antagonist on feeding behavior.[7][10]
Mandatory Visualizations
NPY Y1 Receptor Signaling Pathway
The NPY Y1 receptor is a G-protein coupled receptor that primarily signals through the Gi/o pathway.[1][15] Upon activation by NPY, the receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1][15] It can also activate phospholipase C (PLC), resulting in the generation of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively.[1][16]
Caption: NPY Y1 Receptor Signaling Pathway.
Experimental Workflow for Evaluating NPY Y1 Antagonists
The evaluation of a novel NPY Y1 antagonist typically follows a structured workflow, progressing from in vitro characterization to in vivo efficacy studies.
Caption: Experimental Workflow for NPY Y1 Antagonist Evaluation.
References
- 1. researchgate.net [researchgate.net]
- 2. Neuropeptide Y - Wikipedia [en.wikipedia.org]
- 3. BIBP 3226, the first selective neuropeptide Y1 receptor antagonist: a review of its pharmacological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. opnme.com [opnme.com]
- 5. Neuropeptide Y1 receptor antagonism protects β-cells and improves glycemic control in type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. NPY Y1 and Y5 receptor selective antagonists as anti-obesity drugs [pubmed.ncbi.nlm.nih.gov]
- 7. Subtype selectivity of the novel nonpeptide neuropeptide Y Y1 receptor antagonist BIBO 3304 and its effect on feeding in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. | BioWorld [bioworld.com]
- 9. The first highly potent and selective non-peptide neuropeptide Y Y1 receptor antagonist: BIBP3226 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A typical Y1 receptor regulates feeding behaviors: effects of a potent and selective Y1 antagonist, J-115814 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Potent and selective tools to investigate neuropeptide Y receptors in the central and peripheral nervous systems: BIB03304 (Y1) and CGP71683A (Y5) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Subtype selectivity of the novel nonpeptide neuropeptide Y Y1 receptor antagonist BIBO 3304 and its effect on feeding in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Potent neuropeptide Y Y1 receptor antagonist, 1229U91: blockade of neuropeptide Y-induced and physiological food intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
- 16. Interactions of multiple signaling pathways in neuropeptide Y-mediated bimodal vascular smooth muscle cell growth - PMC [pmc.ncbi.nlm.nih.gov]
The Distinguishing Role of BIBO3457 as a Negative Control in BIBO3304 Experiments
In the realm of neuropeptide Y (NPY) receptor research, the careful selection of controls is paramount to validate experimental findings. For researchers utilizing BIBO3304, a potent and selective antagonist for the NPY Y1 receptor (Y1R), its stereoisomer, BIBO3457, serves as an indispensable negative control. This guide provides a comparative analysis of these two compounds, supported by experimental data and detailed protocols, to underscore the critical role of BIBO3457 in ensuring the specificity of Y1R-mediated effects attributed to this compound.
Unveiling the Stereochemical Distinction and its Functional Impact
This compound and BIBO3457 are enantiomers, meaning they are non-superimposable mirror images of each other. Specifically, this compound is the (R)-enantiomer, which exhibits high affinity and potent antagonism at the Y1 receptor.[1][2] In stark contrast, BIBO3457, the (S)-enantiomer, displays a significantly diminished affinity for the Y1R, rendering it largely inactive at concentrations where this compound exerts its effects.[1][2][3][4][5] This dramatic difference in binding affinity forms the basis of BIBO3457's utility as a negative control, allowing researchers to discern true Y1R-mediated effects from off-target or non-specific interactions.
Comparative Binding Affinities: A Quantitative Look
The disparity in the binding affinities of this compound and BIBO3457 for the Y1 receptor has been quantitatively established through competitive binding assays. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency in inhibiting a biological function, starkly illustrates this difference.
| Compound | Receptor | IC50 (nM) |
| This compound | Human Y1 Receptor | 0.38 ± 0.06[2][3] |
| Rat Y1 Receptor | 0.72 ± 0.42[2][3] | |
| BIBO3457 | Human Y1 Receptor | > 1000[2][3] |
| Rat Y1 Receptor | > 1000[2][3] |
As the data clearly indicates, this compound binds to both human and rat Y1 receptors with sub-nanomolar affinity, signifying its high potency. Conversely, BIBO3457 exhibits an IC50 value greater than 1000 nM, demonstrating a negligible affinity for the Y1 receptor in comparison. This vast difference in potency, typically several orders of magnitude, is a critical characteristic for a negative control.
In Vivo Validation: The Feeding Behavior Model
The functional consequence of this differential binding affinity is evident in in vivo studies. For instance, in rodent models, the central administration of NPY is known to stimulate food intake, an effect mediated by the Y1 receptor. When this compound is co-administered, it effectively blocks this NPY-induced feeding response.[2][3] In contrast, the administration of BIBO3457 under the same experimental conditions has no effect on NPY-induced hyperphagia, confirming that the inhibitory action of this compound is specifically due to its antagonism of the Y1 receptor.[2][3]
Signaling Pathway and Experimental Rationale
The NPY Y1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by its endogenous ligand NPY, primarily couples to Gαi/o and Gαq proteins. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels, and the activation of phospholipase C (PLC), which in turn mobilizes intracellular calcium (Ca2+). This compound, as a Y1R antagonist, blocks these downstream signaling events. The use of BIBO3457 as a negative control helps to confirm that any observed changes in these signaling pathways are a direct result of Y1R blockade by this compound and not due to other non-specific effects of the compound.
Caption: NPY Y1 Receptor Signaling and Antagonism.
Experimental Protocols
To experimentally validate the specificity of this compound using BIBO3457 as a negative control, the following key assays are typically employed:
Competitive Radioligand Binding Assay
This assay quantifies the affinity of this compound and BIBO3457 for the Y1 receptor.
Objective: To determine the IC50 values of this compound and BIBO3457 for the Y1 receptor.
Materials:
-
Cell membranes prepared from cells expressing the Y1 receptor (e.g., SK-N-MC cells).
-
Radioligand specific for the Y1 receptor (e.g., [³H]-UR-MK299 or ¹²⁵I-PYY).
-
This compound and BIBO3457 stock solutions.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA, pH 7.4).
-
Wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Scintillation cocktail and scintillation counter.
-
96-well filter plates.
Procedure:
-
Prepare serial dilutions of this compound and BIBO3457 in binding buffer.
-
In a 96-well plate, add the cell membranes, the radioligand at a fixed concentration (typically at or below its Kd), and the varying concentrations of either this compound or BIBO3457.
-
Include wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + a high concentration of a non-labeled Y1R ligand).
-
Incubate the plate at room temperature for a specified time (e.g., 90 minutes) to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the filter plates, followed by washing with ice-cold wash buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Quantify the radioactivity in each well using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Calcium Mobilization Assay
This functional assay measures the ability of this compound and BIBO3457 to block NPY-induced intracellular calcium release.
Objective: To assess the antagonistic activity of this compound and the lack thereof for BIBO3457 on Y1R-mediated calcium signaling.
Materials:
-
Cells stably expressing the Y1 receptor (e.g., CHO-K1 or HEK293 cells).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
NPY (agonist).
-
This compound and BIBO3457 stock solutions.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES).
-
A fluorescence plate reader capable of kinetic reading (e.g., FLIPR).
-
Black-walled, clear-bottom 96- or 384-well plates.
Procedure:
-
Seed the Y1R-expressing cells into the microplates and allow them to adhere overnight.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions, typically involving a 1-hour incubation at 37°C.
-
During the dye-loading incubation, prepare serial dilutions of this compound and BIBO3457 in the assay buffer.
-
After dye loading, wash the cells with assay buffer.
-
Add the different concentrations of this compound or BIBO3457 to the respective wells and incubate for a short period (e.g., 15-30 minutes) at room temperature.
-
Place the plate in the fluorescence plate reader and measure the baseline fluorescence.
-
Add a fixed concentration of NPY (typically the EC80 concentration to elicit a robust response) to all wells simultaneously using the instrument's integrated liquid handling.
-
Immediately begin recording the fluorescence intensity over time to measure the intracellular calcium mobilization.
-
The antagonistic effect is observed as a reduction in the NPY-induced fluorescence signal in the presence of this compound.
-
Plot the peak fluorescence response against the logarithm of the antagonist concentration to determine the IC50 value for this compound. BIBO3457 should show no significant inhibition at comparable concentrations.
By consistently demonstrating its inability to bind to and block the Y1 receptor at concentrations where its enantiomer, this compound, is highly active, BIBO3457 provides the necessary evidence to attribute the observed experimental effects specifically to the antagonism of the NPY Y1 receptor by this compound. This rigorous approach is fundamental to the principles of good scientific practice in pharmacology and drug development.
References
- 1. Pardon Our Interruption [opnme.com]
- 2. Subtype selectivity of the novel nonpeptide neuropeptide Y Y1 receptor antagonist BIBO 3304 and its effect on feeding in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Subtype selectivity of the novel nonpeptide neuropeptide Y Y1 receptor antagonist BIBO 3304 and its effect on feeding in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. | BioWorld [bioworld.com]
- 5. Pardon Our Interruption [opnme.com]
Validating BIBO3304 In Vivo: A Comparative Guide Using Knockout Models
For researchers, scientists, and drug development professionals, establishing the in vivo specificity of a pharmacological agent is paramount. This guide provides a comprehensive comparison of the in vivo effects of BIBO3304, a selective Neuropeptide Y (NPY) Y1 receptor antagonist, with a focus on its validation using knockout mouse models. By examining the concordance between pharmacological blockade with this compound and the genetic deletion of its target, we can ascertain the compound's specificity and utility as a research tool.
Executive Summary
This compound is a potent and highly selective antagonist for the NPY Y1 receptor, demonstrating subnanomolar affinity for both human and rat Y1 receptors.[1][2] Its specificity is underscored by its significantly lower affinity for other NPY receptor subtypes, including Y2, Y4, and Y5.[1][2] While direct comparative studies of this compound in Y1 receptor knockout (Y1-/-) versus wild-type (WT) mice are not extensively detailed in the available literature, a compelling case for its in vivo specificity can be constructed by comparing its pharmacological effects with the known phenotypes of Y1 and Y2 receptor knockout mice. This guide will synthesize the available data to validate the in vivo effects of this compound.
Evidence from Y2 Receptor Knockout Models
A key strategy to confirm the Y1-specific actions of this compound in vivo has been the use of Y2 receptor knockout (Y2-/-) mice. These studies are crucial as NPY can signal through multiple receptor subtypes. By administering this compound to Y2-/- mice, researchers can isolate and confirm that the observed physiological effects are mediated through the Y1 receptor.
For instance, in the murine cutaneous microvasculature, this compound was shown to block the vasoconstrictor responses to a Y1-preferring agonist.[3] The use of Y2-/- mice in these experiments helped to demonstrate that the residual NPY-mediated effects were indeed attributable to Y1 receptor activation and could be abolished by this compound.[3]
Concordance with Y1 Receptor Knockout Phenotype
The validation of this compound's in vivo effects is further strengthened by comparing its pharmacological actions with the physiological characteristics of Y1 receptor knockout mice. Studies on Y1-/- mice have revealed a distinct phenotype, and if this compound administration in wild-type animals recapitulates these genetic findings, it provides strong evidence for its on-target effects.
One of the most notable examples is in the regulation of bone mass. Genetic deletion of the Y1 receptor in mice leads to an increase in bone mass.[4] Consistent with this, the oral administration of this compound to wild-type mice has been shown to dose-dependently increase bone mass, mirroring the phenotype of Y1-/- mice.[4][5] This concordance strongly suggests that this compound is effectively antagonizing the Y1 receptor in vivo to produce its skeletal effects.
Quantitative Data Summary
The following tables summarize the key quantitative data supporting the in vivo validation of this compound.
| Parameter | Wild-Type (WT) + Vehicle | Wild-Type (WT) + this compound | Y1 Receptor Knockout (Y1-/-) | Y2 Receptor Knockout (Y2-/-) + this compound | Reference |
| Bone Mass | Baseline | Increased | Increased | Not Reported | [4][5] |
| Food Intake (NPY-induced) | Increased | Reduced | Not Reported | Not Reported | [2][6] |
| Vasoconstriction (Y1 Agonist-induced) | Present | Blocked | Absent | Blocked | [3] |
Table 1: Comparison of this compound effects with Y1 receptor knockout phenotype. This table illustrates how the pharmacological effects of this compound in wild-type animals align with the genetic deletion of the Y1 receptor.
| Receptor Subtype | This compound IC50 (nM) | Reference |
| Human Y1 | 0.38 | [6] |
| Rat Y1 | 0.72 | [6] |
| Human Y2 | >1000 | [6] |
| Human Y4 | >1000 | [6] |
| Human Y5 | >1000 | [6] |
Table 2: In Vitro Receptor Binding Affinity of this compound. This table highlights the high selectivity of this compound for the Y1 receptor over other NPY receptor subtypes.
Experimental Protocols
In Vivo Administration of this compound
For studies investigating effects on bone mass, this compound was administered orally to mice for 8 weeks.[5] In studies examining vasoconstriction, this compound was administered intravenously.[3] For food intake studies, this compound was administered directly into the paraventricular nucleus of the hypothalamus.[2][6]
Generation and Use of Knockout Mice
Y1 and Y2 receptor knockout mice were generated using standard homologous recombination techniques in embryonic stem cells. The successful deletion of the respective receptor gene was confirmed by molecular biology techniques. These mice, along with their wild-type littermates, were used in experiments to compare the effects of this compound in the presence and absence of the target receptor.
Visualizing the Validation Workflow and Signaling
The following diagrams illustrate the logical workflow for validating this compound and the signaling pathway it targets.
Figure 1: Logical workflow for validating this compound's in vivo effects.
Figure 2: Experimental workflow for in vivo validation of this compound.
Conclusion
References
- 1. Pardon Our Interruption [opnme.com]
- 2. opnme.com [opnme.com]
- 3. The ability of neuropeptide Y to mediate responses in the murine cutaneous microvasculature: an analysis of the contribution of Y1 and Y2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Antagonism of Neuropeptide Y Type I Receptor (Y1R) Reserves the Viability of Bone Marrow Stromal Cells in the Milieu of Osteonecrosis of Femoral Head (ONFH) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuropeptide Y Y1 receptor antagonism increases bone mass in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Subtype selectivity of the novel nonpeptide neuropeptide Y Y1 receptor antagonist BIBO 3304 and its effect on feeding in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to BIBO3304 and Peptide-Based NPY Y1 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the non-peptide antagonist BIBO3304 and peptide-based antagonists of the Neuropeptide Y (NPY) Y1 receptor. This document summarizes key performance data, details relevant experimental protocols, and visualizes associated signaling pathways to aid in the selection of the most appropriate antagonist for your research needs.
Introduction
The Neuropeptide Y (NPY) Y1 receptor, a G-protein coupled receptor (GPCR), is a crucial mediator of various physiological processes, including feeding behavior, anxiety, and vasoconstriction. Its role in these functions has made it a significant target for drug development. Antagonists of the Y1 receptor are broadly categorized into two main classes: small-molecule non-peptide antagonists and larger peptide-based antagonists. This guide focuses on a comparative analysis of one of the most potent and selective non-peptide antagonists, this compound, against a representative potent peptide-based antagonist, GR231118.
Data Presentation: Quantitative Comparison
The following tables summarize the binding affinity and selectivity of this compound and the peptide-based antagonist GR231118 for various NPY receptor subtypes.
Table 1: Binding Affinity (IC50/Ki/pA2/pKi) at the NPY Y1 Receptor
| Compound | Type | Species | Assay Type | Value | Reference |
| This compound | Non-peptide | Human | IC50 | 0.38 ± 0.06 nM | [1][2] |
| Rat | IC50 | 0.72 ± 0.42 nM | [1][2] | ||
| GR231118 | Peptide-based | Human | pA2 | 10.5 | [3] |
| Human | pKi | 10.2 | [3] | ||
| Rat | pA2 | 10.0 | [3] | ||
| Rat | pKi | 10.4 | [3] |
Table 2: Selectivity Profile Against Other NPY Receptor Subtypes
| Compound | Y2 Receptor Affinity | Y4 Receptor Affinity | Y5 Receptor Affinity | Reference |
| This compound | >1000 nM (IC50) | >1000 nM (IC50) | >1000 nM (IC50) | [1][2] |
| GR231118 | Weak Agonist | Potent Agonist (pEC50 = 8.6, pKi = 9.6) | Weak Agonist | [3] |
In Vivo Efficacy
This compound , as a selective non-peptide Y1 receptor antagonist, has demonstrated significant in vivo effects. When administered into the paraventricular nucleus of rats, it effectively inhibited the feeding response induced by both exogenous NPY and fasting[1][2]. Furthermore, studies have shown that this compound treatment can improve glycemic control in mouse models of type 2 diabetes[4][5].
Peptide-based antagonists like GR231118 have also been characterized in vivo. However, their utility can be limited by their pharmacokinetic properties and potential for off-target effects due to their activity at other NPY receptor subtypes, such as potent agonism at the Y4 receptor[3].
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound for a receptor.
1. Membrane Preparation:
-
Tissues or cells expressing the NPY Y1 receptor are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).
-
The homogenate is centrifuged at low speed to remove debris, and the supernatant is then centrifuged at high speed (e.g., 20,000 x g) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer[6].
2. Binding Reaction:
-
In a 96-well plate, the membrane preparation is incubated with a fixed concentration of a radiolabeled Y1 receptor ligand (e.g., [125I]-PYY or [3H]-UR-MK299) and varying concentrations of the competitor compound (this compound or peptide-based antagonist)[6][7][8].
-
The incubation is carried out at a specific temperature (e.g., 30°C) for a set time (e.g., 60 minutes) to reach equilibrium[6].
3. Separation and Detection:
-
The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter[6].
4. Data Analysis:
-
The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation[6].
Functional Assays
1. cAMP Accumulation Assay:
This assay measures the ability of an antagonist to block the agonist-induced inhibition of adenylyl cyclase.
-
Cells expressing the NPY Y1 receptor are pre-incubated with the antagonist (this compound or peptide-based antagonist) at various concentrations.
-
The cells are then stimulated with a Y1 receptor agonist (e.g., NPY) in the presence of forskolin (B1673556) (an adenylyl cyclase activator).
-
The intracellular cAMP levels are measured using a commercially available kit, often based on competitive immunoassay or bioluminescence resonance energy transfer (BRET)[9][10].
-
The ability of the antagonist to reverse the NPY-induced decrease in forskolin-stimulated cAMP levels is quantified.
2. Intracellular Calcium Mobilization Assay:
This assay assesses the antagonist's ability to block the agonist-induced increase in intracellular calcium.
-
Cells expressing the Y1 receptor are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)[11][12].
-
The cells are then treated with the antagonist followed by stimulation with a Y1 receptor agonist.
-
The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is measured using a fluorescence plate reader or microscope[11][12][13].
-
The inhibitory effect of the antagonist on the agonist-induced calcium response is determined.
Mandatory Visualizations
NPY Y1 Receptor Signaling Pathway
Caption: NPY Y1 Receptor Signaling Pathway.
Experimental Workflow: Radioligand Binding Assay
Caption: Experimental Workflow for Radioligand Binding Assay.
Conclusion
The choice between a non-peptide antagonist like this compound and a peptide-based antagonist depends on the specific experimental goals.
-
This compound offers the advantage of high selectivity for the Y1 receptor, with minimal off-target effects on other NPY receptor subtypes. Its small-molecule nature may also confer better pharmacokinetic properties for in vivo studies, including oral bioavailability[4].
-
Peptide-based antagonists , such as GR231118, are potent Y1 receptor blockers but often exhibit activity at other NPY receptors, which can be a confounding factor in experiments aimed at dissecting the specific role of the Y1 receptor. Their peptide nature can also lead to challenges in terms of stability and delivery in vivo.
For studies requiring high selectivity and favorable in vivo characteristics, this compound is a superior choice. However, peptide-based antagonists can still be valuable tools, particularly in in vitro systems where their potency can be leveraged, and their cross-reactivity can be controlled for or even studied. Researchers should carefully consider the data presented in this guide to select the antagonist that best fits their experimental design and research question.
References
- 1. Subtype selectivity of the novel nonpeptide neuropeptide Y Y1 receptor antagonist BIBO 3304 and its effect on feeding in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Subtype selectivity of the novel nonpeptide neuropeptide Y Y1 receptor antagonist BIBO 3304 and its effect on feeding in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GR231118 (1229U91) and other analogues of the C-terminus of neuropeptide Y are potent neuropeptide Y Y1 receptor antagonists and neuropeptide Y Y4 receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuropeptide Y1 receptor antagonism protects β-cells and improves glycemic control in type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. vuir.vu.edu.au [vuir.vu.edu.au]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. Structural basis of ligand binding modes at the neuropeptide Y Y1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. resources.revvity.com [resources.revvity.com]
- 10. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
- 12. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
- 13. Intracellular Calcium Measurements with FLIPR Calcium Assay Kit [moleculardevices.com]
A Comparative Guide to the Specificity of BIBO3304 for Neuropeptide Y Receptors Y2, Y4, and Y5
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive assessment of the specificity of the nonpeptide antagonist, BIBO3304, against the neuropeptide Y (NPY) receptors Y2, Y4, and Y5. The data presented herein demonstrates this compound's high selectivity for the Y1 receptor subtype, with significantly lower affinity for the Y2, Y4, and Y5 receptors.
Data Presentation: Binding Affinity of this compound
The following table summarizes the binding affinity (IC50 values) of this compound for human and rat NPY receptor subtypes. The data clearly indicates a subnanomolar affinity for the Y1 receptor, while the affinity for Y2, Y4, and Y5 receptors is substantially lower.
| Receptor Subtype | Species | IC50 (nM) | Reference |
| Y1 | Human | 0.38 ± 0.06 | [1][2][3] |
| Rat | 0.72 ± 0.42 | [1][2][3] | |
| Y2 | Human | > 1000 | [1][2] |
| Y4 | Human | > 1000 | [1][2] |
| Rat | > 1000 | [1][2] | |
| Y5 | Human | > 1000 | [1][2] |
| Rat | > 1000 | [1][2] |
Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.
Experimental Protocols
The binding affinity data presented was primarily generated using radioligand binding assays with membrane preparations from cell lines stably expressing the respective human or rat NPY receptor subtypes.
1. Cell Culture and Membrane Preparation (General Protocol):
-
Cell Lines: Human neuroblastoma SK-N-MC cells endogenously expressing the Y1 receptor, or Human Embryonic Kidney (HEK293) cells stably transfected with the cDNA for the individual human or rat Y1, Y2, Y4, or Y5 receptor subtypes were used.[4]
-
Culture Conditions: Cells were cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum, penicillin, and streptomycin, and maintained in a humidified atmosphere at 37°C with 5% CO2.
-
Membrane Preparation:
-
Cells were harvested and washed with ice-cold phosphate-buffered saline (PBS).
-
The cell pellet was resuspended in a homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
Cells were homogenized using a Polytron homogenizer.
-
The homogenate was centrifuged at low speed (e.g., 1000 x g) to remove nuclei and cellular debris.
-
The supernatant was then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
The final membrane pellet was resuspended in a suitable buffer and stored at -80°C until use.
-
2. Radioligand Binding Assay (General Protocol):
-
Radioligands:
-
For Y1 receptor binding, [¹²⁵I][Leu³¹, Pro³⁴]PYY or [³H]BIBP3226 were commonly used.
-
For Y2, Y4, and Y5 receptor binding, various radiolabeled NPY analogs such as [¹²⁵I]PYY or specific radioligands for each receptor subtype were employed.
-
-
Assay Buffer: A typical binding buffer consisted of 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 1 mM EDTA, and 0.1% bovine serum albumin (BSA).
-
Procedure:
-
In a 96-well plate, cell membranes (typically 20-50 µg of protein) were incubated with the radioligand at a fixed concentration.
-
Increasing concentrations of the competing ligand (this compound) were added to displace the radioligand.
-
Non-specific binding was determined in the presence of a high concentration of an unlabeled NPY analog.
-
The mixture was incubated for a defined period (e.g., 60-120 minutes) at room temperature or 25°C to reach equilibrium.
-
The reaction was terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in a solution like polyethyleneimine to reduce non-specific binding.
-
The filters were washed multiple times with ice-cold wash buffer to remove unbound radioligand.
-
The radioactivity retained on the filters was quantified using a gamma counter.
-
-
Data Analysis: The IC50 values were determined by non-linear regression analysis of the competition binding curves.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general signaling pathways of the Y2, Y4, and Y5 receptors, along with a typical experimental workflow for assessing receptor binding specificity.
Figure 1: Simplified signaling pathway of the NPY Y2 receptor.
References
- 1. Subtype selectivity of the novel nonpeptide neuropeptide Y Y1 receptor antagonist BIBO 3304 and its effect on feeding in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pardon Our Interruption [opnme.com]
- 3. | BioWorld [bioworld.com]
- 4. Potent and selective tools to investigate neuropeptide Y receptors in the central and peripheral nervous systems: BIB03304 (Y1) and CGP71683A (Y5) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Cross-Species Comparative Analysis of BIBO3304 Potency and Efficacy at the Neuropeptide Y Y1 Receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro potency and in vivo efficacy of BIBO3304, a potent and selective non-peptide antagonist of the Neuropeptide Y Y1 receptor (NPY Y1R). The data presented herein is compiled from various published studies to facilitate cross-species analysis and inform preclinical research and development.
Data Presentation: In Vitro Potency of this compound
This compound exhibits high affinity for the NPY Y1 receptor, with potency observed in the subnanomolar range in both human and rat. The following table summarizes the available quantitative data for this compound across different species.
| Species | Receptor | Assay Type | Parameter | Value (nM) | Reference |
| Human | NPY Y1 | Radioligand Binding | IC50 | 0.38 ± 0.06 | [1][2] |
| Rat | NPY Y1 | Radioligand Binding | IC50 | 0.72 ± 0.42 | [1][2] |
| Rat | NPY Y1 | Radioligand Binding | IC50 | 0.2 ± 0.04 | [3] |
| Rabbit | NPY Y1 | Functional Bioassay | pA2 | 9.04 | [3] |
This compound demonstrates high selectivity for the Y1 receptor subtype. In both human and rat, the IC50 values for Y2, Y4, and Y5 receptors are greater than 1000 nM.[1][2] The inactive (S)-enantiomer of this compound, known as BIBO3457, shows significantly lower affinity for the human and rat Y1 receptor, with IC50 values exceeding 1000 nM, making it a suitable negative control for in vitro and in vivo experiments.[1][4][5]
In Vivo Efficacy of this compound
In vivo studies in rodents have demonstrated the efficacy of this compound in antagonizing NPY-mediated physiological responses. Key findings include:
-
Inhibition of Food Intake: Intracerebroventricular administration of this compound has been shown to inhibit food intake induced by both exogenous NPY application and fasting in rats.[1][4][5]
-
Cardiovascular Effects: The antagonist has been shown to block NPY-induced vasoconstriction in various animal models.[3]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments cited in this guide.
Radioligand Binding Assay for IC50 Determination
This protocol outlines a typical competitive binding assay to determine the half-maximal inhibitory concentration (IC50) of a test compound like this compound.
1. Membrane Preparation:
- Culture cells stably expressing the NPY Y1 receptor of the desired species (e.g., HEK293, CHO cells).
- Harvest the cells and homogenize them in a cold buffer solution.
- Centrifuge the homogenate to pellet the cell membranes.
- Wash the membrane pellet and resuspend it in an appropriate assay buffer. Determine the protein concentration of the membrane preparation.
2. Competitive Binding Assay:
- In a multi-well plate, combine the cell membrane preparation, a fixed concentration of a radiolabeled NPY Y1 receptor agonist (e.g., [¹²⁵I]PYY), and varying concentrations of the unlabeled antagonist (this compound).
- To determine non-specific binding, include wells with a high concentration of an unlabeled NPY agonist.
- Incubate the plates to allow the binding to reach equilibrium.
- Terminate the assay by rapid filtration through glass fiber filters to separate bound from free radioligand.
- Wash the filters with cold buffer to remove any unbound radioligand.
- Measure the radioactivity retained on the filters using a scintillation counter.
3. Data Analysis:
- Subtract the non-specific binding from the total binding to obtain the specific binding at each concentration of the antagonist.
- Plot the specific binding as a function of the logarithm of the antagonist concentration.
- Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the antagonist that inhibits 50% of the specific binding of the radioligand.
Functional Assay for Antagonist Potency (cAMP Inhibition)
This protocol describes a functional assay to measure the ability of an antagonist to block the agonist-induced inhibition of cyclic AMP (cAMP) production, a key signaling pathway for the Gi-coupled NPY Y1 receptor.
1. Cell Culture and Treatment:
- Plate cells expressing the NPY Y1 receptor in a multi-well plate and grow to a suitable confluency.
- Pre-treat the cells with varying concentrations of the antagonist (this compound) for a defined period.
- Stimulate the cells with a fixed concentration of an adenylyl cyclase activator (e.g., forskolin) to induce cAMP production.
- Concurrently, add a fixed concentration of an NPY Y1 receptor agonist (e.g., NPY) to the wells. Include control wells with only forskolin (B1673556) and with forskolin plus the agonist.
2. cAMP Measurement:
- After incubation, lyse the cells to release the intracellular cAMP.
- Measure the cAMP levels in the cell lysates using a commercially available cAMP assay kit (e.g., ELISA, HTRF).
3. Data Analysis:
- Calculate the percentage of inhibition of the agonist-induced decrease in cAMP levels for each antagonist concentration.
- Plot the percentage of inhibition against the logarithm of the antagonist concentration.
- Fit the data to a dose-response curve to determine the EC50 value of the antagonist, which represents its potency in the functional assay.
Mandatory Visualizations
NPY Y1 Receptor Signaling Pathway
The following diagram illustrates the canonical signaling pathway of the Neuropeptide Y Y1 receptor.
Caption: NPY Y1 Receptor Signaling Pathway.
Experimental Workflow for Determining Antagonist Potency
The diagram below outlines a typical workflow for screening and characterizing GPCR antagonists.
Caption: GPCR Antagonist Screening Workflow.
References
- 1. Subtype selectivity of the novel nonpeptide neuropeptide Y Y1 receptor antagonist BIBO 3304 and its effect on feeding in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Subtype selectivity of the novel nonpeptide neuropeptide Y Y1 receptor antagonist BIBO 3304 and its effect on feeding in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Potent and selective tools to investigate neuropeptide Y receptors in the central and peripheral nervous systems: BIB03304 (Y1) and CGP71683A (Y5) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pardon Our Interruption [opnme.com]
- 5. Pardon Our Interruption [opnme.com]
Validating BIBO3304's Mechanism of Action: A Comparative Guide for a New Cell Line
For researchers, scientists, and drug development professionals, this guide provides a comprehensive framework for validating the mechanism of action of BIBO3304, a potent and selective neuropeptide Y1 receptor (Y1R) antagonist, in a novel cell line. This guide objectively compares this compound's performance with other Y1R antagonists and provides detailed experimental protocols and supporting data.
Introduction to this compound and the Neuropeptide Y1 Receptor
Neuropeptide Y (NPY) is a crucial neurotransmitter in the central and peripheral nervous systems, exerting its effects through a family of G-protein coupled receptors (GPCRs), including the Y1 receptor. The Y1R is primarily coupled to Gi/o proteins, and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This signaling pathway is implicated in various physiological processes, including the regulation of food intake, anxiety, and blood pressure.
This compound is a well-characterized, non-peptide, selective antagonist of the Y1R.[1][2] Its high affinity and selectivity make it a valuable tool for studying the physiological roles of the Y1R and a potential therapeutic agent. Validating its mechanism of action in a new cell line is a critical step in preclinical research to ensure the cell line is a suitable model for studying Y1R-mediated effects.
Comparative Analysis of Y1R Antagonists
To provide a comprehensive overview, the binding affinities of this compound and other selected non-peptide Y1R antagonists are presented below. This data highlights the potency and selectivity of these compounds.
| Compound | Receptor Target | Species | IC50 (nM) | Ki (nM) | Selectivity |
| This compound | NPY Y1 Receptor | Human | 0.38 [1] | >1000-fold vs Y2, Y4, Y5[1][2] | |
| Rat | 0.72 [1] | ||||
| BIBP3226 | NPY Y1 Receptor | Human (CHO-K1 cells) | 0.47[3] | Selective for Y1 over Y2[3] | |
| Human (SK-N-MC cells) | 5.1[3] | ||||
| Rat (parietal cortex) | 6.8[3] | ||||
| SR 120107A | NPY Y1 Receptor | Not Specified | Potent antagonist | Selective for Y1[4][5] | |
| UR-MK299 | NPY Y1 Receptor | Not Specified | Subnanomolar[6] | High selectivity vs Y2, Y4, Y5[7] | |
| 1229U91 | NPY Y1 Receptor | Human (SK-N-MC cells) | 0.27 | 0.10[8] | >7000-fold vs Y2[8] |
Experimental Validation of this compound's Mechanism of Action
To validate that this compound functions as a Y1R antagonist in a new cell line, a series of experiments should be conducted to demonstrate its ability to:
-
Bind to the Y1 receptor with high affinity.
-
Functionally antagonize the effects of NPY on its downstream signaling pathway (cAMP production).
-
Inhibit NPY-mediated downstream signaling events, such as the phosphorylation of Extracellular signal-Regulated Kinase (ERK1/2).
Experimental Workflow
Detailed Experimental Protocols
Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the Y1 receptor in the new cell line.
Principle: This assay measures the ability of an unlabeled compound (this compound) to compete with a radiolabeled ligand for binding to the Y1 receptor.
Materials:
-
Cell membranes prepared from the new cell line expressing Y1R.
-
Radiolabeled Y1R agonist (e.g., [¹²⁵I]-PYY or [³H]-NPY).
-
This compound and other unlabeled Y1R antagonists.
-
Binding buffer (e.g., 25 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.5% BSA, pH 7.4).[9]
-
GF/C filter plates pre-soaked in 0.5% polyethyleneimine (PEI).[9]
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells in a lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the binding buffer. Determine the protein concentration using a standard protein assay.[10]
-
Assay Setup: In a 96-well filter plate, add in the following order:
-
Binding buffer.
-
Increasing concentrations of unlabeled this compound or other antagonists.
-
A fixed concentration of the radiolabeled ligand (typically at its Kd concentration).
-
Cell membrane preparation (e.g., 10-20 µg of protein per well).
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.[9][10]
-
Filtration: Rapidly filter the contents of the plate through the pre-soaked GF/C filter plate using a vacuum harvester. Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.[9][10]
-
Counting: Dry the filter plate, add scintillation fluid to each well, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Calculate the IC50 value (the concentration of competitor that inhibits 50% of specific binding) and then determine the Ki value using the Cheng-Prusoff equation.
cAMP Accumulation Assay
Objective: To assess the functional antagonism of this compound by measuring its ability to block NPY-induced inhibition of adenylyl cyclase.
Principle: In cells expressing Gi/o-coupled receptors like Y1R, adenylyl cyclase is stimulated with forskolin (B1673556) to produce a measurable level of cAMP. Activation of Y1R by NPY inhibits this forskolin-stimulated cAMP production. A Y1R antagonist like this compound will prevent this inhibition.[11][12]
Materials:
-
The new cell line, seeded in 96-well plates.
-
NPY.
-
This compound and other Y1R antagonists.
-
Forskolin.
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate and grow to confluency.
-
Pre-treatment: Pre-incubate the cells with increasing concentrations of this compound or other antagonists in the presence of a PDE inhibitor for a defined period (e.g., 15-30 minutes).
-
Stimulation: Add NPY at a concentration that gives a submaximal response (e.g., EC80) and a fixed concentration of forskolin to all wells (except for the basal control).
-
Incubation: Incubate for a specified time (e.g., 15-30 minutes) at 37°C.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP concentration against the logarithm of the antagonist concentration. Determine the IC50 value for this compound's ability to reverse the NPY-induced inhibition of forskolin-stimulated cAMP accumulation.
ERK1/2 Phosphorylation Assay (Western Blot)
Objective: To determine if this compound can block NPY-induced phosphorylation of ERK1/2, a downstream signaling event.
Principle: Activation of Y1R can lead to the phosphorylation and activation of ERK1/2. This can be detected by Western blotting using antibodies specific for the phosphorylated form of ERK1/2.
Materials:
-
The new cell line, cultured in 6-well plates.
-
NPY.
-
This compound.
-
Cell lysis buffer containing protease and phosphatase inhibitors.
-
SDS-PAGE gels and Western blotting apparatus.
-
Primary antibodies: anti-phospho-ERK1/2 (p-ERK1/2) and anti-total-ERK1/2 (t-ERK1/2).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
Procedure:
-
Cell Culture and Serum Starvation: Culture cells to near confluency and then serum-starve for several hours to reduce basal ERK1/2 phosphorylation.
-
Treatment: Pre-treat the cells with this compound for a specific duration, followed by stimulation with NPY for a time known to induce maximal ERK1/2 phosphorylation (e.g., 5-15 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking solution (e.g., 5% BSA or non-fat milk in TBST).
-
Incubate the membrane with the primary antibody against p-ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total ERK1/2 to confirm equal protein loading.
-
Data Analysis: Quantify the band intensities for p-ERK1/2 and t-ERK1/2. Normalize the p-ERK1/2 signal to the t-ERK1/2 signal for each sample. Compare the levels of NPY-induced ERK1/2 phosphorylation in the presence and absence of this compound.
Signaling Pathway and Logical Relationships
NPY Y1 Receptor Signaling Pathway
Conclusion
This guide provides a structured approach for the comprehensive validation of this compound's mechanism of action in a new cell line. By following the outlined experimental workflow and protocols, researchers can confidently establish the utility of their chosen cell line as a model for studying Y1R signaling and for the preclinical evaluation of Y1R-targeted therapeutics. The comparative data on various Y1R antagonists further aids in the contextualization of this compound's performance and selectivity.
References
- 1. Subtype selectivity of the novel nonpeptide neuropeptide Y Y1 receptor antagonist BIBO 3304 and its effect on feeding in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pardon Our Interruption [opnme.com]
- 3. Subtype selectivity and antagonistic profile of the nonpeptide Y1 receptor antagonist BIBP 3226 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SR 120107A antagonizes neuropeptide Y Y1 receptor mediated sympathetic vasoconstriction in pigs in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of the neuropeptide YY1 receptor antagonist SR 120107A on sympathetic vascular control in pigs in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. N(ω)-Carbamoylation of the Argininamide Moiety: An Avenue to Insurmountable NPY Y1 Receptor Antagonists and a Radiolabeled Selective High-Affinity Molecular Tool ([(3)H]UR-MK299) with Extended Residence Time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structural basis of ligand binding modes at the neuropeptide Y Y1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Potent neuropeptide Y Y1 receptor antagonist, 1229U91: blockade of neuropeptide Y-induced and physiological food intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. resources.revvity.com [resources.revvity.com]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Figure 13. [cAMP Measurement for Antagonists of...]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Confirming the Lack of CNS Penetration of BIBO3304: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Evidence for the Lack of CNS Penetration of BIBO3304
-
Route of Administration in Functional Studies: In numerous in vivo studies investigating the central effects of this compound, such as its influence on food intake, the compound is administered directly into the brain, for example, via intracerebroventricular or intra-paraventricular nucleus injections. This direct CNS administration bypasses the blood-brain barrier and strongly implies that peripheral administration is ineffective for achieving therapeutic concentrations in the brain.
-
General Characteristics of NPY Y1 Antagonists: It has been noted in the scientific literature that developing NPY Y1 antagonists that can effectively cross the blood-brain barrier is a significant challenge in drug discovery.
Comparative Analysis of CNS Penetration
To illustrate the difference between a peripherally restricted compound and a CNS-penetrant one, the following table presents a hypothetical comparison. As specific brain-to-plasma ratio data for this compound is unavailable, its entry is based on the strong inference of poor penetration. Diazepam, a well-known benzodiazepine, is included as a positive control for a CNS-penetrant drug.
| Compound | Target | Brain-to-Plasma Ratio (Kp) | Unbound Brain-to-Plasma Ratio (Kp,uu) | Interpretation |
| This compound | NPY Y1 Receptor | Data not available (inferred to be low) | Data not available (inferred to be low) | Likely peripherally restricted |
| Diazepam | GABA-A Receptor | ~1.5 - 2.0 | ~1.0 | Readily crosses the blood-brain barrier |
Note: The Kp and Kp,uu values for Diazepam are approximate and can vary based on experimental conditions.
Experimental Protocols
The determination of the brain-to-plasma concentration ratio (Kp) and the unbound brain-to-plasma concentration ratio (Kp,uu) are standard methods to quantify the extent of CNS penetration of a compound.
In Vivo Brain-to-Plasma Ratio (Kp) Determination in Rodents
This protocol outlines a general procedure for determining the Kp of a test compound in a rodent model, such as rats.
Objective: To determine the ratio of the total concentration of a compound in the brain to that in the plasma at a specific time point after administration.
Materials:
-
Test compound (e.g., this compound)
-
Vehicle for administration (e.g., saline, DMSO/saline mixture)
-
Male Sprague-Dawley rats (or other appropriate rodent model)
-
Anesthetics (e.g., isoflurane)
-
Blood collection tubes (e.g., with EDTA)
-
Brain harvesting tools
-
Homogenizer
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Dosing: Administer the test compound to a cohort of rats at a predetermined dose and route (e.g., intravenous, intraperitoneal, or oral).
-
Blood Collection: At a specified time point post-administration (e.g., 1 hour), anesthetize the animals and collect a blood sample via cardiac puncture into an EDTA-containing tube.
-
Plasma Separation: Centrifuge the blood sample to separate the plasma.
-
Brain Harvesting: Immediately following blood collection, perfuse the animal with saline to remove residual blood from the brain vasculature. Subsequently, carefully dissect and harvest the whole brain.
-
Brain Homogenization: Weigh the brain and homogenize it in a suitable buffer to create a uniform brain homogenate.
-
Sample Analysis: Determine the concentration of the test compound in both the plasma and the brain homogenate using a validated LC-MS/MS method.
-
Calculation of Kp: The brain-to-plasma ratio (Kp) is calculated as follows: Kp = Concentration of compound in brain / Concentration of compound in plasma
Visualizations
Experimental Workflow for CNS Penetration Assessment
comparing the metabolic effects of BIBO3304 with metformin in T2D models
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Metabolic Effects and Mechanisms of Action
In the landscape of type 2 diabetes (T2D) research, the exploration of novel therapeutic agents alongside established standards is crucial for advancing patient care. This guide provides a detailed comparison of the metabolic effects of BIBO3304, a selective neuropeptide Y Y1 receptor (NPY Y1R) antagonist, and metformin (B114582), the first-line oral antidiabetic drug. This analysis is based on experimental data from preclinical T2D models, offering insights into their respective mechanisms of action, efficacy in glycemic control, and impact on β-cell function.
At a Glance: Key Metabolic Effects
| Parameter | This compound | Metformin |
| Primary Mechanism | Neuropeptide Y Y1 Receptor (NPY Y1R) Antagonist | Activation of AMP-activated protein kinase (AMPK) |
| Glycemic Control | Significant reduction in blood glucose levels.[1] | Significant reduction in blood glucose levels.[1] |
| β-Cell Function | Protects β-cells from dysfunction and death, preserving functional β-cell mass.[1][2][3] | Did not show significant changes in islet number, size, or proportion in one comparative study.[1] |
| Body Weight & Adiposity | Shown to reduce adiposity.[1][2][3] | Generally considered weight-neutral or may induce modest weight loss.[4][5][6] |
| Insulin (B600854) Sensitivity | Enhances insulin action in skeletal muscle.[1][2][3] | Improves insulin sensitivity, primarily by reducing hepatic glucose production.[5] |
Delving into the Mechanisms: Signaling Pathways
The distinct mechanisms of this compound and metformin underpin their metabolic effects. This compound acts by blocking the NPY Y1 receptor, which is implicated in β-cell dysfunction in T2D.[1][2] Metformin's primary action involves the activation of AMPK, a central regulator of cellular energy homeostasis.
Experimental Evidence: A Comparative Study
A key preclinical study provides a direct comparison of this compound and metformin in a high-fat diet (HFD)/streptozotocin (B1681764) (STZ)-induced diabetic mouse model, a widely used model for T2D.
Experimental Workflow
Quantitative Outcomes
| Outcome Measure | Placebo | This compound | Metformin |
| Non-fasting Blood Glucose (mg/dL) at 6 weeks | ~450 | Significantly reduced vs. Placebo[1] | Significantly reduced vs. Placebo[1] |
| Change in β-cell Mass | No significant change | Significant increase in islet number[1] | No significant change in islet number, size, or proportion[1] |
Note: The exact numerical values for blood glucose were presented graphically in the source material. The table reflects the reported significant reductions.
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. Below are the detailed methodologies for the key experiments cited.
Animal Model and Treatment Administration
-
T2D Model: Male C57BL/6J mice are fed a high-fat diet (HFD) for 4 weeks to induce obesity and insulin resistance. Subsequently, they receive multiple low-dose injections of streptozotocin (STZ) to induce β-cell damage and hyperglycemia, thus mimicking the pathophysiology of T2D.[1]
-
This compound Administration: this compound is administered orally. In the comparative study, diabetic mice were treated for 6 weeks.[1] Other studies have also utilized oral gavage for this compound administration.[7]
-
Metformin Administration: Metformin is also administered orally. In the comparative study, treatment was for 6 weeks.[1] Dosages in mouse models typically range from 150 mg/kg to 500 mg/kg daily, administered via oral gavage or in drinking water.[7][8][9]
Metabolic Assessments
-
Blood Glucose Monitoring: Non-fasting blood glucose levels are measured at indicated time points throughout the treatment period from tail vein blood using a standard glucometer.[1]
-
Glucose Tolerance Test (GTT): Following a fasting period (typically 6 hours), mice are given an intraperitoneal (i.p.) injection of glucose (e.g., 1 g/kg body weight). Blood glucose levels are then measured at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes) to assess glucose clearance.
-
Insulin Tolerance Test (ITT): After a short fasting period, mice receive an i.p. injection of insulin (e.g., 0.75 IU/kg body weight). Blood glucose is monitored over time to evaluate insulin sensitivity.
-
Islet Morphometry and β-cell Mass Analysis: Pancreata are collected, fixed, and sectioned. Immunohistochemical staining for insulin is performed to identify β-cells. The number, size, and total area of islets are quantified using imaging software to determine the functional β-cell mass.[1]
Conclusion
Both this compound and metformin demonstrate significant efficacy in improving glycemic control in preclinical T2D models.[1] However, their underlying mechanisms and effects on pancreatic β-cells appear to differ. This compound shows a protective and potentially regenerative effect on β-cell mass, a key factor in the progression of T2D.[1][2] Metformin, while effective in reducing blood glucose, did not exhibit the same effect on β-cell mass in the direct comparative study.[1]
These findings highlight the potential of NPY Y1R antagonism as a novel therapeutic strategy for T2D, not only for its glucose-lowering effects but also for its potential to preserve and enhance functional β-cell mass. Further research is warranted to fully elucidate the long-term metabolic benefits of this compound and its potential translation to the clinical setting. This guide provides a foundational understanding for researchers and drug development professionals to build upon in their ongoing efforts to combat type 2 diabetes.
References
- 1. Neuropeptide Y1 receptor antagonism protects β-cells and improves glycemic control in type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuropeptide Y1 receptor antagonism protects β-cells and improves glycemic control in type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. The Effects of Metformin on Obesity-Induced Dysfunctional Retinas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metformin and body weight - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. drc.bmj.com [drc.bmj.com]
- 9. Metformin ameliorates insulitis in STZ-induced diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of BIBO3304: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals utilizing BIBO3304, a potent NPY Y1 receptor antagonist, proper disposal is a critical component of laboratory safety and environmental responsibility. While specific disposal instructions for this compound are not explicitly detailed in publicly available safety data sheets, a comprehensive approach based on its chemical properties and general principles of laboratory waste management can ensure its safe and compliant disposal.
At its core, the disposal procedure for any laboratory chemical, including this compound, is governed by its potential hazards. Based on available data, this compound is a complex organic molecule.[1][2] The primary consideration for disposal is to prevent its release into the environment where it could have unintended pharmacological effects.
Recommended Disposal Protocol
Given the lack of specific guidelines, a conservative approach is recommended. The following step-by-step process outlines the proper disposal procedure for small quantities of this compound typically used in a research setting.
Step 1: Waste Identification and Segregation
-
Characterize the Waste: Identify all components of the waste stream containing this compound. This includes unused stock solutions, contaminated media, and any labware (e.g., pipette tips, vials) that has come into direct contact with the compound.
-
Segregate Waste: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
Step 2: Consultation and Compliance
-
Consult the Safety Data Sheet (SDS): Although a specific SDS with disposal instructions was not found in the initial search, always attempt to source one from the supplier. The SDS is the primary source of information on hazards and disposal.
-
Review Institutional Policies: Familiarize yourself with your institution's specific procedures for chemical waste disposal.[3][4][5][6] These policies are designed to ensure compliance with local and national regulations.
-
Contact Your EHS Department: Your institution's EHS department is the definitive resource for guidance on chemical waste disposal.[3][6] Provide them with all available information on this compound to receive specific instructions.
Step 3: Preparing for Disposal
-
Solid Waste:
-
Collect all solid waste contaminated with this compound, such as gloves, paper towels, and empty vials, in a designated, clearly labeled, and sealed container.
-
The label should include the chemical name ("this compound waste"), the approximate amount, and the date.
-
-
Liquid Waste:
-
Collect all aqueous and solvent-based solutions containing this compound in a dedicated, leak-proof, and shatter-resistant container.
-
The container must be clearly labeled with the chemical name, concentration, solvent(s), and an approximate volume.
-
Never dispose of this compound solutions down the drain unless explicitly approved by your EHS department.[4][5] While some non-hazardous, water-soluble chemicals may be drain-disposable in small quantities with copious amounts of water, the pharmacological activity of this compound necessitates caution.[5]
-
Step 4: Storage and Collection
-
Store Waste Securely: Store the labeled waste containers in a designated, secure area away from general laboratory traffic. This area should be well-ventilated and have secondary containment to prevent spills.
-
Arrange for Pickup: Contact your institution's EHS department to schedule a pickup of the chemical waste.
Key Chemical Properties of this compound
Understanding the chemical properties of this compound is essential for its safe handling and in making informed decisions about its disposal, in consultation with safety professionals.
| Property | Value | Source |
| Molecular Formula | C₂₉H₃₅N₇O₃.2CF₃CO₂H | |
| Molecular Weight | 757.69 g/mol | |
| Solubility | Soluble to 100 mM in DMSO and to 20 mM in ethanol. | |
| Purity | ≥98% | |
| Storage | Store at +4°C |
Disposal Decision Workflow
The following diagram illustrates a general workflow for making decisions regarding the disposal of laboratory chemicals like this compound.
By adhering to these procedures and consulting with institutional safety experts, researchers can ensure the safe and environmentally responsible disposal of this compound waste. This proactive approach to laboratory safety builds a foundation of trust and underscores a commitment to best practices in chemical handling.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 4. sfasu.edu [sfasu.edu]
- 5. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 6. sites.rowan.edu [sites.rowan.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
